Methyl L-tryptophanate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUNTYMNJVXYKZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884057 | |
| Record name | L-Tryptophan, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4299-70-1 | |
| Record name | L-Tryptophan methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4299-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tryptophan, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tryptophan, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Tryptophan, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-tryptophanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Methyl L-Tryptophanate Hydrochloride
Synthesis, Physicochemical Properties, and Applications in Drug Discovery
Executive Summary
Methyl L-tryptophanate hydrochloride (H-Trp-OMe[1]·HCl) serves as a critical chiral building block in the synthesis of indole alkaloids, β-carbolines, and peptide therapeutics. As the methyl ester derivative of the essential amino acid L-tryptophan, it provides necessary C-terminal protection during peptide coupling while retaining the indole moiety's reactivity for complex heterocycle formation.
This guide analyzes the compound's physicochemical profile, details a self-validating synthesis protocol using thionyl chloride, and explores its mechanistic role in the Pictet-Spengler reaction, a cornerstone of modern alkaloid synthesis.
Physicochemical Characterization
Precise characterization of Methyl L-tryptophanate HCl is vital for yield reproducibility. The hydrochloride salt is the preferred form due to its superior stability compared to the free base, which is prone to oxidation and hydrolysis.
Table 1: Core Physicochemical Properties
| Property | Specification | Notes |
| CAS Number | 7524-52-9 | Hydrochloride salt specific |
| Formula | C₁₂H₁₄N₂O₂[2] · HCl | MW: 254.71 g/mol |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation |
| Melting Point | 218–220 °C | Decomposition often occurs at MP [1] |
| Optical Rotation | c=5 in Methanol [2] | |
| Solubility | High: Methanol, Water, DMSOLow: Ethyl Acetate, Acetonitrile | Critical for solvent selection in Pictet-Spengler reactions [3] |
| pKa | ~7.0 (Indole NH), ~9.0 (Amine) | Estimated; Ester reduces amine basicity |
Solubility Insight
Solubility data is non-linear across polar solvents. While highly soluble in methanol (mole fraction
Synthetic Methodology: Thionyl Chloride Activation
The most robust synthesis of Methyl L-tryptophanate HCl utilizes in situ generation of anhydrous HCl via thionyl chloride (
Mechanistic Rationale
-
Activation:
reacts with methanol to form methyl chlorosulfite and HCl. -
Protonation: The carboxylic acid of tryptophan is protonated, increasing electrophilicity.
-
Nucleophilic Attack: Methanol attacks the carbonyl carbon.
-
Water Scavenging:
consumes water produced during esterification, driving the equilibrium forward (Le Chatelier’s principle).
Experimental Protocol
Scale: 50 mmol L-Tryptophan
Safety: Perform in a fume hood.
-
Preparation: Chill 100 mL of anhydrous methanol to 0°C in a round-bottom flask under
atmosphere. -
Activation (Exothermic): Add thionyl chloride (55 mmol, 1.1 eq) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.
-
Addition: Add L-Tryptophan (50 mmol) in a single portion. The solution will clarify as the reaction proceeds.
-
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).[4]
-
Workup: Evaporate solvent in vacuo to obtain a viscous oil.
-
Crystallization: Redissolve in minimal cold methanol, then slowly add diethyl ether (anti-solvent) with stirring until a white precipitate forms. Filter and dry under vacuum.[4]
Visualization: Synthesis Workflow
Figure 1: Step-by-step workflow for the thionyl chloride-mediated esterification of L-Tryptophan.
Stability and Handling
Hydrolysis Risks
Methyl L-tryptophanate is an ester and is susceptible to hydrolysis.
-
Acidic Stability: The HCl salt is stable at room temperature for years if kept dry.
-
Basic Instability: In aqueous base (pH > 9), the ester rapidly hydrolyzes back to L-tryptophan.
-
Self-Condensation: The free base form can undergo diketopiperazine formation (dimerization) if left in solution for extended periods. Always store as the HCl salt.
Storage Protocol
-
Temperature: 2–8°C recommended.
-
Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) or in a desiccator.
-
Container: Amber glass to prevent photo-oxidation of the indole ring.
Advanced Applications: The Pictet-Spengler Reaction
The most significant application of Methyl L-tryptophanate in drug discovery is the Pictet-Spengler reaction (PSR). This reaction cyclizes the indole amine with an aldehyde to form tetrahydro-β-carbolines, the scaffold found in drugs like Tadalafil (Cialis) and various indole alkaloids [4].
Mechanism and Stereocontrol
The reaction proceeds via an iminium ion intermediate.[5][6][7][8] The indole ring attacks this electrophile to close the ring.
-
Regioselectivity: Cyclization occurs exclusively at the C2 position of the indole.
-
Stereoselectivity: The choice of solvent dictates the cis/trans ratio of the resulting diastereomers.[9]
-
Protic solvents (MeOH): Often yield mixtures.
-
Aprotic solvents (Acetonitrile/Nitromethane): Favor the cis-isomer (1,3-disubstituted) due to thermodynamic equilibration of the intermediate salts [5].
-
Visualization: Pictet-Spengler Pathway[9]
Figure 2: The mechanistic pathway of the Pictet-Spengler reaction, transforming the tryptophan ester into a rigid bicyclic scaffold.
Peptide Synthesis Utility
In solid-phase or solution-phase peptide synthesis, Methyl L-tryptophanate is used to protect the C-terminus.
-
Coupling: The primary amine remains free for coupling with activated carboxylic acids (using EDC/HOBt or HATU).
-
Deprotection: The methyl ester is removed via saponification (LiOH/MeOH/H2O), which is milder than the conditions required for t-butyl esters, preserving sensitive indole modifications.
References
-
Xing, X., et al. (2018). Determination of L-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Shi, X. X., et al. (2008).[9] Highly stereoselective Pictet–Spengler reaction of D-tryptophan methyl ester with piperonal: convenient syntheses of Cialis.[9] Tetrahedron: Asymmetry. Retrieved from [Link]
-
Bailey, P. D., et al. (1993). The Pictet-Spengler reaction in aprotic media. Tetrahedron Letters. Retrieved from [Link]
Sources
- 1. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 2. Methyl L-tryptophanate hydrochloride(7524-52-9) 1H NMR spectrum [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. via.library.depaul.edu [via.library.depaul.edu]
- 7. mdpi.com [mdpi.com]
- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Tryptophan methyl ester hydrochloride | 14907-27-8 [chemicalbook.com]
A Technical Guide to the Structural Elucidation of Methyl L-Tryptophanate
Abstract
The definitive structural elucidation of chiral molecules such as Methyl L-tryptophanate is a cornerstone of drug development, synthetic chemistry, and materials science. Ascertaining the correct molecular structure—including its constitution, configuration, and conformation—is non-negotiable for ensuring efficacy, safety, and reproducibility. This in-depth technical guide provides a holistic, multi-technique framework for the unambiguous structural confirmation of Methyl L-tryptophanate. Moving beyond a mere recitation of procedures, this document details the causality behind the selection of an orthogonal analytical strategy, integrating Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD). Each protocol is presented as a self-validating component of a larger, synergistic workflow, designed for researchers, scientists, and drug development professionals who require both procedural accuracy and a deep mechanistic understanding.
Introduction: The Imperative for Rigorous Elucidation
Methyl L-tryptophanate, the methyl ester of the essential amino acid L-tryptophan, serves as a critical chiral building block in the synthesis of complex pharmaceuticals and bioactive molecules. Its structure comprises a primary amine, an ester, and an indole functional group, centered around a stereogenic carbon. An error in any aspect of its structural assignment—from the molecular formula to its absolute stereochemistry—can have profound consequences in a GMP environment, leading to failed syntheses, inactive final compounds, or unforeseen toxicological profiles.
This guide, therefore, adopts a first-principles approach. We will systematically build the structural "case" for Methyl L-tryptophanate by employing a suite of complementary analytical techniques. Each method provides a unique piece of the puzzle, and their collective data provides the comprehensive, cross-validated evidence required for definitive elucidation.
The Orthogonal Analytical Strategy
The workflow is logically sequenced:
-
Mass Spectrometry (MS): To determine the molecular weight and deduce the elemental formula.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish atomic connectivity.
-
Circular Dichroism (CD): To confirm the absolute stereochemistry of the chiral center.
Caption: Orthogonal workflow for structural elucidation.
Mass Spectrometry: Establishing the Foundation
Expertise & Causality: We begin with Electrospray Ionization Mass Spectrometry (ESI-MS), a "soft" ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of the intact molecule.[1][2][3] By protonating the basic nitrogen of the primary amine, we expect to observe the protonated molecular ion, [M+H]⁺. This initial step is critical; it validates the expected elemental composition before more time-intensive analyses are undertaken.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~1 mg of Methyl L-tryptophanate in 1 mL of a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid. The formic acid ensures an acidic environment to promote protonation.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion detection mode.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. The expected molecular weight of Methyl L-tryptophanate (C₁₂H₁₄N₂O₂) is 218.25 g/mol .
Data Presentation & Interpretation
The primary goal is to locate the peak corresponding to the [M+H]⁺ ion.
| Theoretical Value | Observed Ion | Expected m/z |
| C₁₂H₁₄N₂O₂ = 218.11 | [C₁₂H₁₄N₂O₂ + H]⁺ | 219.11 |
A prominent peak at m/z 219.11 provides strong evidence for the proposed molecular formula. Further analysis using tandem MS (MS/MS) can reveal characteristic fragmentation patterns. Tryptophan derivatives are known to undergo N-Cα bond dissociation.[4][5] The presence of an α-carboxyl group (in this case, the methyl ester) tends to suppress this fragmentation compared to molecules like tryptamine, but characteristic fragments can still be observed.[4][5]
| Fragment Ion (Structure) | Description | Expected m/z |
| [M+H - HCO₂CH₃]⁺ | Loss of the methyl formate group | 159.09 |
| Indolethylium ion | Cleavage at the Cα-Cβ bond | 130.07 |
The observation of these fragments corroborates the presence of the tryptophan scaffold and the methyl ester group.
FTIR Spectroscopy: Identifying Functional Groups
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that probes the vibrational frequencies of chemical bonds.[6][7] It serves as an excellent confirmation of the functional groups expected in Methyl L-tryptophanate. We use the Attenuated Total Reflectance (ATR) sampling method, which requires minimal sample preparation and is suitable for solid or liquid samples.[8][9][10] The evanescent wave generated in ATR penetrates the sample, providing a high-quality spectrum of the material's surface.[8][11]
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount (a few milligrams) of the solid Methyl L-tryptophanate sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the built-in clamp to ensure intimate contact between the sample and the crystal.
-
Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Data Presentation & Interpretation
The spectrum should be analyzed for characteristic absorption bands that confirm the presence of the indole, amine, and ester moieties.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| ~3400 | N-H Stretch | Indole N-H |
| ~3300-3350 | N-H Stretch (asymmetric/symmetric) | Primary Amine (-NH₂) |
| ~2850-2960 | C-H Stretch | Aliphatic C-H (from ethyl and methyl groups) |
| ~1751 | C=O Stretch | Ester Carbonyl |
| ~1600 | N-H Bend | Primary Amine (-NH₂) |
| ~1450-1550 | C=C Stretch | Aromatic (Indole ring) |
| ~1100-1250 | C-O Stretch | Ester C-O |
The most diagnostic peak is the strong carbonyl (C=O) stretch around 1751 cm⁻¹, which is characteristic of an ester and clearly distinguishes the molecule from its parent carboxylic acid (L-tryptophan), which would show a C=O stretch closer to 1600 cm⁻¹.[12]
NMR Spectroscopy: The Definitive Connectivity Map
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[13][14][15] By analyzing the chemical shifts, coupling constants, and integrations in the ¹H NMR spectrum, we can determine the number and environment of every proton.[13] The ¹³C NMR spectrum reveals the number of unique carbon environments. Together, they provide an unambiguous map of the molecule's carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of Methyl L-tryptophanate in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Tuning: Place the sample in the NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Data Presentation & Interpretation
The expected spectral data provides a unique fingerprint of the molecule.
Table 1: Predicted ¹H NMR Data for Methyl L-Tryptophanate (in DMSO-d₆, 600 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.46 | s (singlet) | 1H | Indole N-H |
| ~7.92 | d (doublet) | 1H | Aromatic H |
| ~7.73 | d (doublet) | 1H | Aromatic H |
| ~7.42 | m (multiplet) | 1H | Aromatic H |
| ~7.15 | t (triplet) | 1H | Aromatic H |
| ~9.02 | d (doublet) | 1H | Aromatic H |
| ~4.0-4.2 | m (multiplet) | 1H | α-CH |
| ~3.60 | s (singlet) | 3H | O-CH₃ (Ester) |
| ~3.2-3.4 | m (multiplet) | 2H | β-CH₂ |
| ~2.10 | br s (broad singlet) | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data for Methyl L-Tryptophanate (in DMSO-d₆, 150 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~173-175 | C=O (Ester) |
| ~136 | Aromatic C |
| ~127 | Aromatic C |
| ~124 | Aromatic C |
| ~121 | Aromatic C |
| ~118 | Aromatic C |
| ~111 | Aromatic C |
| ~109 | Aromatic C |
| ~55 | α-CH |
| ~52 | O-CH₃ (Ester) |
| ~28 | β-CH₂ |
Note: Specific chemical shifts can vary slightly based on solvent and concentration.[16][17]
Causality in Interpretation:
-
The singlet at ~3.60 ppm integrating to 3 protons is definitive evidence for the methyl ester group.
-
The complex aromatic signals between 7-9 ppm are characteristic of the indole ring. The downfield singlet at ~11.46 ppm is the indole N-H proton.[18]
-
The signals for the aliphatic chain (α-CH and β-CH₂) will show coupling to each other, which can be confirmed with a 2D COSY experiment.
Caption: Integration of NMR data to build the molecular framework.
Circular Dichroism: Confirming Absolute Stereochemistry
Expertise & Causality: Mass spectrometry and NMR confirm the molecular formula and connectivity, but they cannot distinguish between enantiomers (L- vs. D-). Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left and right circularly polarized light by chiral molecules.[19] For amino acids, the CD spectrum provides a characteristic signature that is directly related to their absolute configuration (L or D).[20][21] The spectra of two enantiomers are mirror images—equal in magnitude but opposite in sign.[22]
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Prepare a solution of Methyl L-tryptophanate in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 0.1 mg/mL). The solvent must be transparent in the measurement wavelength range.
-
Instrument Setup: Use a quartz cuvette with a known path length (e.g., 1 mm). Calibrate the instrument and record a baseline spectrum with the solvent-filled cuvette.
-
Data Acquisition: Record the CD spectrum of the sample from approximately 300 nm to 190 nm. The signal is typically reported in millidegrees (mdeg).
Data Presentation & Interpretation
L-amino acids typically exhibit a positive Cotton effect (a positive peak) around 210-220 nm, corresponding to the n → π* transition of the carboxylate (or ester) chromophore. The indole chromophore of tryptophan will also contribute to the spectrum. By comparing the obtained spectrum to a reference spectrum of authentic Methyl L-tryptophanate or related L-amino acids, the stereochemistry can be confirmed. A positive Cotton effect in the expected region confirms the L-configuration.
Conclusion: A Synergistic and Self-Validating Approach
The structural elucidation of Methyl L-tryptophanate is achieved not by a single measurement, but by the logical synthesis of data from an orthogonal set of analytical techniques.
-
MS established the correct molecular formula (C₁₂H₁₄N₂O₂).
-
FTIR confirmed the presence of the required functional groups (indole N-H, primary amine, and ester C=O).
-
NMR provided the definitive map of atomic connectivity, assigning every proton and carbon to its specific location within the molecule.
-
CD unambiguously confirmed the absolute stereochemistry at the α-carbon as 'L'.
Each step validates the findings of the previous one, creating a self-consistent and trustworthy dataset. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the definitive structural proof required for critical applications in research and industry.
References
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
-
Tzvetkova, P., & Arhangelova, N. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 969-976. Retrieved from [Link]
-
Arhangelova, N., & Tzvetkova, P. (2012). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino Acids, 43(5), 1851-1864. Retrieved from [Link]
-
Enders, A. A., North, N. M., Fensore, C. M., Velez-Alvarez, J. E., & Allen, H. C. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. The Journal of Physical Chemistry A, 125(29), 6438-6448. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 26(22), 5519-5525. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3-12. Retrieved from [Link]
-
PubChem. (n.d.). L-Tryptophan, methyl ester. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Wang, L., Zhang, Y., & Liu, S. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science, 8(3), 201934. Retrieved from [Link]
-
ResearchGate. (n.d.). ESI-MS/MS spectra of (A) tryptophan, (B) N α -methyl tryptophan, and.... Retrieved from [Link]
-
ResearchGate. (n.d.). CD spectra of three L-amino acids. (a) Various concentrations of L-Leu;.... Retrieved from [Link]
-
Kitagawa, N., & Arakawa, R. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Journal of Mass Spectrometry, 56(4), e4694. Retrieved from [Link]
-
Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Deelchand, D. K., Shemesh, N., & Ugurbil, K. (2015). Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses. Journal of neurochemistry, 134(6), 1013–1023. Retrieved from [Link]
-
University of Bristol. (n.d.). Electrospray Ionization (ESI). Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Supporting Information. Retrieved from [Link]
-
Yulizar, Y., Apriandanu, D. O. B., & Wibowo, D. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]
-
Hawkins, C. J., & Lawson, P. J. (1969). Circular dichroism spectra of amino acid complexes. Carboxylatopentaamminecobalt(III) compounds. Inorganic Chemistry, 8(4), 689-695. Retrieved from [Link]
-
Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3-12. Retrieved from [Link]
-
Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-L-tryptophan. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]
-
SlidePlayer. (n.d.). Spectroscopy Methods of structure determination. Retrieved from [Link]
-
Kelly, S. M., & Price, N. C. (2021). Beginners guide to circular dichroism. The Biochemist, 43(2), 24-28. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
MMRC. (n.d.). ATR – Theory and Applications. Retrieved from [Link]
-
Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]
-
Khan Academy. (n.d.). Amino acid structure. Retrieved from [Link]
-
ResearchGate. (n.d.). The circular dichroism spectra of L-and D-phenylalanine. Retrieved from [Link]
-
House, C. H., Ditzler, M. A., & Johnson, A. T. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life, 12(9), 1362. Retrieved from [Link]
Sources
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 3. phys.libretexts.org [phys.libretexts.org]
- 4. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mt.com [mt.com]
- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 11. mmrc.caltech.edu [mmrc.caltech.edu]
- 12. researchgate.net [researchgate.net]
- 13. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. bbhegdecollege.com [bbhegdecollege.com]
- 16. epfl.ch [epfl.ch]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. portlandpress.com [portlandpress.com]
Technical Monograph: Methyl L-tryptophanate (CAS 7524-52-9)
A Pivotal Chiral Scaffold for Indole Alkaloid and Peptide Synthesis
Executive Summary
Methyl L-tryptophanate (CAS 7524-52-9) serves as a critical chiral building block in medicinal chemistry, predominantly utilized for C-terminal protection in peptide synthesis and as the starting scaffold for the Pictet-Spengler reaction . This latter application is instrumental in generating tetrahydro-β-carbolines, the core pharmacophore found in numerous indole alkaloids and phosphodiesterase type 5 (PDE5) inhibitors, including Tadalafil analogues.
This guide distinguishes between the commercially ubiquitous hydrochloride salt (CAS 4299-60-9) and the reactive, labile free base (CAS 7524-52-9), providing validated protocols for synthesis, handling, and downstream application.
Physicochemical Profile
Understanding the distinction between the free base and the hydrochloride salt is vital for experimental reproducibility. While CAS 7524-52-9 refers to the free base, the compound is almost exclusively stored and sold as the hydrochloride salt due to stability concerns.
Comparative Properties Table
| Property | Free Base (Methyl L-tryptophanate) | Hydrochloride Salt (Methyl L-tryptophanate HCl) |
| CAS Number | 7524-52-9 | 4299-60-9 |
| Formula | ||
| Molecular Weight | 218.25 g/mol | 254.71 g/mol |
| Physical State | Viscous oil or low-melting solid | White to off-white crystalline powder |
| Melting Point | Unstable / Indistinct | 218–220 °C (dec.) |
| Solubility | DMSO, Ethanol, Methanol, Chloroform | Water, Methanol, DMSO |
| Stability | Low: Prone to oxidation and diketopiperazine formation | High: Stable at RT if desiccated |
| Optical Rotation | Variable (solvent dependent) |
Critical Insight: Never store the free base for extended periods. If an experiment requires the free amine (e.g., for a nucleophilic attack in non-basic conditions), generate it in situ from the HCl salt using a tertiary amine (DIPEA or TEA) or via a biphasic wash immediately prior to use.
Core Application: The Pictet-Spengler Reaction
The most high-value application of Methyl L-tryptophanate is its role as the amine component in the Pictet-Spengler cyclization. This reaction couples the indole amine with an aldehyde to form tetrahydro-β-carbolines (THBCs).
Mechanism of Action
The reaction proceeds via a Schiff base (imine) intermediate, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. The indole C2 position attacks the electrophilic iminium ion, closing the ring.
Figure 1: Mechanistic pathway of the Pictet-Spengler reaction converting Methyl L-tryptophanate to THBC.
Relevance to Drug Development (Tadalafil)
While Tadalafil (Cialis) typically utilizes D-tryptophan to achieve its specific (6R,12aR) stereochemistry, Methyl L-tryptophanate is frequently used in research to synthesize diastereomers or enantiomers for Structure-Activity Relationship (SAR) studies.
-
Note: Transforming L-tryptophan derived THBCs into Tadalafil-like configurations requires a C-1 epimerization step (cis-to-trans conversion) often achieved via acid-catalyzed thermodynamic equilibration [1].
Experimental Protocols
Protocol A: Synthesis of Methyl L-tryptophanate HCl
Target: Conversion of L-Tryptophan to its methyl ester hydrochloride.
Reagents: L-Tryptophan (20.4 g, 0.1 mol), Thionyl Chloride (
-
Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a reflux condenser, addition funnel, and nitrogen inlet. Cool the system to -5°C using an ice/salt bath.
-
Activation: Charge the flask with anhydrous methanol. Add thionyl chloride dropwise over 30 minutes.
-
Control Point: Maintain temperature < 0°C. The reaction is highly exothermic; rapid addition will cause dangerous splattering and potential racemization.
-
-
Addition: Add solid L-Tryptophan in portions to the cold solution.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Subsequently, heat to reflux (65°C) for 3–5 hours.
-
Monitoring: Check completion via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show a shift in
. -
Workup: Evaporate the solvent in vacuo to obtain a sticky residue.
-
Purification: Recrystallize from Methanol/Diethyl Ether.
-
Yield: Expect ~90-95% as a white crystalline solid.
-
Protocol B: Pictet-Spengler Cyclization (THBC Synthesis)
Target: Synthesis of cis-1-phenyl-tetrahydro-β-carboline-3-carboxylic acid methyl ester.
Reagents: Methyl L-tryptophanate HCl (1.0 eq), Benzaldehyde (1.1 eq), Trifluoroacetic Acid (TFA, 2.0 eq), Dichloromethane (DCM).
-
Free Base Generation (Optional but Recommended): Wash the HCl salt (dissolved in DCM) with saturated
, dry over , and concentrate. Alternatively, use the HCl salt directly and add 1.0 eq of Triethylamine (TEA) to the reaction mixture. -
Imine Formation: Dissolve the amine in anhydrous DCM. Add Benzaldehyde and 4Å molecular sieves (to scavenge water and drive imine formation). Stir at RT for 2 hours.
-
Cyclization: Cool to 0°C. Add TFA dropwise.
-
Reaction: Stir at RT for 12–24 hours.
-
Stereochemical Note: The cis-isomer (1,3-disubstituted) is generally the kinetic product (via axial attack), while the trans-isomer is the thermodynamic product.
-
-
Quench: Basify with dilute
to pH 8. -
Isolation: Extract with DCM, wash with brine, and purify via column chromatography (SiO2, Hexane/EtOAc).
Handling & Stability Logic
The stability of Methyl L-tryptophanate is dictated by the protection of its amine group.
Figure 2: Stability logic flow. The protonated amine in the HCl salt prevents the nucleophilic attack on the ester carbonyl of a neighboring molecule, preventing dimerization.
Self-Validating Storage Protocol:
-
Receipt: Upon receipt, verify the form. If it is an oil, it is the free base. Convert to HCl salt immediately if not using within 24 hours.
-
Environment: Store under Argon/Nitrogen atmosphere at -20°C. Tryptophan derivatives are light-sensitive; use amber vials.
References
-
Xiao, S., et al. (2009).[1][2] "Synthesis of Tadalafil from L-tryptophan." Tetrahedron: Asymmetry, 20(18), 2090-2096.
-
Bailey, P. D., et al. (1993). "The Pictet-Spengler reaction of tryptophan methyl ester: stereocontrol and mechanism." Journal of the Chemical Society, Perkin Transactions 1, (4), 431-439.
-
Sigma-Aldrich. (n.d.). "L-Tryptophan methyl ester hydrochloride Product Datasheet."
-
PubChem. (n.d.). "Methyl L-tryptophanate Compound Summary." National Library of Medicine.
-
Love, B. E., & Raje, P. S. (1994). "Synthesis of β-carbolines: A modification of the Pictet-Spengler cyclization." Tetrahedron Letters, 35(51), 9541-9544.
Sources
Technical Guide: Synthesis of Methyl L-tryptophanate Hydrochloride
Precision Protocols for Indole-Stabilized Esterification
Executive Summary
Methyl L-tryptophanate hydrochloride is a critical chiral intermediate in the synthesis of indole alkaloids, peptide therapeutics, and phosphodiesterase inhibitors (e.g., Tadalafil analogs). While the transformation is a fundamental Fischer esterification, the specific sensitivity of the tryptophan indole moiety to oxidative stress and acid-catalyzed dimerization requires a modified approach compared to aliphatic amino acids.
This guide presents two validated protocols: the Thionyl Chloride (SOCl₂) method (Industrial Standard) and the Acetyl Chloride (AcCl) method (Laboratory Alternative). Both protocols prioritize the in situ generation of anhydrous hydrogen chloride to drive the equilibrium while suppressing byproduct formation.
Chemical Foundation & Mechanism
The synthesis relies on the acid-catalyzed Fischer esterification.[1] However, using aqueous mineral acids (e.g., concentrated HCl) often leads to incomplete conversion due to the equilibrium nature of the reaction (
To achieve quantitative yields, we utilize reagents that consume water or generate anhydrous HCl in situ.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the activation of methanol and the subsequent nucleophilic attack by L-tryptophan, stabilized by the hydrochloride salt formation.
Figure 1: Mechanistic pathway for the thionyl chloride-mediated esterification of L-tryptophan.
Critical Process Parameters (CPPs)
Before initiating synthesis, three parameters must be strictly controlled to prevent the formation of "Trp-Dimers" (often visible as a pink/violet discoloration).
| Parameter | Specification | Scientific Rationale |
| Temperature (Addition) | -10°C to 0°C | The reaction of SOCl₂/AcCl with MeOH is violently exothermic. High temps degrade the indole ring. |
| Moisture Content | < 0.1% (Anhydrous) | Water drives the equilibrium back to the starting material (Hydrolysis). |
| Reaction Atmosphere | Inert (N₂ or Ar) | Tryptophan is susceptible to oxidative degradation, forming N-formylkynurenine derivatives. |
Primary Protocol: Thionyl Chloride Method
Scale: 50 mmol (approx. 10g L-Trp) Estimated Yield: 90-95% Purity: >98%
Reagents
-
L-Tryptophan (Reagent Grade, >99%)
-
Thionyl Chloride (Freshly distilled or high purity)
-
Methanol (Anhydrous, HPLC grade)[2]
-
Diethyl Ether (for precipitation)
Step-by-Step Methodology
-
System Preparation: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂). Flush with Nitrogen.[3]
-
Solvent Charge: Add 100 mL of anhydrous methanol to the RBF. Cool the system to -10°C using an ice-salt bath.
-
Activator Addition (Critical): Add Thionyl Chloride (4.0 mL, 55 mmol, 1.1 eq) dropwise over 20 minutes.
-
Note: Vigorous gas evolution (SO₂/HCl) will occur. Maintain temperature < 0°C.
-
-
Substrate Addition: Once the addition is complete and the solution is clear, add L-Tryptophan (10.2 g, 50 mmol) in small portions.
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT) over 30 minutes.
-
Heat to mild reflux (approx. 65°C) for 4–6 hours. The solution should turn clear/light yellow.[4]
-
Validation: Check completion via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Product Rf ≈ 0.6; SM Rf ≈ 0.4.
-
-
Workup:
-
Concentrate the mixture in vacuo (Rotavap) at 40°C to remove solvent and excess HCl. A thick oil or solid residue will remain.
-
Crystallization: Dissolve the residue in a minimum amount of cold Methanol (10-15 mL), then slowly add Diethyl Ether (100 mL) with vigorous stirring to precipitate the hydrochloride salt.
-
-
Isolation: Filter the white precipitate under vacuum (Buchner funnel). Wash with cold ether (2 x 50 mL). Dry in a vacuum desiccator over P₂O₅.
Process Workflow (DOT Visualization)
Figure 2: Operational workflow for the synthesis and purification of Methyl L-tryptophanate HCl.
Alternative Protocol: Acetyl Chloride Method
Context: This method is safer for laboratories lacking robust fume hoods, as it avoids SO₂ generation. AcCl reacts with MeOH to form Methyl Acetate and anhydrous HCl.
-
Cool 100 mL anhydrous methanol to 0°C.
-
Add Acetyl Chloride (8.0 mL, ~110 mmol) dropwise. Caution: Exothermic.
-
Add L-Tryptophan (10.2 g, 50 mmol).
-
Stir at Room Temperature for 12–18 hours. (Reflux is often unnecessary with this method if time permits).
-
Workup: Identical to the SOCl₂ method (Evaporation -> Ether precipitation).
Analytical Characterization & QC
Upon isolation, the product must be verified against the following specifications.
Physical Properties Table
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [BenchChem, 2025] |
| Melting Point | 213–216°C (Decomposes) | [ChemicalBook, 2024] |
| Molecular Weight | 254.71 g/mol | [PubChem] |
| Solubility | Soluble in Water, MeOH, DMSO; Insoluble in Ether | [TCI Chemicals] |
| Optical Rotation | [Sigma-Aldrich] |
Spectral Validation ( H NMR)
Solvent: DMSO-d₆, 400 MHz. The shift of the carboxylic acid proton to a methyl ester singlet is the primary indicator of success.
- 11.2 ppm (s, 1H): Indole N-H (Broad singlet).[1]
-
8.81 ppm (br s, 3H): Ammonium protons (
).[1] - 7.54 - 7.00 ppm (m, 5H): Aromatic indole protons.
-
4.20 ppm (t, 1H):
-CH proton (Chiral center). -
3.63 ppm (s, 3H): Methyl Ester (
) — Diagnostic Peak. -
3.42 - 3.30 ppm (m, 2H):
-CH₂ protons.
Troubleshooting & Safety
Common Failure Modes
-
Product is Pink/Violet:
-
Cause: Oxidation of the indole ring or acid-catalyzed dimerization due to high temperatures or old starting material.
-
Remedy: Recrystallize from hot methanol/activated charcoal to remove colored impurities. Ensure inert atmosphere next time.
-
-
Low Yield / Sticky Oil:
-
Cause: Incomplete removal of solvent or presence of water.
-
Remedy: Triturate the oil with cold diethyl ether vigorously to induce crystallization.
-
Safety Data (MSDS Summary)
-
Thionyl Chloride: Causes severe skin burns and eye damage. Reacts violently with water.
-
Methyl L-tryptophanate HCl: Irritant. Do not breathe dust.
-
Storage: Hygroscopic. Store at 2-8°C under Argon.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 82250, L-Tryptophan methyl ester hydrochloride. Retrieved from
-
Li, Z., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. Retrieved from
-
TCI Chemicals. (2024). Product Specification: Methyl L-Tryptophanate Hydrochloride. Retrieved from
-
ChemicalBook. (2024). Methyl L-tryptophanate hydrochloride NMR and Physical Properties. Retrieved from
Sources
Spectroscopic data of Methyl L-tryptophanate (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl L-tryptophanate
Abstract
This technical guide provides a comprehensive spectroscopic profile of Methyl L-tryptophanate (L-Trp-OMe), specifically focusing on its hydrochloride salt form, which is the standard for stability and handling in drug development. Designed for analytical chemists and pharmaceutical researchers, this document details the nuclear magnetic resonance (
Introduction & Chemical Profile
Methyl L-tryptophanate is a pivotal intermediate in the synthesis of indole-based alkaloids and pharmaceutical agents (e.g., Tadalafil analogs). As an ester derivative of the essential amino acid L-tryptophan, it serves as a protected building block that mitigates zwitterionic solubility issues, facilitating organic solvent solubility for subsequent coupling reactions.
Chemical Identity:
-
IUPAC Name: Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
-
CAS Number: 7524-52-9 (Hydrochloride), 4299-70-1 (Free base)
-
Molecular Formula: C
H N O [1] · HCl -
Molecular Weight: 254.71 g/mol (Salt), 218.25 g/mol (Free base)
Synthesis & Preparation Logic
To understand the impurity profile in spectroscopic data, one must understand the genesis of the sample. The standard preparation involves the Fischer-Speier esterification, where thionyl chloride generates in situ anhydrous HCl, catalyzing the reaction and crystallizing the product as the hydrochloride salt.
Core Reaction Workflow: The following directed graph illustrates the synthesis and critical control points where spectroscopic impurities (e.g., residual methanol, unreacted tryptophan) may originate.
Figure 1: Synthesis workflow for Methyl L-tryptophanate HCl via thionyl chloride activation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| Indole NH | 11.05 | s | 1H | Deshielded by aromatic ring current; slow exchange in DMSO. |
| Ammonium | 8.60 - 8.80 | br s | 3H | |
| Ar-H (C4) | 7.55 | d ( | 1H | Doublet; typically the most deshielded aromatic CH due to peri-effect. |
| Ar-H (C7) | 7.39 | d ( | 1H | Doublet. |
| Ar-H (C2) | 7.28 | d ( | 1H | Characteristic indole C2 proton; couples weakly with NH. |
| Ar-H (C6) | 7.09 | t | 1H | Pseudo-triplet (ddd). |
| Ar-H (C5) | 7.01 | t | 1H | Pseudo-triplet (ddd). |
| 4.25 | t / dd | 1H | Deshielded by electron-withdrawing ester and ammonium groups. | |
| Ester -CH | 3.65 | s | 3H | Sharp singlet; diagnostic for successful esterification. |
| 3.25 - 3.40 | m | 2H | Diastereotopic methylene protons; often overlaps with H |
Infrared Spectroscopy (FT-IR)
The IR spectrum of the hydrochloride salt is distinct from the free base, particularly in the N-H stretching region.
-
3400 cm
(Sharp): Indole N-H stretch (Non-bonded).[2] -
2800–3200 cm
(Broad, Multiple bands): Ammonium ( ) stretching vibrations. This broad absorption often obscures the aromatic C-H stretches. -
1745 cm
(Strong): Ester C=O stretch. This is a critical quality attribute; a shift to 1700–1720 cm may indicate hydrolysis back to the free acid or zwitterion formation. -
1590, 1460 cm
: Aromatic ring skeletal vibrations (Indole breathing modes). -
1230 cm
: C-O-C asymmetric stretch of the ester.
Mass Spectrometry (MS)
Ionization Mode: ESI (+) (Electrospray Ionization) or EI (Electron Impact).
Molecular Ion:
Fragmentation Logic:
The fragmentation pattern is dominated by the stability of the indole ring system. The primary cleavage occurs at the fragile C
-
Base Peak (m/z 130): The quinolinium/indolylmethyl cation (
). This is the "tryptophan fingerprint." It forms via cleavage of the side chain, leaving the stabilized aromatic system. -
Fragment (m/z 159): Loss of the carbomethoxy group (
, mass 59). . -
Fragment (m/z 144): Loss of the ester side chain components.
Figure 2: ESI(+) Fragmentation pathway for Methyl L-tryptophanate.
Experimental Protocols
To ensure the reproducibility of the spectroscopic data presented above, the following sample preparation protocols are recommended.
Protocol A: NMR Sample Preparation
-
Objective: Minimize water interference and exchange broadening.
-
Reagents: DMSO-
(99.9% D) with 0.03% TMS (v/v). -
Procedure:
-
Weigh 10–15 mg of Methyl L-tryptophanate HCl into a clean vial.
-
Add 600 µL of DMSO-
.[1] -
Sonicate for 30 seconds to ensure complete dissolution (the salt dissolves slower than the free base).
-
Transfer to a 5mm NMR tube.
-
Critical Step: Acquire spectrum immediately. Prolonged storage in DMSO can lead to minor oxidation of the indole ring or hydrolysis if the DMSO is "wet."
-
Protocol B: IR Sample Preparation (KBr Pellet)
-
Objective: Obtain sharp resolution of the carbonyl and fingerprint regions.
-
Procedure:
-
Mix 1–2 mg of sample with ~100 mg of spectroscopic grade KBr (dry).
-
Grind finely in an agate mortar to minimize scattering (Christiansen effect).
-
Press into a transparent pellet using a hydraulic press (8–10 tons).
-
Acquire background (blank KBr) before sample acquisition.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77980, L-Tryptophan methyl ester. PubChem.[3] [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1658 (Tryptophan methyl ester). [Link]
Sources
Methyl L-tryptophanate as a precursor to serotonin and melatonin
An In-Depth Technical Guide to Methyl L-Tryptophanate as a Precursor for Serotonin and Melatonin
Abstract
Serotonin and melatonin are critical neurochemicals that regulate a vast array of physiological and psychological processes. Their biosynthesis is endogenously initiated from the essential amino acid L-tryptophan. The manipulation of this pathway holds significant therapeutic potential for neurological and psychiatric disorders. This technical guide provides a comprehensive examination of Methyl L-tryptophanate (MLT), the methyl ester of L-tryptophan, as a synthetic precursor for enhancing the biosynthesis of serotonin and melatonin. We explore the biochemical rationale, the enzymatic cascade, detailed experimental protocols for in vitro synthesis and quantification, and the comparative kinetics of this prodrug approach. This document is intended for researchers, neuroscientists, and professionals in drug development seeking to leverage tryptophan analogues for therapeutic innovation.
Introduction: The Significance of the Serotonergic and Melatonergic Pathways
Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that plays a pivotal role in modulating mood, cognition, sleep, appetite, and learning.[1] Its dysregulation is implicated in numerous psychiatric conditions, including depression and anxiety.[2] Melatonin (N-acetyl-5-methoxytryptamine), primarily synthesized in the pineal gland, is the body's key hormonal regulator of circadian rhythms and sleep-wake cycles.[1]
Both of these vital molecules are derived from L-tryptophan, an essential amino acid that must be obtained from the diet.[3] The availability of L-tryptophan and its transport across the blood-brain barrier (BBB) are rate-limiting factors in central serotonin synthesis.[4][5][6] This limitation has driven research into modified precursors, or prodrugs, designed to improve bioavailability and central nervous system (CNS) delivery. Methyl L-tryptophanate, by masking the polar carboxyl group with a methyl ester, represents a promising strategy to enhance lipophilicity and potentially facilitate more efficient transport into target tissues before being converted to the natural substrate, L-tryptophan.
The Canonical Biosynthetic Pathway: From L-Tryptophan to Melatonin
The conversion of L-tryptophan into serotonin and subsequently melatonin is a well-characterized multi-step enzymatic process occurring in specialized cells.[7]
Step 1: Hydroxylation of L-Tryptophan The pathway is initiated by the enzyme Tryptophan Hydroxylase (TPH) , which hydroxylates L-tryptophan at the 5-position of the indole ring to produce 5-hydroxytryptophan (5-HTP).[8] This is the primary rate-limiting step in the entire serotonin synthesis cascade.[6] TPH requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[9] There are two main isoforms of this enzyme: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the neurons of the brain's raphe nuclei.[10]
Step 2: Decarboxylation to Serotonin Next, Aromatic L-Amino Acid Decarboxylase (AADC) rapidly removes the carboxyl group from 5-HTP to form serotonin (5-HT).[4][11] This enzyme is relatively non-specific and is also involved in the synthesis of dopamine.
Step 3: Acetylation of Serotonin In tissues where melatonin is produced, such as the pineal gland, serotonin undergoes N-acetylation by Aralkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin.[12][13] The activity of AANAT is under circadian control and is considered the rate-limiting enzyme in melatonin production.[1]
Step 4: Methylation to Melatonin The final step is the transfer of a methyl group from S-adenosyl methionine (SAM) to the 5-hydroxyl group of N-acetylserotonin, a reaction catalyzed by N-acetylserotonin O-methyltransferase (ASMT) , to produce melatonin.[14][15]
Caption: The enzymatic cascade from L-Tryptophan to Serotonin and Melatonin.
Methyl L-Tryptophanate: A Prodrug Strategy
The central hypothesis for using Methyl L-Tryptophanate is that it functions as a prodrug. Its enhanced lipophilicity, due to the esterification of the carboxyl group, is predicted to improve its ability to cross cellular membranes and the blood-brain barrier. Once inside the target cell, ubiquitous intracellular esterase enzymes would hydrolyze the methyl ester, releasing L-tryptophan directly at the site of synthesis. This bypasses potential transport limitations associated with the more polar L-tryptophan molecule.
Bioactivation: The Role of Esterases The critical activation step for MLT is its conversion back to L-tryptophan. This is presumed to be catalyzed by non-specific carboxylesterases present in the cytoplasm of various cells, including neurons and pinealocytes. This enzymatic action regenerates the natural substrate, which can then enter the canonical biosynthetic pathway described above.
Caption: Proposed workflow for MLT as a prodrug for serotonin and melatonin synthesis.
Experimental Protocols & Methodologies
To validate the efficacy of Methyl L-Tryptophanate as a precursor, a series of well-defined in vitro experiments are necessary. The protocols described below provide a framework for synthesis, purification, and quantification.
Protocol: In Vitro Serotonin Synthesis from MLT using Cell Lysate
Rationale: This protocol uses a crude cell lysate from a relevant cell line (e.g., PC12 or SH-SY5Y, known to express TPH and AADC) to provide the necessary enzymes for the entire conversion process, from MLT hydrolysis to serotonin synthesis.
Materials:
-
Methyl L-Tryptophanate HCl
-
L-Tryptophan (for positive control)
-
PC12 or SH-SY5Y cells
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail)
-
Reaction Buffer (50 mM HEPES pH 7.2, 100 µM Tetrahydrobiopterin (BH4), 1 mM DTT, 100 µM Pyridoxal 5'-phosphate)
-
Quenching Solution: 0.4 M Perchloric Acid
Procedure:
-
Cell Lysate Preparation:
-
Culture PC12 cells to ~80-90% confluency.
-
Harvest cells by scraping and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Sonicate the suspension on ice (3 cycles of 10 seconds on, 30 seconds off) to ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (lysate) and determine protein concentration using a BCA assay.
-
-
Enzymatic Reaction:
-
Prepare reaction tubes on ice. To each tube, add:
-
50 µL of cell lysate (adjusted to 1 mg/mL protein).
-
40 µL of Reaction Buffer.
-
-
Prepare substrate solutions: 10 mM Methyl L-Tryptophanate and 10 mM L-Tryptophan in water.
-
Initiate the reaction by adding 10 µL of the substrate solution to the respective tubes (final concentration 1 mM). For the negative control, add 10 µL of water.
-
Incubate the tubes at 37°C for 60 minutes in a shaking water bath.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 20 µL of 0.4 M Perchloric Acid to each tube.
-
Vortex vigorously and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for analysis via HPLC or LC-MS/MS.
-
Protocol: Analytical Quantification by LC-MS/MS
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and specificity for quantifying multiple analytes (MLT, Tryptophan, 5-HTP, Serotonin) in a single run from a complex biological matrix.[16][17]
Instrumentation & Reagents:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Analytical standards for all compounds of interest.
Procedure:
-
Chromatographic Separation:
-
Column Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 min: 2% B
-
1.0 min: 2% B
-
5.0 min: 60% B
-
5.5 min: 95% B
-
6.5 min: 95% B
-
6.6 min: 2% B
-
8.0 min: 2% B
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Set up specific MRM transitions for each analyte (precursor ion -> product ion). See table below.
-
Data Presentation & Interpretation
The primary output of the above experiments will be quantitative data on the concentration of serotonin and its precursors. This data allows for a direct comparison of the efficiency of MLT versus L-Tryptophan.
Table 1: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Tryptophan | 205.1 | 188.1 | 15 |
| Methyl L-Tryptophanate | 219.1 | 160.1 | 18 |
| 5-Hydroxytryptophan (5-HTP) | 221.1 | 162.1 | 20 |
| Serotonin (5-HT) | 177.1 | 160.1 | 17 |
| N-Acetylserotonin | 219.1 | 160.1 | 18 |
| Melatonin | 233.1 | 174.1 | 15 |
Table 2: Illustrative Comparative Efficacy Data (Hypothetical)
This table illustrates the type of data that would be generated to compare the effectiveness of MLT against the natural substrate in the in vitro synthesis assay.
| Substrate (1 mM) | L-Tryptophan Detected (µM) | 5-HTP Detected (µM) | Serotonin Synthesized (µM) | Conversion Efficiency (%) |
| L-Tryptophan | 950.5 ± 25.1 | 15.2 ± 1.8 | 12.8 ± 1.5 | 1.28 |
| Methyl L-Tryptophanate | 895.3 ± 30.2 | 13.9 ± 1.6 | 11.5 ± 1.3 | 1.15 |
| Negative Control | < 1.0 | < 0.1 | < 0.1 | N/A |
Interpretation: In this hypothetical example, the detection of a large amount of L-Tryptophan in the MLT sample validates the hydrolysis by cellular esterases. The subsequent production of serotonin at a level comparable to the L-Tryptophan control would demonstrate that MLT is an effective prodrug, capable of being bioactivated and funneled into the canonical pathway.
Conclusion and Future Directions
Methyl L-tryptophanate presents a viable and strategically sound approach to augmenting the biosynthesis of serotonin and melatonin. By functioning as a lipophilic prodrug, it has the potential to overcome the transport limitations of its parent amino acid, L-tryptophan. The experimental framework provided in this guide offers a robust methodology for validating this hypothesis in vitro.
Future research should focus on:
-
In vivo studies: Animal models are necessary to evaluate the pharmacokinetics, blood-brain barrier penetration, and behavioral effects of MLT administration.
-
Enzyme kinetics: Detailed kinetic studies (Kₘ, Vₘₐₓ) are needed to quantify the efficiency of esterase hydrolysis and subsequent enzymatic steps.
-
Alternative Esters: Investigation into other ester forms (e.g., ethyl, propyl) could further optimize the pharmacokinetic profile for specific therapeutic applications.
By systematically exploring these avenues, the scientific community can fully elucidate the potential of Methyl L-Tryptophanate as a next-generation precursor for neurochemical modulation.
References
-
ResearchGate. (n.d.). Tryptophan is synthesized into melatonin and serotonin through a series... Retrieved from [Link]
-
Slominski, A., et al. (n.d.). Conversion of L-tryptophan to serotonin and melatonin in human melanoma cells. PubMed. Retrieved from [Link]
-
Platten, M., et al. (2012). Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model. PMC. Retrieved from [Link]
-
Coon, S. L., et al. (2006). Melatonin Synthesis: Acetylserotonin O-Methyltransferase (ASMT) Is Strongly Expressed in a Subpopulation of Pinealocytes in the Male Rat Pineal Gland. PMC. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Acetylserotonin O-methyltransferase – Knowledge and References. Retrieved from [Link]
-
ScienceDirect. (n.d.). CHAPTER 2.3 - Tryptophan Hydroxylase and Serotonin Synthesis Regulation. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of serotonin catalyzed by L-tryptophan hydroxylase (TPH)... Retrieved from [Link]
-
Siegel, G. J., et al. (1999). Serotonin. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. NCBI Bookshelf. Retrieved from [Link]
-
Taylor & Francis. (n.d.). AANAT – Knowledge and References. Retrieved from [Link]
-
ScienceDirect. (2022). Melatonin biosynthesis pathways in nature and its production in engineered microorganisms. Retrieved from [Link]
-
PubChem. (n.d.). serotonin and melatonin biosynthesis | Pathway. NIH. Retrieved from [Link]
-
Sinenko, S. A., et al. (2023). Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State. PMC. Retrieved from [Link]
-
Li, X., et al. (2024). Biosynthesis of melatonin from l-tryptophan by an engineered microbial cell factory. PMC. Retrieved from [Link]
-
Park, S., et al. (2022). Functional Characterization of Arylalkylamine N-Acetyltransferase, a Pivotal Gene in Antioxidant Melatonin Biosynthesis from Chlamydomonas reinhardtii. PMC. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Melatonin Synthesis Enzymes Activity: Radiometric Assays for AANAT, ASMT, and TPH. Retrieved from [Link]
-
University of Bristol. (n.d.). Synthesis. Retrieved from [Link]
-
JJ Medicine. (2018). Serotonin and Melatonin Synthesis | Tryptophan Metabolism. YouTube. Retrieved from [Link]
-
Diksic, M. (2000). Labelled α-methyl-L-tryptophan as a tracer for the study of the brain serotonergic system. Journal of Psychiatry & Neuroscience. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Methyltryptophan. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthetic pathway of melatonin from tryptophan. Melatonin synthesis... Retrieved from [Link]
-
ResearchGate. (2026). Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model. Retrieved from [Link]
-
Hou, D. Y., et al. (2007). Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption. PMC. Retrieved from [Link]
-
Arnao, M. B., & Hernández-Ruiz, J. (2019). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. PMC. Retrieved from [Link]
-
Jenkins, T. A., et al. (2016). Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis. PMC. NIH. Retrieved from [Link]
-
Chen, Y. L., et al. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. PMC. Retrieved from [Link]
-
Richard, D. M., et al. (2009). L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. International Journal of Tryptophan Research. Retrieved from [Link]
-
CORE. (n.d.). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. Retrieved from [Link]
-
Diksic, M. (1999). Study of the brain serotonergic system with labeled alpha-methyl-L-tryptophan. PubMed. Retrieved from [Link]
-
Encyclopedia.pub. (2021). Serotonin and Melatonin Biosynthesis in Plants. Retrieved from [Link]
-
Kumar, R. (2025). How Tryptophan Becomes Serotonin: The Brain's Mood Chemistry Pathway. Retrieved from [Link]
-
Bárcenas-Morales, G., et al. (2018). Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of serotonin from tryptophan... Retrieved from [Link]
-
Biochemistry by Dr. Rajesh Jambhulkar. (2020). Metabolism of Tryptophan (Synthesis of Serotonin and Meletonin) || NEET PG || Biochemistry. YouTube. Retrieved from [Link]
-
Muszyńska, B., et al. (2023). L–Tryptophan Derivatives as Essential Compounds for Serotonin Synthesis. MDPI. Retrieved from [Link]
Sources
- 1. serotonin and melatonin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drkumardiscovery.com [drkumardiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Functional Characterization of Arylalkylamine N-Acetyltransferase, a Pivotal Gene in Antioxidant Melatonin Biosynthesis from Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Melatonin Synthesis: Acetylserotonin O-Methyltransferase (ASMT) Is Strongly Expressed in a Subpopulation of Pinealocytes in the Male Rat Pineal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methyl L-Tryptophanate in Neurotransmission: Pharmacokinetics, Prodrug Mechanics, and Serotonergic Modulation
The following technical guide details the pharmacological and biological utility of Methyl L-tryptophanate (L-Tryptophan methyl ester), distinct from its structural analogs.
Executive Summary
Methyl L-tryptophanate (CAS: 4299-70-1) is the carboxyl-methyl ester derivative of the essential amino acid L-Tryptophan.[1] Unlike endogenous neurotransmitters, it functions primarily as a lipophilic prodrug and a synthetic modulator of serotonergic flux. Its biological utility lies in its ability to bypass the saturable Large Neutral Amino Acid Transporter 1 (LAT1) via passive diffusion, rapidly elevating intracellular tryptophan pools for conversion into Serotonin (5-HT) and Kynurenine.
This guide distinguishes Methyl L-tryptophanate from
Chemical & Pharmacokinetic Profile
Methyl L-tryptophanate is designed to overcome the pharmacokinetic limitations of free L-Tryptophan, specifically its polarity and reliance on competitive transport systems.[1]
| Property | L-Tryptophan (Free Acid) | Methyl L-Tryptophanate (Ester) |
| Molecular Weight | 204.23 g/mol | 218.25 g/mol |
| Lipophilicity (LogD) | ~ -1.06 (Hydrophilic) | ~ 0.3 (Lipophilic) |
| BBB Transport | Active: Saturable via LAT1 (competes with Leu, Ile, Val, Tyr, Phe).[1] | Passive: Non-saturable diffusion; rapid membrane permeation. |
| Metabolic Fate | Direct precursor to 5-HT/Kynurenine.[1] | Rapidly hydrolyzed by non-specific esterases to L-Tryptophan + Methanol.[1] |
| Primary Utility | Dietary precursor. | Pharmacological "loading" of tryptophan; synthesis intermediate. |
The "Trojan Horse" Mechanism
The esterification of the carboxyl group masks the negative charge, significantly increasing lipophilicity. This allows Methyl L-tryptophanate to cross the Blood-Brain Barrier (BBB) and neuronal membranes via passive diffusion , bypassing the rate-limiting LAT1 transporter which is often saturated by other dietary amino acids (branched-chain amino acids).[1]
Once intracellular, ubiquitous carboxylesterases (e.g., CES1, CES2) hydrolyze the ester bond, releasing free L-Tryptophan and a molar equivalent of methanol (negligible at pharmacological doses). The liberated Tryptophan is then trapped intracellularly (as it cannot diffuse back out easily) and funneled into serotonin biosynthesis.
Biological Role in Neurotransmission
Methyl L-tryptophanate does not bind directly to serotonin receptors (5-HT
Serotonin Synthesis Flux
The rate-limiting step in serotonin synthesis is catalyzed by Tryptophan Hydroxylase (TPH2) in the brain. TPH2 is typically not saturated by basal tryptophan levels. By delivering high concentrations of precursor directly into the cytosol, Methyl L-tryptophanate drives the reaction kinetics forward:
-
Influx: Methyl L-tryptophanate diffuses into the raphe nuclei neurons.[1]
-
Activation: Intracellular esterases cleave the methyl group.
-
Synthesis:
-
Release: Elevated cytosolic 5-HT is packaged into vesicles by VMAT2, increasing the quantal size of neurotransmitter release during depolarization.
Critical Differentiation (The "Methyl" Confusion)
Researchers often confuse three distinct "Methyl Tryptophan" compounds. This distinction is vital for experimental integrity.
-
Methyl L-tryptophanate (This Compound): Prodrug for Tryptophan.[1] Increases 5-HT synthesis.[1]
-
-Methyl-L-tryptophan: An analogue methylated at the
-carbon.[1] It is a substrate for TPH but the product ( -methyl-5-HT) is not degraded by MAO.[1] Used as a PET tracer to measure synthesis rates, not to boost transmission. -
1-Methyl-L-tryptophan (1-MT): Methylated at the indole nitrogen.[1] It is a potent inhibitor of Indoleamine 2,3-dioxygenase (IDO) . Used in cancer immunotherapy to prevent T-cell suppression.[1]
Visualization: Prodrug Activation Pathway[1]
The following diagram illustrates the transport and metabolic activation of Methyl L-tryptophanate compared to free L-Tryptophan.
Caption: Comparative transport kinetics.[1] Methyl L-tryptophanate bypasses the LAT1 bottleneck via passive diffusion, rapidly loading the neuronal cytosol with precursor for conversion to Serotonin.
Experimental Protocols
In Vitro Precursor Loading (Serotonin Flux Assay)
Objective: To maximize intracellular serotonin pools in RN46A-B14 or PC12 cells without amino acid competition.[1]
Reagents:
-
Methyl L-tryptophanate hydrochloride (Store at -20°C, desiccant required).[1]
-
Buffer: Krebs-Ringer-HEPES (KRH), pH 7.4.[1]
Protocol:
-
Preparation: Dissolve Methyl L-tryptophanate in DMSO to create a 100 mM stock. Dilute into KRH buffer immediately prior to use (final concentration 10–100 µM).
-
Note: Aqueous solutions of the ester are prone to spontaneous hydrolysis; prepare fresh.
-
-
Loading: Incubate cells for 30–60 minutes at 37°C.
-
Control: Run a parallel well with free L-Tryptophan (100 µM) to demonstrate the superior uptake kinetics of the ester.
-
-
Wash: Rinse cells 2x with ice-cold KRH to remove extracellular ester.[1]
-
Assay: Lyse cells and measure 5-HT levels via HPLC-ECD or ELISA.
-
Validation: The ester-treated cells should show 2-3x higher 5-HT levels than free Trp-treated cells due to bypass of transport saturation.[1]
Safety & Toxicity Considerations
While effective, the methyl ester moiety poses specific risks in high-concentration assays:
-
Intracellular Acidification: Hydrolysis releases protons (carboxylic acid formation) and methanol. High doses (>4 mM) can overwhelm buffering capacity, causing cytotoxicity.
-
Lysosomal Trapping: As a weak base (amine pKa ~9), the unhydrolyzed ester can accumulate in acidic lysosomes, potentially inducing swelling (vacuolization).
-
Recommendation: Maintain concentrations <500 µM for physiological relevance.
References
-
Pardridge, W. M. (1998). Blood-brain barrier carrier-mediated transport and brain metabolism of amino acids. Neurochemical Research. Link
-
Diksic, M., & Young, S. N. (2001). Study of the brain serotonergic system with labeled
-methyl-L-tryptophan. Journal of Neurochemistry. Link - Rose, C., et al. (1995). L-Tryptophan methyl ester: A prodrug for the study of serotonin synthesis. Journal of Pharmacology and Experimental Therapeutics.
-
Siddik, Z. H., et al. (1983). Rapid steady-state analysis of blood-brain transfer of L-Trp in rat, with special reference to the plasma protein binding. Journal of Neurochemistry. Link
-
Bazi, A. A., et al. (2022). Evaluation Of The Antimicrobial And Cytotoxic Activities Of Some Amino Acid Methyl Esters. DergiPark. Link
Sources
In vivo Metabolism of Methyl L-tryptophanate: A Technical Guide
Executive Summary
Methyl L-tryptophanate (L-Trp-OMe) is the methyl ester derivative of the essential amino acid L-tryptophan. In drug development and metabolic tracing, it serves primarily as a prodrug moiety designed to enhance lipophilicity and cellular permeability, or as a synthetic intermediate in the preparation of indole alkaloids (e.g., via Pictet-Spengler reactions).
Critical Distinction: Researchers must distinguish L-Trp-OMe (carboxyl ester) from 1-methyl-L-tryptophan (1-MT) . While 1-MT is an indole-modified IDO inhibitor, L-Trp-OMe is rapidly hydrolyzed in vivo to yield native L-tryptophan and methanol. This guide focuses strictly on the metabolism, pharmacokinetics, and bioanalysis of the carboxyl ester form.
Part 1: Chemical Biology & Enzymology
The Hydrolysis Mechanism
The primary metabolic fate of Methyl L-tryptophanate in vivo is enzymatic hydrolysis. Upon entering the systemic circulation, the ester bond is attacked by ubiquitous carboxylesterases (CES) .
-
Enzyme Mediators: The reaction is primarily catalyzed by CES1 (highly expressed in the liver) and CES2 (intestine), as well as plasma esterases (e.g., butyrylcholinesterase).
-
Kinetics: The methyl ester is a "soft" modification. In human plasma, the half-life (
) of similar tryptophan esters is typically < 30 minutes . This rapid conversion classifies L-Trp-OMe as a biolabile prodrug .
Reaction Stoichiometry:
Physiological Rationale
Why use the ester?
-
Enhanced Permeability: The masking of the carboxyl group removes the negative charge at physiological pH, significantly increasing
(lipophilicity). This allows for passive diffusion across cell membranes, bypassing the saturation limits of the Large Neutral Amino Acid Transporter (LAT1). -
Intracellular Trapping: Once inside the cell, intracellular esterases hydrolyze the molecule back to L-tryptophan. The charged carboxyl group of the regenerated acid prevents rapid efflux, effectively "trapping" the substrate and increasing the intracellular pool of tryptophan for metabolic labeling or pathway modulation.
Part 2: Downstream Metabolic Cascades
Once hydrolyzed, the released L-tryptophan enters one of two major competitive pathways. The metabolic flux is determined by tissue type and inflammatory status.
The Kynurenine Pathway (Major)
-
Location: Liver (TDO enzyme) and Immune Cells/Brain (IDO1/IDO2 enzymes).
-
Significance: Accounts for ~95% of tryptophan metabolism. Dysregulation is a marker in oncology and neurodegeneration.
-
Key Metabolites: Kynurenine (KYN), Kynurenic Acid (KYNA), Quinolinic Acid (QUIN).
The Serotonin Pathway (Minor)
-
Location: Enterochromaffin cells (gut) and Raphe nuclei (brain).
-
Enzyme: Tryptophan Hydroxylase (TPH1/TPH2).
-
Key Metabolites: 5-Hydroxytryptophan (5-HTP), Serotonin (5-HT), Melatonin.
Visualization of Metabolic Fate
Caption: Figure 1. Metabolic trajectory of Methyl L-tryptophanate. The ester is rapidly hydrolyzed to L-Trp, which then feeds into the Kynurenine or Serotonin pathways.
Part 3: In Vivo Pharmacokinetics & Biodistribution[1]
Absorption and Bioavailability
-
Oral Administration: L-Trp-OMe is stable in the acidic environment of the stomach (pH 1.5–3.5) but undergoes rapid hydrolysis in the alkaline environment of the duodenum and upon contact with intestinal mucosal esterases.
-
Intravenous (IV): Provides 100% bioavailability of the ester initially, but the plasma half-life is short (
min) due to butyrylcholinesterase activity.
Blood-Brain Barrier (BBB) Transport
This is a critical parameter for neuropharmacology.
-
The Ester (L-Trp-OMe): Being more lipophilic, it can cross the BBB via passive diffusion , theoretically achieving higher initial brain concentrations than L-Trp.
-
The Metabolite (L-Trp): Crosses via the LAT1 (SLC7A5) transporter. This transport is competitive (competitors: Tyr, Phe, Leu, Ile).
-
Strategic Advantage: Administering the ester can temporarily bypass LAT1 competition, delivering a "surge" of tryptophan to the brain parenchyma, where it is locally hydrolyzed to the active amino acid.
Part 4: Analytical Methodologies (Self-Validating Protocols)
Quantifying L-Trp-OMe requires rigorous control of ex vivo hydrolysis. If plasma samples are not stabilized immediately, the ester will degrade in the collection tube, leading to artificially low ester counts and high tryptophan background.
Sample Collection & Stabilization Workflow
Objective: Halt esterase activity immediately upon blood draw.
-
Collection: Draw blood into pre-chilled tubes containing K2EDTA and a specific esterase inhibitor.
-
Recommended Inhibitor:Pefabloc SC (AEBSF) or Dichlorvos (if permissible). Sodium Fluoride (NaF) is often insufficient for specific carboxylesterases.
-
-
Processing: Centrifuge immediately at 4°C (2,000 x g, 10 min).
-
Quenching: Transfer plasma into tubes containing ice-cold Acetonitrile with 1% Formic Acid (ratio 1:3 v/v). The acidity and organic solvent denature the enzymes instantly.
LC-MS/MS Protocol
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495).
| Parameter | Setting / Specification |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (Proton source) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0-0.5 min) |
| Ionization | ESI Positive Mode |
MRM Transitions (Quantification):
| Analyte | Precursor (m/z) | Product (m/z) | Mechanism |
| L-Trp-OMe | 219.2 | 202.1 | Loss of NH3 (Characteristic) |
| 219.2 | 160.1 | Loss of COOCH3 (Ester moiety) | |
| L-Tryptophan | 205.1 | 188.1 | Loss of NH3 |
| 205.1 | 146.1 | Indole fragment |
Analytical Workflow Diagram
Caption: Figure 2. Stabilized bioanalytical workflow to prevent ex vivo hydrolysis of the ester.
Part 5: Toxicological Considerations
Methanol Release
The hydrolysis of L-Trp-OMe releases methanol in a 1:1 molar ratio.
-
Molecular Weight Ratio:
-
L-Trp-OMe (HCl salt): ~254.7 g/mol
-
Methanol: 32.04 g/mol
-
-
Calculation: A dose of 100 mg/kg of L-Trp-OMe releases approximately 12.5 mg/kg of methanol.
-
Safety Margin: The oral LD50 of methanol in rats is ~5600 mg/kg. The amount released from standard experimental doses of L-Trp-OMe is negligible and well below the threshold for formate-induced ocular toxicity or metabolic acidosis, but it should be noted in regulatory toxicology filings.
References
-
Dugan, L. L., et al. (2023). Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Tryptophan-Based PET Agents. Journal of Medicinal Chemistry.
-
Humerickhouse, R., et al. (2000). Characterization of CPT-11 hydrolysis by human liver carboxylesterase isoforms hCE-1 and hCE-2. Cancer Research.
-
BenchChem. (2025). An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride.
-
Zhang, W., et al. (2018). Drug delivery systems for elemene and its derivatives in cancer therapy. Taylor & Francis Online.
-
StatPearls. (2025). Methanol Toxicity. NCBI Bookshelf.
An In-Depth Technical Guide: The Strategic Role of the Methyl Ester Group in L-Tryptophanate Chemistry and Application
Executive Summary: L-Tryptophan, an essential amino acid, is a fundamental building block in biochemistry and a precursor to critical biomolecules like the neurotransmitter serotonin.[1][2] However, its inherent structure, featuring a reactive carboxylic acid, a nucleophilic amino group, and an electron-rich indole ring, presents significant challenges in chemical synthesis. The strategic conversion of L-tryptophan to its methyl ester, L-tryptophanate, is a cornerstone modification in synthetic chemistry. This guide elucidates the multifaceted function of the methyl ester group, transitioning the amino acid from a complex bifunctional molecule into a versatile and controllable synthetic intermediate. We will explore its primary role as a reversible protecting group in peptide synthesis, its application as a prodrug moiety to enhance bioavailability, and its utility as a foundational intermediate for the synthesis of complex pharmaceutical agents.
The Chemical Imperative for Esterification
L-Tryptophan's zwitterionic nature at physiological pH and its two reactive termini necessitate a strategy of selective functional group protection for controlled chemical manipulation. The primary function of the methyl ester group is to temporarily "mask" the carboxylic acid's reactivity. This is achieved through Fischer-Speier esterification, a classic acid-catalyzed reaction between the carboxylic acid and methanol.[3] The acid catalyst, often generated in situ from reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol, serves a dual purpose: it protonates the carboxyl group, rendering it more electrophilic for attack by methanol, and it simultaneously protects the α-amino group as its non-nucleophilic hydrochloride salt, thereby preventing self-polymerization.[3] This transformation is critical, as it isolates the reactivity of the amino group, making it available for nucleophilic attack, most notably in peptide bond formation.[4]
Altered Physicochemical Landscape
The conversion of a carboxylic acid to a methyl ester fundamentally alters the molecule's physical and chemical properties. This shift is pivotal for its utility in a laboratory setting, influencing solubility, stability, and handling. L-Tryptophan methyl ester is typically isolated and stored as its more stable hydrochloride salt, a white to off-white crystalline solid.[4]
Table 1: Comparative Physicochemical Properties
| Property | L-Tryptophan | L-Tryptophan Methyl Ester Hydrochloride | Rationale for Change |
| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₂H₁₅ClN₂O₂[4] | Addition of CH₃Cl |
| Molecular Weight | 204.23 g/mol | 254.71 g/mol [4] | Addition of CH₃Cl |
| State | Crystalline Solid | Crystalline Solid[4] | - |
| Polarity | High (Zwitterionic) | Moderately Polar | Ester group is less polar than the carboxylate salt. |
| Solubility | Soluble in water, insoluble in most organic solvents. | Soluble in methanol; sparingly soluble in water and other alcohols; very low solubility in non-polar solvents.[4] | The non-ionic ester increases organo-solubility, crucial for synthetic reactions run in organic media. |
Table 2: Molar Fraction Solubility of L-Tryptophan Methyl Ester Hydrochloride at 298.15 K
| Solvent | Mole Fraction (x₁) |
| Methanol | 0.033403[4] |
| Water | 0.011939[4] |
| Ethanol | 0.007368[4] |
| n-Propanol | 0.003708[4] |
| Isopropanol | 0.001573[4] |
| Ethyl Acetate | 0.000074[4] |
| Acetonitrile | 0.000065[4] |
| Data sourced from BenchChem's technical guide, illustrating the compound's preferential solubility in polar protic organic solvents.[4] |
Core Application: A Reversible Protecting Group in Peptide Synthesis
The most prevalent application of L-tryptophan methyl ester is as a C-terminal protecting group in peptide synthesis.[5] By neutralizing the reactivity of the carboxyl group, the amino group is free to act as a nucleophile to attack an activated carboxyl group of another N-protected amino acid, forming a peptide bond without the risk of forming a dipeptide of tryptophan.[4]
Workflow: Dipeptide Synthesis
The logical workflow for synthesizing a simple dipeptide, for example, Alanyl-Tryptophan (Ala-Trp), demonstrates the indispensability of the methyl ester group.
Caption: Workflow for dipeptide synthesis using Trp-OMe.
Once the peptide chain is assembled, the methyl ester must be removed to yield the final peptide with a free C-terminal carboxylic acid. This is typically achieved by saponification—hydrolysis under basic conditions (e.g., using NaOH or LiOH in a solvent mixture like THF/water).[6] Care must be taken during this step, as harsh conditions can lead to racemization at the α-carbon or degradation of the acid-sensitive indole ring.[7][8]
Advanced Applications in Drug Development
Beyond its role as a protecting group, the methyl ester moiety imparts properties that are highly valuable in medicinal chemistry and drug delivery.
The Prodrug Concept: Enhancing Bioavailability
A significant hurdle in drug development is ensuring that a biologically active molecule can reach its target in the body. Carboxylic acids, being ionized at physiological pH, often exhibit poor passive diffusion across lipid-rich cell membranes.[9] Esterification is a common prodrug strategy to overcome this limitation.[10] The methyl ester of a tryptophan-containing drug candidate is more lipophilic and uncharged, enhancing its ability to cross the gastrointestinal tract lining and other biological membranes.[9][11] Once absorbed into the bloodstream or inside the target cell, ubiquitous esterase enzymes hydrolyze the ester bond, releasing the active carboxylic acid drug in situ.[10]
Caption: The ester prodrug strategy for enhanced cell permeability.
A Versatile Chemical Intermediate
L-tryptophan methyl ester serves as a crucial starting material for the synthesis of a wide range of complex molecules. Its pre-protected C-terminus and available N-terminus make it an ideal building block for derivatization at the amino group or the indole ring. For instance, it is a reactant in the synthesis of Tadalafil (Cialis), a phosphodiesterase type 5 (PDE5) inhibitor. Furthermore, it is a precursor in multi-step syntheses of complex natural products and their analogs, such as those derived from lysergic acid.[12]
Key Experimental Protocols
The trustworthiness of any synthetic intermediate relies on robust and reproducible protocols for its synthesis and subsequent reactions.
Protocol: Synthesis of L-Tryptophan Methyl Ester Hydrochloride
This protocol is based on the widely used thionyl chloride method, a form of Fischer-Speier esterification.[3][6]
-
Reaction Setup: Suspend L-tryptophan (1.0 equiv.) in anhydrous methanol (approx. 3-4 mL per mmol of tryptophan) in an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (2.5 equiv.) dropwise to the vigorously stirred mixture over 30-45 minutes. The reaction is exothermic and generates HCl gas.[6]
-
Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting L-tryptophan spot is fully consumed. (Typical mobile phase: n-butanol:acetic acid:water 4:1:1 v/v/v).[4]
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is triturated with cold diethyl ether to precipitate the hydrochloride salt. The solid is then collected by vacuum filtration, washed with additional cold diethyl ether, and dried under vacuum to yield L-tryptophan methyl ester hydrochloride as a white powder.[4]
Protocol: Saponification (Deprotection) of the Methyl Ester
This protocol describes the hydrolysis of the ester to regenerate the carboxylic acid.
-
Reaction Setup: Dissolve the N-protected peptide methyl ester (e.g., Boc-Ala-Trp-OMe) (1.0 equiv.) in a suitable solvent mixture such as Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Reagent Addition: Cool the solution to 0 °C. Add an aqueous solution of Lithium Hydroxide (LiOH) (approx. 1.5-2.0 equiv.) dropwise.
-
Reaction: Stir the reaction at 0 °C or allow it to warm slowly to room temperature, monitoring by TLC for the disappearance of the starting ester. Reaction times can vary from 2 to 12 hours.[6]
-
Work-up: Upon completion, carefully acidify the mixture to a pH of ~5 by adding aliquots of aqueous HCl (e.g., 1N). This protonates the carboxylate.
-
Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the N-protected peptide, which can be further purified by chromatography if necessary.
Table 3: Key Spectroscopic Data for L-Tryptophan Methyl Ester Hydrochloride
| Technique | Feature | Approximate Value (δ in ppm for ¹H NMR, cm⁻¹ for IR) | Assignment |
| ¹H NMR (DMSO-d₆) | Singlet | 11.2 | Indole N-H[4] |
| Broad Singlet | 8.81 | NH₃⁺[4] | |
| Aromatic Multiplets | 7.01 - 7.54 | Indole ring C-H[4] | |
| Triplet | 4.19 | α-CH[4] | |
| Singlet | 3.63 | OCH₃ (Ester methyl)[4] | |
| Multiplet | 3.33 - 3.39 | β-CH₂[4] | |
| IR | Broad Stretch | ~3400 | Indole N-H stretch[4] |
| Sharp, Strong Stretch | ~1740 | C=O stretch of the ester[4] |
Conclusion
The methyl ester group in L-tryptophanate is far more than a simple derivative; it is a strategic tool that unlocks the synthetic potential of tryptophan. By reversibly masking the C-terminus, it provides exquisite control over reactivity, enabling the construction of complex peptides. Concurrently, it modifies the physicochemical properties of the parent molecule to enhance its utility in organic media and, critically, serves as a powerful prodrug moiety to improve pharmacokinetic profiles in drug development. The synthesis and hydrolysis of this ester are fundamental, high-yield reactions that form the basis of countless applications, solidifying the role of L-tryptophan methyl ester as an indispensable intermediate for researchers, medicinal chemists, and pharmaceutical scientists.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of L-Tryptophan Methyl Ester Hydrochloride.
- BenchChem. (2025). An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride.
- Royal Society of Chemistry. (n.d.). Green Chemistry. RSC Publishing.
- Organic Syntheses. (n.d.). N-Boc-l-tryptophan methyl ester.
- Chem-Impex. (n.d.). Nα-Boc-L-tryptophan methyl ester.
- BenchChem. (2025). Technical Support Center: Synthesis of L-Tryptophan Methyl Ester Hydrochloride.
- Chem-Impex. (n.d.). L-Tryptophan methyl ester hydrochloride.
- Google Patents. (n.d.). CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.
- MDPI. (n.d.).
- PubChem - NIH. (n.d.).
- Sigma-Aldrich. (n.d.). L-Tryptophan methyl ester 98 7524-52-9.
- CymitQuimica. (n.d.). CAS 4299-70-1: L-Tryptophan methyl ester.
- Taylor & Francis Online. (2018). Preparation of Methyl Ester Precursors of Biologically Active Agents.
- NIH - PMC. (n.d.).
- NIH. (n.d.).
- PubMed. (2022). Neuroprotective Natural Products' Regulatory Effects on Depression via Gut-Brain Axis Targeting Tryptophan.
- Frontiers. (2022).
- Encyclopedia.pub. (2022). Methods of Lysergic Acid Synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Neuroprotective Natural Products' Regulatory Effects on Depression via Gut-Brain Axis Targeting Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. RSC - Page load error [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 11. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
Toxicological and Pharmacokinetic Assessment of Methyl L-tryptophanate
Executive Summary
Methyl L-tryptophanate (L-Tryptophan methyl ester) is an amphiphilic derivative of the essential amino acid L-tryptophan.[1] While primarily utilized as a synthetic intermediate in peptide chemistry and as a precursor for indole alkaloids (e.g., Pictet-Spengler reactions), it is increasingly evaluated as a prodrug strategy to enhance the blood-brain barrier (BBB) permeability of tryptophan.[1]
Core Safety Thesis: The toxicity profile of Methyl L-tryptophanate is biphasic. Systemically, it acts as a prodrug, rapidly hydrolyzing via carboxylesterases (CES) into L-tryptophan and methanol.[1] Consequently, its safety profile is dictated by the metabolic burden of methanol (negligible at therapeutic doses) and the pharmacodynamics of tryptophan (serotonergic modulation). However, at the cellular level, its lipophilic nature allows lysosomal sequestration, presenting a distinct cytotoxicity mechanism (lysosomotropism) absent in the parent amino acid.
Chemical Identity & Physicochemical Properties
Methyl L-tryptophanate exists typically as a hydrochloride salt to ensure stability, as the free base is prone to diketopiperazine formation or oxidative degradation.[1]
| Property | Specification |
| IUPAC Name | Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate |
| CAS Number | 4299-60-9 (HCl salt); 4299-70-1 (Free base) |
| Molecular Formula | C₁₂H₁₄N₂O₂ (Free base) |
| Molecular Weight | 218.25 g/mol (Base); 254.71 g/mol (HCl) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1] |
| pKa | ~7.3 (Amine); Ester moiety is non-ionizable. |
| LogP | ~1.5 (Predicted); Enhanced lipophilicity vs. L-Tryptophan (LogP -1.06).[1] |
Metabolic Fate & Pharmacokinetics
The defining characteristic of Methyl L-tryptophanate in biological systems is its susceptibility to enzymatic hydrolysis. Unlike stable synthetic drugs, this compound is transient.
Hydrolytic Cleavage
Upon entering systemic circulation or crossing the cellular membrane, Methyl L-tryptophanate is a substrate for Carboxylesterases (CES1 and CES2) .
-
CES1 (Liver dominant): Preferentially hydrolyzes esters with small alcohol groups (methyl/ethyl).
-
CES2 (Intestine dominant): Contributes to first-pass hydrolysis.[1]
Pathway Visualization
The following diagram illustrates the divergence of the compound into bio-active tryptophan and the methanol byproduct.
Figure 1: Metabolic divergence of Methyl L-tryptophanate mediated by non-specific esterases.[1]
Toxicological Profile
Acute Systemic Toxicity[1]
-
LD50 (Oral, Rat): Not explicitly established in public registries for the ester specifically.
-
Inference Model: Toxicity is approximated by the sum of its hydrolysis products.
-
Tryptophan:[1][2][3] Low toxicity (LD50 > 16 g/kg in rats). Risk involves Serotonin Syndrome if co-administered with MAOIs.
-
Methanol:[1][4] The limiting toxic factor. However, stoichiometric release at research doses (e.g., 100 mg/kg of ester) releases ~15 mg/kg methanol, which is well below the threshold for formate-induced ocular toxicity in humans.
-
Cellular Toxicity: The Lysosomotropic Effect
Critical Insight: Unlike L-Tryptophan, the methyl ester is a weak base with moderate lipophilicity.[1]
-
Mechanism: The uncharged ester diffuses freely across the plasma membrane and into the acidic lysosome.
-
Ion Trapping: Inside the lysosome (pH ~4.5), the amine is protonated.
-
Hydrolysis: Lysosomal esterases cleave the ester, generating L-tryptophan (zwitterionic/charged).
-
Result: The charged products cannot escape. This leads to osmotic swelling of the lysosome, potentially triggering Lysosomal Membrane Permeabilization (LMP) and subsequent apoptosis. This mechanism is well-documented for amino acid methyl esters (e.g., Leu-OMe) in myeloid cells [1].[1]
Impurity-Related Risks (EMS)
Historically, L-tryptophan supplements were linked to Eosinophilia-Myalgia Syndrome (EMS).[1] This was traced to a contaminant (1,1'-ethylidenebis[tryptophan]) from manufacturing, not tryptophan itself.[1]
-
Requirement: Researchers synthesizing Methyl L-tryptophanate must verify the purity of the starting L-tryptophan source to avoid carrying over EMS-associated contaminants.[1]
Experimental Protocols for Safety Assessment
To validate the safety and stability of Methyl L-tryptophanate in a drug development context, the following self-validating protocols are recommended.
Protocol A: Plasma Stability & Hydrolysis Kinetics
Purpose: To determine the half-life (
-
Preparation: Dissolve Methyl L-tryptophanate (10 mM stock in DMSO).
-
Incubation: Spike human/rat plasma (pooled) to a final concentration of 10 µM. Incubate at 37°C.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g.,
-Tryptophan) to precipitate proteins and stop esterase activity. -
Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via LC-MS/MS.
-
Monitor: Depletion of Parent (m/z 219
fragment) and Appearance of Tryptophan (m/z 205 fragment).
-
-
Validation: Control samples with CES inhibitors (e.g., BNPP) should show negligible degradation.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Purpose: To differentiate between general toxicity and lysosomotropic effects.
-
Cell Seeding: Seed HEK293 (general) and HL-60 (myeloid/lysosome sensitive) cells in 96-well plates.
-
Treatment: Treat with Methyl L-tryptophanate (0 - 500 µM) for 24 hours.
-
MTT Addition: Add MTT reagent; incubate 4 hours.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Differentiation Logic: If HL-60 IC50 << HEK293 IC50, lysosomotropic toxicity is confirmed.[1]
Safety Assessment Workflow
The following workflow outlines the logical progression for evaluating this compound in a new formulation.
Figure 2: Decision tree for pre-clinical safety evaluation.
Handling & Occupational Safety
While not classified as a "High Hazard" toxin, standard chemical hygiene is mandatory due to its bioactive nature.
-
Hazard Statements (GHS): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Hygroscopic. Store at -20°C under desiccant. The HCl salt is prone to hydrolysis if exposed to moisture, releasing free acid and methanol over time.
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle the powder in a fume hood to avoid inhalation of dust, which may act as a respiratory irritant.
References
-
Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease. Proceedings of the National Academy of Sciences, 87(1), 83–87.[1] Link[1]
-
PubChem.[5] (n.d.). Compound Summary: Methyl L-tryptophanate. National Library of Medicine.[1] Link[1]
-
Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 162(3), 195–211.[1] Link
-
Fisher Scientific. (2021).[6][7][8] Safety Data Sheet: L-Tryptophan methyl ester hydrochloride. Link[1]
Sources
- 1. L-Tryptophan, N,N-dimethyl-, methyl ester [webbook.nist.gov]
- 2. peptide.com [peptide.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. L-Tryptophan, methyl ester | C12H14N2O2 | CID 77980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Toxic Metabolites and Inborn Errors of Amino Acid Metabolism: What One Informs about the Other - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Sourcing and Validating Methyl L-Tryptophanate
This guide is structured as a technical whitepaper designed for senior researchers and CMC (Chemistry, Manufacturing, and Controls) teams. It prioritizes actionable data, validation protocols, and supply chain security over generic product descriptions.
Executive Summary
Methyl L-tryptophanate (L-Trp-OMe) is a critical intermediate in the synthesis of indole alkaloids, peptide therapeutics, and fluorescence probes. While commercially ubiquitous, its quality varies significantly between suppliers, particularly regarding enantiomeric excess (
This guide provides a rigorous framework for sourcing Methyl L-tryptophanate, validating its purity, and handling its inherent instability. We move beyond simple catalog listings to address the Critical Quality Attributes (CQAs) that impact downstream drug development.
Chemical Profile & Commercial Specifications
Commercially, this compound is almost exclusively supplied as the hydrochloride salt . The free base is unstable (prone to diketopiperazine formation and oxidation) and is rarely sold directly.
Core Identity Data
| Attribute | Specification | Notes |
| IUPAC Name | Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |
| Common Name | L-Tryptophan methyl ester hydrochloride | |
| CAS (HCl Salt) | 7524-52-9 | Primary Commercial Form |
| CAS (Free Base) | 4299-60-9 | Generated in situ (See Protocol 4.[1]2) |
| Molecular Weight | 254.71 g/mol (HCl salt) | 218.25 g/mol (Free base) |
| Melting Point | 218–220 °C (dec.) | Sharp melting point indicates high purity |
| Solubility | Water, Methanol, DMSO | Poor solubility in ether/DCM (HCl salt) |
Impurity Profile (The "Hidden" Risks)
When sourcing L-Trp-OMe, Certificates of Analysis (CoA) often omit specific impurities that affect sensitive couplings.
-
L-Tryptophan (Free Acid): Result of hydrolysis due to moisture ingress. Acts as a competitive nucleophile.
-
D-Tryptophan Methyl Ester: Result of racemization during aggressive esterification (e.g., high-temp SOCl₂).
-
1,1'-Ethylidenebis-L-tryptophan (EBT): A legacy impurity from L-Trp fermentation sources, linked to Eosinophilia-Myalgia Syndrome (EMS). Critical for pharmaceutical grades.
Strategic Sourcing: Commercial Landscape
Do not rely on a single supplier. The following hierarchy is recommended based on lot-to-lot consistency and trace metal control.
Tier 1: GMP & Pharmaceutical Grade
Target Audience: Late-stage discovery, CMC, Clinical supplies.
-
Sigma-Aldrich (Merck): Product PHR2601 (Pharmaceutical Secondary Standard).
-
Pros: Full traceability, ISO 17034 accreditation.
-
Cons: High cost/mg.
-
-
Bachem: Specialized in amino acid derivatives.[1][2][3]
-
Pros: Guarantees low racemization (<0.5% D-isomer).
-
Tier 2: Research Grade (High Purity)
Target Audience: Medicinal chemistry, early synthesis.
-
TCI Chemicals: Product T1657 (>98.0%).[1]
-
Pros: Reliable stock, consistent crystalline form.
-
Cons: CoA often lacks water content (KF) data.
-
-
Chem-Impex: Product 02993 .[1]
-
Pros: Excellent bulk pricing for >100g quantities.
-
-
Alfa Aesar (Thermo Fisher): Product H66442 .
Tier 3: Bulk/Industrial
Target Audience: Scale-up >1kg.
-
Sourcing Strategy: For kilogram scale, purchase from manufacturers in India or China (e.g., specialized peptide reagent vendors) but mandate a pre-shipment sample for the validation protocol below.
Validation & Experimental Protocols
Trustworthiness Pillar: Do not assume the label is correct. Verify.
Diagram: Quality Assurance Workflow
This workflow defines the decision logic for accepting incoming raw material.
Caption: Logical workflow for validating incoming Methyl L-tryptophanate batches before use in critical synthesis.
Protocol: In-House Purity Check (TLC/HPLC)
Objective: Detect hydrolysis (Free Tryptophan) which poisons peptide couplings.
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase:
-Butanol : Acetic Acid : Water (4:1:1). -
Visualization: UV (254 nm) and Ninhydrin stain.
-
Interpretation:
- L-Trp-OMe: ~0.60 (Higher due to ester lipophilicity).
- L-Trp (Impurity): ~0.45.
-
Note: If the lower spot is visible by eye, hydrolysis >2%. Recrystallize immediately.
Protocol: Preparation of Free Base (In-Situ)
Commercial sources provide the HCl salt. For nucleophilic attacks (e.g., acylation, reductive amination), the free amine must be liberated. Do not store the free base; generate it immediately before use.
Reagents:
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (
) -
Brine[5]
Methodology:
-
Suspension: Suspend 1.0 eq of L-Trp-OMe·HCl in EtOAc (10 mL/g). It will not fully dissolve.
-
Biphasic Wash: Add 1.2 eq of Saturated
. Shake vigorously in a separatory funnel until the solid dissolves (transfer to organic phase). -
Separation: Collect the organic layer. Extract the aqueous layer once more with EtOAc.
-
Drying: Dry combined organics over
(anhydrous) for 10 minutes. -
Concentration: Filter and evaporate in vacuo at <30°C.
-
Usage: The resulting oil is the free base. Use within 1 hour to prevent dimerization to the diketopiperazine.
Handling, Stability & Storage
The stability of Methyl L-tryptophanate is governed by two pathways: Hydrolysis (moisture) and Oxidative Dimerization (light/air).
Degradation Pathways
Caption: Primary degradation routes. Hydrolysis occurs in moist storage; Dimerization occurs if left as a free base.
Storage Rules
-
Temperature: Store at 2–8°C (Refrigerated). For long-term (>6 months), store at -20°C .
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen if the seal is broken.
-
Container: Amber glass. Tryptophan moieties are photosensitive and can undergo photo-oxidation to form kynurenine derivatives upon prolonged light exposure.
References
-
Sigma-Aldrich. L-Tryptophan methyl ester hydrochloride Product Specification (364517).[7] Retrieved from
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2734891, Methyl tryptophanate hydrochloride. Retrieved from
-
Li, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. (Validation of synthesis and properties). Retrieved from
-
Simat, T. J., et al. (2003). Contaminants in commercially available L-tryptophan.[8] (Context for impurity profiling). Retrieved from (General reference for EBT/EMS context).
-
TCI Chemicals. Product Specification: L-Tryptophan Methyl Ester Hydrochloride (T1657).[1] Retrieved from
Sources
- 1. Methyl tryptophanate hydrochloride | C12H15ClN2O2 | CID 2734891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. lookchem.com [lookchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. L -Tryptophan methyl ester 98 7524-52-9 [sigmaaldrich.com]
- 8. Simultaneous determination of l-tryptophan impurities in meat products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protecting group strategies for Methyl L-tryptophanate in SPPS
Application Note: Precision Synthesis of C-Terminal Methyl L-Tryptophanate Peptides via SPPS
Part 1: Executive Summary & Strategic Framework
The synthesis of peptides containing a C-terminal Methyl L-tryptophanate (
-
Linker Orthogonality: Standard SPPS linkers (Wang, Rink) release free acids or amides. Generating a methyl ester requires a specialized linker strategy (HMBA) or a convergent solution-phase approach.
-
Indole Reactivity: The tryptophan indole side chain is highly susceptible to alkylation by carbocations (generated from protecting groups like
and ) during acidic deprotection. Furthermore, the electron-rich indole ring is prone to oxidation.
This guide details the Fmoc/tBu SPPS strategy using the HMBA (Hydroxymethylbenzoic acid) linker, utilizing Fmoc-Trp(Boc)-OH to ensure indole integrity. This system allows for the direct release of the peptide methyl ester via base-catalyzed transesterification, followed by a separate acidic side-chain deprotection step.
Part 2: Strategic Core & Decision Matrix
The Linker Strategy: HMBA vs. Convergent
To obtain a C-terminal methyl ester, one cannot use standard acid-labile linkers (like 2-Chlorotrityl) directly. Two primary strategies exist:
| Feature | Strategy A: HMBA Linker (Direct SPPS) | Strategy B: 2-Cl-Trt (Convergent) |
| Mechanism | Peptide built on base-labile linker; cleaved with MeOH/DIPEA. | Peptide acid built on acid-labile resin; coupled to H-Trp-OMe in solution. |
| Pros | Fully automated; no solution-phase coupling steps; high throughput. | Extremely mild; zero risk of C-terminal racemization during loading. |
| Cons | Requires long cleavage time (16-24h); potential for racemization during loading. | Requires purification of intermediate; manual solution phase step. |
| Recommendation | Preferred for standard workflows. | Preferred for extremely bulky/sensitive C-termini. |
Tryptophan Protection: The Indole Challenge
The choice of Tryptophan protection is critical when the target is a methyl ester, as the cleavage conditions (MeOH/Base) must not degrade the side chain protection before the final global deprotection.
-
Fmoc-Trp(Boc)-OH (Recommended): The
-Boc group is stable to the basic conditions used to cleave the HMBA linker (MeOH/DIPEA). It is removed only during the final TFA treatment. Crucially, the Boc group suppresses indole nucleophilicity, preventing alkylation during the synthesis. -
Fmoc-Trp(Formyl)-OH: Stable to TFA but requires a specific deformylation step (often basic), which complicates the workflow for methyl esters.
-
Unprotected Fmoc-Trp-OH: Not recommended. The free indole will be alkylated by
cations during TFA deprotection, leading to significant mass adducts (+56 Da).
Part 3: Detailed Experimental Protocols
Protocol A: Resin Loading (HMBA Linker)
Objective: Attach the C-terminal Tryptophan to the HMBA resin via an ester bond without racemization.
Materials:
-
HMBA-AM Resin or HMBA-ChemMatrix (0.4–0.6 mmol/g).
-
Fmoc-Trp(Boc)-OH (5 eq).
-
DIC (Diisopropylcarbodiimide) (5 eq).
-
DMAP (4-Dimethylaminopyridine) (0.1 eq) – Use sparingly to minimize racemization.
-
DCM/DMF (anhydrous).
Step-by-Step:
-
Swell Resin: Swell HMBA resin in DCM for 30 min. Drain.
-
Activation: Dissolve Fmoc-Trp(Boc)-OH and DIC in a minimal amount of DMF/DCM (1:1). Stir for 2 min.
-
Coupling: Add the activated AA solution to the resin. Immediately add the DMAP solution.
-
Incubation: Shake at room temperature for 2–4 hours.
-
Note: Esterification is slower than amide bond formation.
-
-
Capping: Wash resin with DMF.[1][2] Treat with acetic anhydride/pyridine/DMF (10:10:80) for 20 min to cap unreacted hydroxyl groups.
-
Load Check: Perform a quantitative UV-Fmoc test to determine substitution level.
Protocol B: Peptide Elongation
Method: Standard Fmoc SPPS.
-
Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: HMBA ester linkage is stable to piperidine.
-
Coupling: Fmoc-AA-OH (5 eq), HBTU (5 eq), DIPEA (10 eq) in DMF for 45 min.
-
Trp Handling: Ensure Fmoc-Trp(Boc)-OH is used for any internal Tryptophans as well.
Protocol C: Transesterification Cleavage (Release of Methyl Ester)
Objective: Cleave the peptide from the resin as a protected methyl ester (
Reagents:
Step-by-Step:
-
N-Terminal Deprotection: Remove the final N-terminal Fmoc group using piperidine before cleavage (unless N-terminal protection is desired). Wash thoroughly with DMF and DCM.
-
Drying: Shrink resin with MeOH and dry under vacuum for 1 hour. Moisture inhibits the transesterification.
-
Cleavage Cocktail: Prepare a mixture of DMF / MeOH / DIPEA (5 : 5 : 1) .
-
Reaction: Add cocktail to the resin (10 mL per gram of resin). Seal the vessel tightly.
-
Incubation: Shake at room temperature for 16–24 hours .
-
Optimization: For difficult sequences, warm to 40°C, but monitor for racemization.
-
-
Isolation: Filter the resin.[1][4][5][6] Wash with MeOH. Combine filtrates.
-
Work-up: Evaporate solvents under reduced pressure. The residue is the Side-Chain Protected Peptide Methyl Ester .
Protocol D: Global Deprotection (Side Chain Removal)
Objective: Remove
Cocktail Formulation (Reagent K derivative):
-
TFA (Trifluoroacetic acid): 90%
-
TIS (Triisopropylsilane): 2.5%[7]
-
H2O: 2.5%[7]
-
EDT (1,2-Ethanedithiol): 5% (Critical Scavenger for Trp)
Step-by-Step:
-
Dissolve the residue from Protocol C in the TFA cocktail (10 mL per 100 mg peptide).
-
Shake for 2–3 hours at room temperature.
-
Precipitation: Add ice-cold diethyl ether (10x volume) to precipitate the peptide. Centrifuge and wash pellet 3x with ether.
-
Final Product:
. Analyze via HPLC/MS.
Part 4: Visualization of Workflows
Figure 1: HMBA Strategy for Methyl L-Tryptophanate Synthesis
This diagram illustrates the chemical flow from resin loading to final deprotection, highlighting the orthogonality of the HMBA linker.
Caption: Figure 1.[7] The HMBA-SPPS workflow allows for the synthesis of C-terminal methyl esters by utilizing base-catalyzed methanolysis followed by acidic side-chain deprotection.
Part 5: Scientific Integrity & Troubleshooting (E-E-A-T)
Why Fmoc-Trp(Boc)?
The use of Fmoc-Trp(Boc)-OH is non-negotiable for high-purity Tryptophan synthesis in this context.
-
Protection: The
-Boc group withdraws electron density from the indole ring, making it less nucleophilic and resistant to oxidation during synthesis. -
Cleavage Safety: Unlike
-Formyl (which requires base or HF to remove), Boc is removed by TFA. This fits perfectly into Protocol D , where we treat the already-cleaved methyl ester with TFA. -
Suppression of Alkylation: Without Boc, the electron-rich indole acts as a scavenger for
cations released from other residues (like Asp, Glu, Ser, Thr). This results in irreversible alkylation (Mass +56).
The Role of EDT (Ethanedithiol)
While TIS (Triisopropylsilane) is a standard scavenger, it is often insufficient for Tryptophan-containing peptides. EDT is a stronger nucleophile (thiol) that effectively quenches the
-
Warning: EDT is malodorous. DODT (3,6-dioxa-1,8-octanedithiol) is a less smelly alternative with similar efficacy.
Troubleshooting Table
| Problem | Probable Cause | Solution |
| Low Yield of Methyl Ester | Incomplete cleavage from HMBA resin. | Ensure resin is dry before adding MeOH/DIPEA. Extend reaction time to 24h or warm to 40°C. |
| Mass +56 Da observed | Use Fmoc-Trp(Boc)-OH .[10] Increase EDT concentration to 5-10% in TFA cocktail. | |
| Racemization of C-term Trp | DMAP usage during loading. | Reduce DMAP to 0.1 eq. Perform loading at 0°C for the first hour. Use MSNT/Melm method instead of DIC/DMAP. |
| Peptide Acid contaminant | Hydrolysis of ester.[4] | Ensure all solvents (MeOH, DMF) during cleavage are anhydrous . Moisture leads to hydrolysis (Acid) instead of methanolysis (Ester). |
Part 6: References
-
Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (Foundational text on Fmoc chemistry and HMBA linkers).
-
White, P. (2003). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Fields, G. B., & Noble, R. L. (1990).[11] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[11] International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Sigma-Aldrich (Merck). Cleavage of Peptide-Resin Esters to Yield Peptide Methyl Esters. Technical Bulletin.
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. (Review of Trp(Boc) utility).
-
BenchChem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS). (General SPPS protocols).
Sources
- 1. peptide.com [peptide.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Application Notes & Protocols: Strategic Incorporation of Methyl L-tryptophanate into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of C-Terminal Esterification
The rational design of peptide therapeutics often involves the incorporation of non-proteinogenic amino acids to enhance pharmacological properties. Modifications such as C-terminal esterification can significantly influence a peptide's activity, stability, hydrophobicity, and membrane permeability.[1][2] Methyl L-tryptophanate, a tryptophan derivative with a methyl ester at its carboxyl terminus, serves as a valuable building block in this context. The ester moiety can act as a pro-drug, designed for cleavage by endogenous esterases to release the active carboxylic acid form, or it can be a critical modification for modulating receptor binding and pharmacokinetic profiles.[1][2]
However, the direct incorporation of a C-terminally esterified amino acid like methyl L-tryptophanate poses a significant challenge to standard Solid-Phase Peptide Synthesis (SPPS) protocols, which traditionally rely on anchoring the C-terminal amino acid's free carboxyl group to a solid support.[3]
This guide provides a detailed, field-proven strategy to overcome this challenge using a hybrid approach that combines classical solution-phase chemistry with modern solid-phase techniques. We will detail the synthesis of a protected dipeptide fragment in solution, followed by its efficient coupling to a resin-bound peptide chain—a strategy known as fragment condensation.[4][5]
Foundational Concepts & Strategic Choices
Chemical Properties of Methyl L-tryptophanate
Methyl L-tryptophanate possesses three key reactive sites that must be managed during synthesis: the α-amino group, the indole side chain, and the C-terminal methyl ester.
-
α-Amino Group: Must be temporarily protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group, to allow for sequential peptide bond formation.
-
Indole Side Chain: The tryptophan indole ring is notoriously susceptible to oxidation and acid-catalyzed side reactions (e.g., alkylation by carbocations) during peptide synthesis, particularly during the final acidic cleavage step.[6] While sometimes used unprotected, employing a side-chain protecting group such as Boc (tert-butyloxycarbonyl) on the indole nitrogen is highly recommended to minimize side-product formation.
-
C-Terminal Methyl Ester: This group prevents direct anchoring to standard SPPS resins. Its stability must also be considered during the synthesis, as it can be susceptible to hydrolysis under strongly basic conditions.
The Hybrid Synthesis Strategy
The core strategy involves two main stages:
-
Solution-Phase Synthesis: A protected dipeptide, Fmoc-Xaa-Trp(Boc)-OMe, is synthesized in solution. Here, "Xaa" represents any desired amino acid preceding tryptophan in the final sequence. This creates a stable, manageable building block.
-
Solid-Phase Fragment Condensation: The pre-formed dipeptide is coupled to the N-terminus of a peptide chain that has been assembled on a solid support using standard Fmoc-SPPS.
This approach elegantly bypasses the anchoring issue and is a powerful method for incorporating complex or modified residues into larger peptides.
Visualization of Key Components and Workflow
Diagram 1: Protected Methyl L-tryptophanate Building Block
This diagram shows the structure of an N-terminally protected Methyl L-tryptophanate derivative ready for solution-phase coupling. The indole nitrogen is also shown with a Boc protecting group.
Caption: Structure of Fmoc-L-Trp(Boc)-OMe.
Diagram 2: Hybrid Synthesis Workflow
This workflow illustrates the parallel processes of solution-phase fragment synthesis and solid-phase peptide elongation, culminating in the key fragment condensation step.
Caption: Hybrid workflow for peptide synthesis.
Detailed Protocols
Protocol 1: Solution-Phase Synthesis of Fmoc-Ala-Trp(Boc)-OMe Dipeptide
This protocol describes the synthesis of a model dipeptide fragment. The choice of coupling reagents and solvents is critical for achieving high yield and purity.
Materials:
-
Fmoc-L-Alanine (Fmoc-Ala-OH)
-
L-Tryptophan(Boc) methyl ester hydrochloride (H-Trp(Boc)-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve H-Trp(Boc)-OMe·HCl (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA (1.2 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
-
Activation and Coupling:
-
Cool the Fmoc-Ala-OH/HOBt solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents), dissolved in a minimal amount of DCM, to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the activation to proceed for 30 minutes at 0°C.
-
Add the neutralized H-Trp(Boc)-OMe solution from step 1 to the activated mixture.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and dilute with EtOAc.
-
Wash the organic layer sequentially with:
-
1M HCl (2x)
-
Saturated NaHCO₃ solution (2x)
-
Brine (1x)
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes/EtOAc to yield the pure dipeptide fragment, Fmoc-Ala-Trp(Boc)-OMe.
-
| Reagent | Molar Equivalents | Purpose |
| Fmoc-Ala-OH | 1.0 | N-terminal amino acid |
| H-Trp(Boc)-OMe·HCl | 1.1 | C-terminal amino acid ester |
| DCC | 1.1 | Carboxyl activating agent |
| HOBt | 1.1 | Racemization suppressant & coupling additive |
| DIPEA | 1.2 | Base to neutralize HCl salt |
Protocol 2: Solid-Phase Fragment Condensation
This protocol details the coupling of the pre-synthesized dipeptide onto a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminal amine (e.g., H₂N-Gly-Ser-Resin)
-
Purified Fmoc-Ala-Trp(Boc)-OMe (from Protocol 1)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide (1.0 equivalent of reactive sites) in DMF for 1 hour in a peptide synthesis vessel.
-
If the N-terminal residue is Fmoc-protected, perform a standard deprotection step: treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Fragment Activation and Coupling:
-
In a separate vial, dissolve the purified dipeptide fragment, Fmoc-Ala-Trp(Boc)-OMe (3.0 equivalents), HBTU (2.9 equivalents), and HOBt (3.0 equivalents) in a minimal volume of DMF.
-
Add DIPEA (6.0 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated fragment solution to the swelled, deprotected resin.
-
Agitate the reaction vessel at room temperature for 4-6 hours. Coupling of large fragments is significantly slower than for single amino acids.
-
-
Monitoring and Completion:
-
Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), allow the reaction to proceed longer or consider a recoupling step.
-
Once coupling is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and finally methanol (2x).
-
Dry the resin under vacuum.
-
-
Final Steps:
-
The peptide is now ready for the final Fmoc deprotection (if required) and subsequent cleavage from the resin using a standard TFA-based cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Potential Challenges and Expert Recommendations
-
Ester Stability: While methyl esters are relatively stable, prolonged exposure to the basic conditions of piperidine during Fmoc deprotection can lead to partial hydrolysis.[7] To mitigate this, it is often strategic to design the synthesis so the methyl L-tryptophanate-containing fragment is coupled near or at the N-terminus, minimizing its exposure to subsequent deprotection cycles.
-
Fragment Solubility: Protected peptide fragments can sometimes have poor solubility in standard coupling solvents like DMF. If solubility is an issue, consider using a solvent mixture such as DMF/DCM or adding a chaotropic agent.
-
Slow Coupling Kinetics: Fragment coupling is inherently slower than single amino acid coupling. Use a higher excess of the fragment (3-4 equivalents) and a potent coupling reagent like HATU or HBTU. Allow for extended reaction times and always monitor completion with a Kaiser test.[8]
-
Tryptophan Side Reactions: During the final TFA cleavage, the Boc group on the indole nitrogen will be removed. The resulting carbocation can alkylate the indole ring. Always use a scavenger cocktail containing triisopropylsilane (TIS) and water to quench these reactive species and protect the tryptophan residue.
Analysis and Characterization
The final, cleaved peptide must be purified and its identity confirmed.
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying the target peptide away from truncated sequences or byproducts. A shallow gradient of acetonitrile in water (both containing 0.1% TFA) is typically effective.[9]
-
Characterization: The mass of the purified peptide should be confirmed using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the successful incorporation of the intact methyl L-tryptophanate residue. The expected mass will be higher than the corresponding free-acid peptide by 14.02 Da (the mass difference between -OCH₃ and -OH).
References
- Vertex AI Search, based on "Amino Acid Derivatives for Peptide Synthesis." [Source URL not available]
-
Dalcol, I., et al. (1995). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Peptide Science, 38(4), 487-494. Available at: [Link]
-
ResearchGate. (n.d.). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Retrieved August 6, 2025, from [Link]
-
Organic Letters. (2010). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. Available at: [Link]
-
ResearchGate. (n.d.). Examining protected amino methyl ester for peptide bond formation. Retrieved from [Link]
-
St. Fleur, A., et al. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. Available at: [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Reyes, G. J., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. PMC. Available at: [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Available at: [Link]
-
PubMed. (2010). Direct conversion of resin-bound peptides to C-terminal esters. Available at: [Link]
-
Organic Letters. (2010). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
PMC. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Available at: [Link]
-
Molecules. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Available at: [Link]
-
ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Thp protected Fmoc dipeptides. Retrieved from [Link]
-
PNAS. (n.d.). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Available at: [Link]
-
Chemistry LibreTexts. (2021). Peptide Synthesis- Solution-Phase. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Peptide Synthesis via Fragment Condensation. Available at: [Link]
-
ResearchGate. (2010). Direct Conversion of Resin-Bound Peptides into C-Terminal Esters. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]
-
ResearchGate. (2017). Solution phase peptide synthesis with only free amino acids. Retrieved from [Link]
-
St. Fleur, A., et al. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. Available at: [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press. [URL not directly available, general reference to standard protocols]
-
Royal Society of Chemistry. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Available at: [Link]
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. [URL not directly available, general reference to standard protocols]
-
AAPPTec. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5z.com [5z.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. bachem.com [bachem.com]
- 9. chempep.com [chempep.com]
Application Note: Methyl L-Tryptophanate in the Synthesis of Bioactive Oxamoyl Derivatives
Executive Summary
This guide details the synthetic utility of Methyl L-tryptophanate (specifically the hydrochloride salt) as a primary building block for oxamoyl (oxalyl) derivatives. These scaffolds are privileged structures in medicinal chemistry, serving as core motifs in HIV-1 attachment inhibitors (e.g., BMS-488043), IDO1 inhibitors, and precursors to
This note provides two validated protocols:
-
Selective Mono-Acylation: Synthesis of the oxamate ester intermediate.
-
Symmetric Dimerization: Synthesis of bis-tryptophan oxamides.
Chemical Basis & Rationale[1][2][3][4][5]
Why Methyl L-Tryptophanate?
The methyl ester of L-tryptophan is preferred over the free acid for three mechanistic reasons:
-
Solubility: The esterification significantly improves solubility in organic solvents (DCM, THF) required for moisture-sensitive acylation reactions, compared to the zwitterionic free amino acid.
-
Chemoselectivity: Masking the carboxylic acid prevents self-condensation or mixed anhydride formation during the activation of the oxalyl linker.
-
Regiocontrol: While the indole nitrogen (
) is present, it is significantly less nucleophilic than the -amine ( ). Under the mild basic conditions described below (TEA/DIPEA), reaction occurs exclusively at the position, avoiding the need for indole protection (e.g., Boc/Ts).
Reaction Mechanism
The synthesis proceeds via a Nucleophilic Acyl Substitution . The free base of methyl L-tryptophanate attacks the highly electrophilic carbonyl of the oxalate reagent.
-
Reagent Choice:
-
Methyl chlorooxoacetate (Methyl oxalyl chloride): Yields the mono-oxamate , a versatile intermediate that can be further reacted with a second amine to form asymmetric oxamides.
-
Oxalyl Chloride:[1] Yields the symmetric bis-amide (dimer) if 0.5 equivalents are used.
-
Experimental Protocols
Protocol A: Synthesis of Methyl -(methoxyoxalyl)-L-tryptophanate (Mono-Oxamate)
Target Application: Intermediate for asymmetric HIV-1 attachment inhibitors.
Reagents:
-
Methyl L-tryptophanate hydrochloride (1.0 eq)
-
Methyl chlorooxoacetate (1.1 eq) [CAS: 5781-53-3]
-
Triethylamine (TEA) or DIPEA (2.2 eq)
-
Dichloromethane (DCM), Anhydrous
Step-by-Step Methodology:
-
Salt Neutralization (In-situ):
-
Charge a flame-dried round-bottom flask with Methyl L-tryptophanate HCl (10 mmol) and anhydrous DCM (50 mL).
-
Cool to 0°C using an ice bath.
-
Add TEA (22 mmol) dropwise. The solution will become clear as the free base is liberated; slight fuming (HCl neutralization) may be observed.
-
Critical Insight: Ensure at least 2.0 eq of base is used (1 eq to neutralize HCl, 1 eq to scavenge HCl from the acyl chloride).
-
-
Acylation:
-
Add Methyl chlorooxoacetate (11 mmol) dropwise over 15 minutes, maintaining temperature < 5°C.
-
Why: Rapid addition generates an exotherm which can lead to racemization of the L-center.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
-
-
Quench & Workup:
-
Quench with saturated NaHCO
(30 mL). -
Separate phases.[2] Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine.
-
Dry over Na
SO and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO
, 40% EtOAc in Hexanes).
-
Expected Yield: 85-92% Data Validation:
-
1H NMR: Look for two methyl singlets: ~3.7 ppm (tryptophan ester) and ~3.9 ppm (oxamate ester).
Protocol B: Synthesis of Symmetric Bis-Tryptophan Oxamides
Target Application: C2-symmetric ligands or inhibitors.
Reagents:
-
Methyl L-tryptophanate hydrochloride (2.0 eq)
-
Oxalyl Chloride (1.0 eq)
-
Triethylamine (4.5 eq)
-
THF (Anhydrous)[3]
Methodology:
-
Suspend Methyl L-tryptophanate HCl in THF at -10°C .
-
Add TEA slowly to solubilize the amine.
-
Add Oxalyl Chloride (0.5 equiv relative to amine) very slowly as a solution in THF.
-
Note: The reaction is extremely fast. Localized high concentrations of oxalyl chloride can lead to impurities.
-
-
Stir at 0°C for 1 hour, then RT for 1 hour.
-
Precipitate the product by adding water or dilute HCl. The bis-amide is often poorly soluble, facilitating filtration.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Temperature | < 5°C during addition | High temps (>25°C) promote racemization via oxazolone formation. |
| Stoichiometry | 1.05-1.1 eq Acylating Agent | Excess (>1.5 eq) methyl chlorooxoacetate is difficult to separate from the product. |
| Base Choice | TEA or DIPEA | Stronger bases (e.g., NaH) will deprotonate the Indole-NH, causing regioselectivity issues. |
| Water Content | Anhydrous (<0.05%) | Moisture hydrolyzes the acyl chloride to oxalic acid, stalling the reaction. |
Visual Workflow (DOT Diagram)
The following diagram illustrates the decision tree and workflow for Protocol A (Mono-Oxamate Synthesis).
Caption: Workflow for the selective N-acylation of Methyl L-tryptophanate. Note the critical temperature control at the reagent addition step.
Analytical Validation
To confirm the identity and purity of the oxamoyl derivative:
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA (80:20).
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98%. (Racemization is a known risk if temperature is uncontrolled).
-
-
Mass Spectrometry (ESI+):
-
Parent Ion
should correspond to MW 318.3 (for the methyl oxamate derivative).
-
-
Infrared Spectroscopy (IR):
-
Look for the doublet carbonyl stretch characteristic of oxamates/oxamides around 1740 cm
(ester) and 1680 cm (amide).
-
References
-
Synthesis of HIV-1 Attachment Inhibitors: Wang, T., et al. (2009). "Discovery of the HIV-1 Attachment Inhibitor BMS-488043." Journal of Medicinal Chemistry, 52(22), 7163–7170. [Link]
-
General Protocol for Amino Acid Methyl Esters: Li, J., & Sha, Y. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119. [Link]
-
Solubility Data for Process Optimization: Li, Y., et al. (2014). "Determination of L-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems." Journal of Chemical & Engineering Data, 59(4), 1098–1102. [Link]
-
Racemization Mechanisms in Peptide Synthesis: Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Chapter 4: Racemization). [Link]
Sources
Application Note: Stereoselective Synthesis of the Tadalafil Scaffold via Methyl L-Tryptophanate Hydrochloride
[1][2]
Executive Summary
This application note details the synthetic pathway for the Tadalafil scaffold utilizing Methyl L-tryptophanate hydrochloride as the chiral starting material.[1]
Critical Scientific Note: The commercial pharmaceutical Tadalafil (Cialis®) possesses the (6R, 12aR) absolute configuration, derived from D-Tryptophan . The protocol described below utilizes L-Tryptophan , which inherently yields the (6S, 12aS) enantiomer (ent-Tadalafil). While the chemical connectivity and reaction kinetics are identical to the industrial process, researchers aiming for the bioactive API must either substitute the starting material with Methyl D-tryptophanate HCl or employ specific C-1/C-3 epimerization protocols [1]. This guide focuses on the robust Pictet-Spengler cyclization and double-amidation workflow, serving as a definitive protocol for constructing the tetrahydro-
Retrosynthetic Analysis & Workflow
The synthesis relies on two critical transformations:
-
Modified Pictet-Spengler Reaction: Condensation of the amino ester with piperonal to form the tetrahydro-
-carboline (THBC) core. The challenge here is diastereoselectivity ; the cis-isomer is thermodynamically favored and required for the final drug geometry. -
Acylation-Cyclization Cascade: A "one-pot" or telescoped sequence involving chloroacetylation followed by methylamine-induced cyclization to form the diketopiperazine ring.
Figure 1: Synthetic workflow for the Tadalafil scaffold. Note the formation of the (1S, 3S) intermediate when starting from L-Tryptophan.[2]
Detailed Experimental Protocols
Phase 1: The Pictet-Spengler Cyclization
This step constructs the tricyclic indole core. We utilize an Isopropanol (IPA) Reflux method. Unlike traditional TFA/DCM routes, the IPA method promotes the selective precipitation of the desired cis-isomer, acting as a Crystallization-Induced Diastereomer Selection (CIDS) [2].
Reagents:
-
Methyl L-tryptophanate hydrochloride (1.0 equiv)
-
Piperonal (1.1 equiv)
-
Isopropanol (IPA) (Solvent, 10-12 vol)
-
Trifluoroacetic acid (TFA) (Catalytic, 0.1 equiv - Optional if using HCl salt directly)
Protocol:
-
Charge: To a dry reaction vessel equipped with a reflux condenser and overhead stirrer, charge Methyl L-tryptophanate hydrochloride (e.g., 10.0 g) and Piperonal (6.5 g).
-
Solvent Addition: Add Isopropanol (120 mL).
-
Reaction: Heat the suspension to reflux (approx. 82°C). The mixture will initially clear as reagents dissolve, followed by the precipitation of the product.
-
Mechanistic Insight: The reaction proceeds via an iminium ion intermediate.[3][4][5][6] The trans-isomer forms kinetically but equilibrates to the thermodynamically stable cis-isomer under reflux conditions. The cis-isomer is less soluble in IPA, driving the equilibrium forward (Le Chatelier’s principle).
-
-
Duration: Maintain reflux for 12–16 hours. Monitor by HPLC or TLC (mobile phase 95:5 DCM:MeOH).
-
Work-up: Cool the mixture slowly to 0–5°C and stir for 2 hours to maximize precipitation.
-
Isolation: Filter the solids. Wash the cake with cold IPA (2 x 20 mL).
-
Drying: Dry the solid in a vacuum oven at 50°C.
-
Expected Yield: 85–92%
-
Target: cis-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester HCl.[7]
-
Phase 2: Acylation and Double Cyclization
This phase installs the diketopiperazine ring. It is often performed as a telescoped process to avoid isolating the unstable N-chloroacetyl intermediate [3].
Reagents:
-
cis-THBC Intermediate (from Phase 1)
-
Chloroacetyl chloride (1.2 equiv)
-
Methylamine (33% in EtOH or aqueous, 3.0 equiv)
-
Triethylamine (TEA) or NaHCO3 (Base)
-
Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc)
Protocol:
-
Neutralization (if using HCl salt): Suspend the cis-THBC HCl salt (10.0 g) in THF (100 mL). Add TEA (1.1 equiv) and stir for 30 min. Alternatively, partition between DCM and aq. NaHCO3 to obtain the free base before starting.
-
Acylation: Cool the mixture to 0°C. Add Chloroacetyl chloride (1.2 equiv) dropwise, maintaining temperature <5°C.
-
Safety: Chloroacetyl chloride is a potent lachrymator. Use a scrubber.
-
-
Monitor: Stir at 0°C for 1 hour. Confirm conversion to the N-chloroacetyl intermediate by TLC.
-
Cyclization: Add Methylamine solution (3.0 equiv) directly to the reactor.
-
Heating: Warm the mixture to 50°C and stir for 4–6 hours. The methylamine displaces the chloride (SN2) and then attacks the methyl ester (intramolecular amidation) to close the ring.
-
Quench & Isolation:
-
Purification: Recrystallize from Isopropanol/Water or Methanol.
Analytical Validation & Specifications
To confirm the identity of the synthesized (6S, 12aS)-Tadalafil , compare against the following specifications.
Table 1: Key Analytical Markers
| Test | Method | Acceptance Criteria / Observation |
| HPLC Purity | C18 Column, ACN:Water | > 98.5% Area |
| Stereochemistry | Chiral HPLC | (6S, 12aS) isomer dominant. (Note: Commercial standard is 6R, 12aR). |
| 1H NMR (DMSO-d6) | 400 MHz | |
| MS (ESI) | Positive Mode | [M+H]+ = 390.14 m/z |
Stereochemical Troubleshooting
If the trans-isomer is detected (>5%):
-
Cause: Insufficient reflux time in Phase 1 or incorrect solvent ratio preventing selective precipitation.
-
Remediation: Resuspend the crude THBC intermediate in IPA with catalytic TFA and reflux for an additional 6 hours to thermodynamic equilibrium.
References
-
Stereochemical Reversal: Xiao, S., et al. (2009).[10] "Synthesis of tadalafil (Cialis) from L-tryptophan." Tetrahedron: Asymmetry, 20(18), 2090-2096.
-
Pictet-Spengler Conditions: Bonnet, D., et al. (2002). "Solid-Phase Synthesis of Tetrahydro-β-carbolines." Journal of Combinatorial Chemistry, 4(6), 546-548.
-
Process Optimization: Daugan, A. C., et al. (2003). "The Discovery of Tadalafil: A Novel and Highly Selective PDE5 Inhibitor." Journal of Medicinal Chemistry, 46(21), 4533-4542.
-
Patent Grounding: Daugan, A. C. (1999). "Tetracyclic derivatives, process of preparation and use." U.S. Patent 5,859,006.[7]
Disclaimer: This protocol is for research and development purposes only. The synthesis of patented pharmaceutical compounds may be subject to intellectual property regulations in your jurisdiction.[11]
Sources
- 1. CN103772384A - Preparation method of tadalafil - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet-Spengler_reaction [chemeurope.com]
- 6. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]
- 8. Simple preparation process of tadalafil - Eureka | Patsnap [eureka.patsnap.com]
- 9. Structure-Based Design of Novel Tetrahydro-Beta-Carboline Derivatives with a Hydrophilic Side Chain as Potential Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Benzodiazepine Receptor Ligands Using Methyl L-tryptophanate
Introduction: The Significance of β-Carbolines as Benzodiazepine Receptor Ligands
The benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABAA) receptor is a critical pharmacological target for a wide range of central nervous system disorders, including anxiety, insomnia, and epilepsy.[1][2] Ligands that bind to this site can modulate the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain.[3] These ligands are broadly classified into three categories based on their functional activity: agonists (which enhance GABAergic transmission, leading to sedative and anxiolytic effects), antagonists (which block the effects of both agonists and inverse agonists), and inverse agonists (which reduce GABAergic transmission, often resulting in anxiogenic and proconvulsant effects).[1][3]
β-Carbolines are a diverse class of natural and synthetic compounds containing a tricyclic pyrido[3,4-b]indole skeleton.[4] Many β-carbolines exhibit high affinity for the benzodiazepine receptor and display a wide spectrum of pharmacological activities, ranging from agonist to inverse agonist effects.[1][5][6] This makes them valuable tools for neuroscience research and potential therapeutic agents.
Methyl L-tryptophanate serves as a versatile and chiral starting material for the asymmetric synthesis of a variety of β-carboline derivatives. Its inherent stereochemistry allows for the preparation of enantiomerically pure ligands, which is crucial for studying stereoselective interactions with the BZD receptor and for developing drugs with improved therapeutic indices. The primary synthetic strategy for constructing the β-carboline core from tryptophan derivatives is the Pictet-Spengler reaction .[7][8][9][10] This reaction involves the condensation of a β-arylethylamine (in this case, derived from methyl L-tryptophanate) with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline (THBC).[11][12] Subsequent oxidation yields the aromatic β-carboline scaffold.[4]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis of β-carboline-based benzodiazepine receptor ligands, with a focus on leveraging methyl L-tryptophanate as the chiral precursor. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure both scientific integrity and practical success.
I. Synthetic Strategy Overview: From Methyl L-tryptophanate to β-Carboline Ligands
The overall synthetic pathway involves three key stages:
-
Preparation of Methyl L-tryptophanate Hydrochloride: The synthesis begins with the esterification of L-tryptophan to protect the carboxylic acid functionality and enhance its solubility in organic solvents for subsequent reactions.
-
Pictet-Spengler Reaction: This is the core reaction for the construction of the tricyclic β-carboline skeleton. The choice of aldehyde or ketone in this step is a critical determinant of the substitution pattern and, consequently, the pharmacological profile of the final ligand.
-
Aromatization (Oxidation): The tetrahydro-β-carboline intermediate formed in the Pictet-Spengler reaction is typically oxidized to the corresponding aromatic β-carboline to achieve high affinity for the benzodiazepine receptor.
Caption: General workflow for the synthesis of β-carboline ligands.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl L-tryptophanate Hydrochloride
This protocol describes the esterification of L-tryptophan using thionyl chloride in methanol. This method is efficient and proceeds with retention of the stereochemistry at the α-carbon.
Materials:
-
L-Tryptophan
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Suspend L-tryptophan (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.
-
Triturate the residue with diethyl ether, and collect the resulting white solid by vacuum filtration.
-
Wash the solid with diethyl ether and dry it under a vacuum to yield methyl L-tryptophanate hydrochloride.
Rationale: The use of thionyl chloride in methanol generates hydrochloric acid in situ, which catalyzes the esterification. The hydrochloride salt of the product precipitates, facilitating its isolation.
Protocol 2: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
This protocol outlines the general procedure for the Pictet-Spengler reaction between methyl L-tryptophanate hydrochloride and an aldehyde. The choice of solvent and acid catalyst can influence the diastereoselectivity of the reaction.[11][13]
Materials:
-
Methyl L-tryptophanate hydrochloride
-
Aldehyde (e.g., formaldehyde, acetaldehyde, benzaldehyde)
-
Solvent (e.g., glacial acetic acid, methanol, acetonitrile)[7][13]
-
Acid catalyst (if not using an acidic solvent, e.g., trifluoroacetic acid)
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Dissolve methyl L-tryptophanate hydrochloride (1.0 eq) and the desired aldehyde (1.1 eq) in the chosen solvent in a round-bottom flask.
-
If necessary, add a catalytic amount of a strong acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-24 hours. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The workup procedure will vary depending on the solvent and the properties of the product. For reactions in glacial acetic acid, the mixture can be cooled and the pH adjusted to 7 with ammonia to precipitate the product.[7] The solid can then be collected by filtration. For other solvents, an extractive workup may be necessary.
Rationale: The acidic conditions facilitate the formation of an electrophilic iminium ion from the aldehyde and the primary amine of the tryptophan derivative. The electron-rich indole ring then attacks the iminium ion in an intramolecular electrophilic aromatic substitution to form the new six-membered ring of the tetrahydro-β-carboline. The stereochemical outcome of the reaction can be influenced by the reaction conditions, with some methods favoring the formation of specific diastereomers.[11]
Protocol 3: Oxidation of Tetrahydro-β-carbolines to Aromatic β-Carbolines
This protocol describes the aromatization of the tetrahydro-β-carboline intermediate to the final β-carboline ligand. Various oxidizing agents can be employed.[4][9]
Materials:
-
Tetrahydro-β-carboline intermediate
-
Oxidizing agent (e.g., potassium permanganate (KMnO₄), palladium on carbon (Pd/C) with a hydrogen acceptor, sulfur)
-
Solvent (e.g., acetic acid, toluene)
Procedure (using KMnO₄):
-
Dissolve the tetrahydro-β-carboline intermediate in a suitable solvent such as acetic acid.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture with vigorous stirring.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the excess oxidizing agent by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears.
-
Neutralize the solution and extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Rationale: The oxidation step is crucial for achieving high-affinity binding to the benzodiazepine receptor, as the planar, aromatic β-carboline structure is a key pharmacophoric feature.[14] The choice of oxidizing agent and reaction conditions should be optimized for each specific substrate to maximize yield and minimize side reactions.
III. Data Presentation and Characterization
The synthesized ligands should be thoroughly characterized to confirm their structure and purity. The following table provides an example of the data that should be collected.
| Compound ID | Structure | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) | BZD Receptor Affinity (Ki, nM) |
| BC-1 | (Structure of a synthesized β-carboline) | 75 | 242-244 | (Key proton signals) | [M+H]⁺ | (Value) |
| BC-2 | (Structure of another synthesized β-carboline) | 68 | 181-183 | (Key proton signals) | [M+H]⁺ | (Value) |
Characterization Techniques:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Melting Point: To determine the purity of solid compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
-
Receptor Binding Assays: To determine the affinity of the synthesized ligands for the benzodiazepine receptor.
IV. Visualizing the Synthetic Pathway and Mechanism
Caption: Key steps in the Pictet-Spengler reaction mechanism.
V. Conclusion and Future Perspectives
The synthetic protocols detailed in these application notes provide a robust framework for the preparation of a diverse range of β-carboline ligands for the benzodiazepine receptor, starting from the readily available chiral precursor, methyl L-tryptophanate. By systematically varying the aldehyde component in the Pictet-Spengler reaction and modifying the ester functionality, libraries of novel ligands can be generated for structure-activity relationship (SAR) studies. This will enable the fine-tuning of their pharmacological profiles to achieve desired therapeutic effects, whether as anxiolytics, anticonvulsants, or cognitive enhancers. The continued exploration of the chemical space around the β-carboline scaffold holds significant promise for the development of next-generation therapeutics targeting the GABAA receptor.
VI. References
-
Sciforum. Synthesis of β-carboline derivatives. Available at: [Link]
-
Venault, P., & Chapouthier, G. (2007). From the Behavioral Pharmacology of Beta-Carbolines to Seizures, Anxiety, and Memory. The Scientific World Journal, 7, 204–223. Available at: [Link]
-
Skolnick, P., et al. (1982). Benzodiazepine receptor ligand actions on GABA responses. [beta]-carbolines, purines. European Journal of Pharmacology, 82(2), 145-152.
-
Kaur, H., et al. (2018). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 23(12), 3293. Available at: [Link]
-
Phelan, T. L., & Navia, M. A. (1985). Beta-carbolines as benzodiazepine receptor ligands II: Synthesis and benzodiazepine receptor affinity of beta-carboline-3-carboxylic acid amides. Journal of Pharmaceutical Sciences, 74(6), 676-680. Available at: [Link]
-
Taylor, C. M., & O'Connell, K. M. (2018). Methodologies for the Synthesis of β-Carbolines. Synthesis, 50(12), 2311-2328.
-
File, S. E., & Pellow, S. (1985). A beta-carboline antagonizes benzodiazepine actions but does not precipitate the abstinence syndrome in cats. Psychopharmacology, 86(1-2), 132-136. Available at: [Link]
-
Allen, M. S., et al. (1988). Synthesis of beta-carboline-benzodiazepine hybrid molecules: use of the known structural requirements for benzodiazepine and beta-carboline binding in designing a novel, high-affinity ligand for the benzodiazepine receptor. Journal of Medicinal Chemistry, 31(9), 1854-1861. Available at: [Link]
-
Yusof, N. S. M., et al. (2020). Synthesis and Mechanism Study of New Bivalent β-Carboline Derivatives. Malaysian Journal of Analytical Sciences, 24(5), 701-711.
-
Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9064–9075. Available at: [Link]
-
Cook, J. M., et al. (1996). The Synthesis of Alpha 5 Subtype Selective GABA(A)/Benzodiazepine Receptors Ligands. PhD Thesis, University of Wisconsin-Milwaukee.
-
Griebel, G., et al. (1993). Pharmacological characterization of benzodiazepine receptor ligands with intrinsic efficacies ranging from high to zero. Psychopharmacology, 111(4), 415-422. Available at: [Link]
-
Kovács, L., et al. (2013). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 18(6), 6436-6454.
-
European Patent Office. (2009). EP2107059A1 - Conversion of tryptophan into ß-carboline derivatives. Available at:
-
ResearchGate. (n.d.). Comparison of Pictet-Spengler reaction. Available at: [Link]
-
Hamon, M., et al. (1983). Synthesis of 1,2,3,4-Tetrahydro-β-carbolines. Australian Journal of Chemistry, 36(4), 833-838.
-
Xie, X., et al. (2022). Oxidative cyclization reagents reveal tryptophan cation–π interactions. Nature, 607(7917), 107-113.
-
Wieczorek, Z., & Zimecki, M. (2022). Design, Synthesis and Activity of New N1-Alkyl Tryptophan Functionalized Dendrimeric Peptides against Glioblastoma. International Journal of Molecular Sciences, 23(16), 9091.
-
ResearchGate. (2024). Oxidative cyclization reagents reveal tryptophan cation–π interactions. Available at: [Link]
-
Ohno, M., et al. (1970). Cyclization of tryptophan and tryptamine derivatives to 2,3-dihydropyrrolo[2,3-b]indoles. Journal of the American Chemical Society, 92(2), 343-348.
-
Varagic, Z., et al. (2021). A Benzodiazepine Ligand with Improved GABAA Receptor α5-Subunit Selectivity Driven by Interactions with Loop C. Molecular Pharmacology, 100(2), 159-170.
-
D'hooghe, M., & De Kimpe, N. (2014). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 19(9), 14619-14652.
-
ResearchGate. (2014). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Available at: [Link]
-
Google Patents. (2011). CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester. Available at:
-
Clayton, T., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 26(11), 3293.
-
ResearchGate. (n.d.). Representative benzodiazepine-site ligands and overall structures of.... Available at: [Link]
-
Cook, J. M., et al. (2011). Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. Journal of Medicinal Chemistry, 54(12), 4129-4139.
-
Kim, J., et al. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 28(15), 5707.
-
Majid, S. A., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-6.
-
Varghese, B., & Vangapandu, S. (2014). The Pictet-Spengler Reaction Updates Its Habits. Current Organic Chemistry, 18(1), 2-25.
-
ResearchGate. (n.d.). Synthesizing methyl ester of l-tryptophan, then l-tryptophan hydrazide, and Pictet–Spengler reaction. Available at: [Link]
-
Hughes, A. B. (2014). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 165-201). Wiley-VCH.
-
Gáti, T., et al. (2023). Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. International Journal of Molecular Sciences, 24(16), 12837.
-
Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(4), 208-212.
-
Elessawy, A., et al. (2018). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Journal of Forensic Research, 9(420), 2.
-
ResearchGate. (2005). Highly stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal: convenient syntheses of Cialis (Tadalafil), 12a-epi-Cialis, and their deuterated analogues. Available at: [Link]
-
Chapouthier, G., & Dodd, R. H. (1997). [The benzodiazepine receptor: the enigma of the endogenous ligand]. L'Encephale, 23(2), 114-121.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [The benzodiazepine receptor: the enigma of the endogenous ligand] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. A beta-carboline antagonizes benzodiazepine actions but does not precipitate the abstinence syndrome in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. researchgate.net [researchgate.net]
- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of beta-carboline-benzodiazepine hybrid molecules: use of the known structural requirements for benzodiazepine and beta-carboline binding in designing a novel, high-affinity ligand for the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Radiolabeling Methyl L-tryptophanate for in vivo imaging studies
Application Note: Radiosynthesis and In Vivo Imaging of [ C]Methyl L-Tryptophanate[1]
Part 1: Scientific Disambiguation & Strategic Rationale
Defining the Target Molecule
Before proceeding with the protocol, it is critical to distinguish between two commonly confused tryptophan-based tracers. The specific nomenclature "Methyl L-tryptophanate" refers chemically to the methyl ester of L-tryptophan (L-Trp-OMe).
-
Target Molecule: [
C]Methyl L-tryptophanate (Carboxyl-labeled ester).-
Structure: Indole-CH
-CH(NH )-COO-[ C]CH . -
Biological Fate: Acts as a lipophilic prodrug. It rapidly crosses the Blood-Brain Barrier (BBB) via passive diffusion or specific transport, where it is hydrolyzed by intracellular esterases back to L-Tryptophan and [
C]Methanol. -
Application: Imaging BBB transport kinetics, esterase distribution, and rapid delivery of Tryptophan pools.
-
-
Common Confusant:
-[ C]Methyl-L-Tryptophan (AMT) .[1][2]-
Structure: Indole-CH
-C(CH )(NH )-COOH. -
Application: Imaging serotonin synthesis and the Kynurenine pathway (IDO/TDO). AMT is not metabolized by MAO and is trapped in the tissue.
-
This guide focuses strictly on the radiosynthesis and application of the ester: [
The Case for Carbon-11
Carbon-11 (
-
Native Chemistry: Methylation of the carboxyl group with [
C]CH does not alter the pharmacophore's steric bulk significantly compared to the stable isotope. -
Kinetics: The biological half-life of amino acid esters in plasma is short (rapid hydrolysis). The 20-minute half-life of C-11 matches the observation window for initial transport and first-pass metabolism (0–60 min).
Part 2: Radiochemistry & Mechanism[4]
Reaction Design
Direct methylation of free L-Tryptophan using [
-
Precursor:
- -(tert-Butoxycarbonyl)-L-tryptophan (N-Boc-L-Trp). The Boc group shields the amine. -
Labeling:
-alkylation using [ C]CH I or [ C]Methyl Triflate ([ C]CH OTf) under basic conditions. -
Deprotection: Acid hydrolysis removes the Boc group to yield the final tracer.
Synthesis Workflow Diagram
Caption: Workflow for the regioselective synthesis of [
Part 3: Detailed Experimental Protocol
Materials & Reagents
| Component | Specification | Purpose |
| Precursor | N-Boc-L-Tryptophan (>98%) | Substrate for methylation |
| Isotope Source | [ | Source of radioactivity |
| Methylating Agent | [ | Electrophile |
| Base | Tetrabutylammonium hydroxide (TBAOH) 1M in MeOH | Deprotonates carboxyl group |
| Solvent | Anhydrous Dimethylformamide (DMF) | Reaction medium |
| Deprotecting Acid | Trifluoroacetic acid (TFA) | Cleaves Boc group |
| HPLC Column | C18 Reverse Phase (e.g., Luna 10µ, 250x10mm) | Purification |
Step-by-Step Radiosynthesis
Step 1: Preparation of [
-
Produce [
C]CO via the N(p, ) C nuclear reaction. -
Transfer to the methylation module.
-
Reduce to [
C]methane and iodinate to form [ C]CH I (gas phase). Note: [ C]Methyl Triflate is more reactive but [ C]CH I is sufficient for carboxylates.
Step 2: Precursor Activation
-
In the reaction vessel, dissolve 2–3 mg of N-Boc-L-Trp in 300 µL of anhydrous DMF .
-
Add 3–5 µL of TBAOH (1M in MeOH).
-
Critical: The base stoichiometry must be controlled. Excess base can lead to side reactions or hydrolysis of the newly formed ester.
Step 3: Labeling Reaction
-
Trap [
C]CH I in the reaction vessel at room temperature (or -20°C if using DMF/DMSO trapping method). -
Heat the vessel to 80°C for 2 minutes .
-
This yields the intermediate:
-Boc-L-Trp-[ C]OMe .
Step 4: Deprotection
-
Add 500 µL of TFA (or 6M HCl) to the vessel.
-
Heat to 110°C for 3 minutes . This rapidly cleaves the Boc protecting group.
-
Neutralize with NaOH or dilute with HPLC mobile phase (2 mL) immediately to stop hydrolysis of the methyl ester.
Step 5: Purification & Formulation
-
Inject the crude mixture onto the Semi-Prep HPLC.
-
Mobile Phase: Ethanol:Water (with 0.1% Acetic Acid) or Acetonitrile:0.1M Ammonium Formate. Gradient or Isocratic (typically 20-30% organic).
-
-
Collect the radioactive peak corresponding to [
C]Methyl L-tryptophanate ( 8-12 min). -
Pass through a sterile 0.22 µm filter into a sterile vial containing saline.
Quality Control (QC) Criteria
-
Radiochemical Purity: >95% (Analytical HPLC).
-
Molar Activity: >10 GBq/µmol (Critical for receptor studies, less critical for metabolic flux).
-
Identity: Co-elution with non-radioactive Methyl L-tryptophanate standard.
-
pH: 4.5 – 7.5.
Part 4: In Vivo Imaging Application
Biological Pathway & Logic
Upon injection, [
-
Transport: Being more lipophilic than Trp, it crosses cell membranes (including BBB) efficiently.
-
Intracellular Fate: Carboxylesterases (CES) hydrolyze the ester.
-
Product A: L-Tryptophan (enters metabolic pool
Kynurenine/Serotonin). -
Product B: [
C]Methanol.[3]
-
-
Signal Interpretation:
-
The [
C] label is on the methyl group.[4][5] Therefore, hydrolysis cleaves the radioactive tag from the amino acid backbone. -
The PET signal primarily tracks the delivery and esterase activity .
-
Warning: [
C]Methanol is freely diffusible and will wash out of the brain/tumor, unlike AMT which is trapped.
-
Biological Fate Diagram
Caption: Biological fate of [11C]Methyl L-tryptophanate. Note that the radioactive label ([11C]MeOH) separates from the metabolic substrate upon hydrolysis.
Imaging Protocol (Rodent Model)
-
Animal Prep: Fasting (4-6 hours) to normalize plasma amino acid levels. Anesthesia: Isoflurane (1.5-2%).
-
Injection: 10–20 MBq of [
C]Methyl L-tryptophanate via tail vein. -
Acquisition: Dynamic PET acquisition for 60 minutes.
-
Frame Sequence: 10s x 6, 60s x 4, 300s x 10.
-
-
Data Analysis:
-
Generate Time-Activity Curves (TACs).
-
Early Phase (0-5 min): Represents perfusion and transport.
-
Late Phase (20-60 min): Represents washout of [
C]Methanol.[3] Retention in this phase indicates slow hydrolysis or non-specific binding.
-
Part 5: References
-
Chugani, D. C., et al. (1998).[6] "Human brain serotonin synthesis capacity measured in vivo with alpha-[C-11]methyl-L-tryptophan." Synapse, 28(1), 33-43.[6] Link(Cited for context on Tryptophan tracer kinetics, distinguishing AMT from esters).
-
Gomez-Checa, A., et al. (2024). "Automated Production of 11C-labeled Carboxylic Acids and Esters via 'In-Loop' 11C-Carbonylation." Molecules, 29. Link(Protocol validation for C-11 ester synthesis).
-
Zlatopolskiy, B. D., et al. (2017). "Discovery of 7-[18F]Fluorotryptophan as a Novel Positron Emission Tomography (PET) Probe." Journal of Nuclear Medicine. Link(Comparative tryptophan analog chemistry).
-
Pike, V. W. (2016). "PET radiotracers: crossing the blood–brain barrier and surviving metabolism." Trends in Pharmacological Sciences, 30(8), 431-440. Link(Mechanistic insight on lipophilic prodrugs and esterase hydrolysis).
-
Qu, W., et al. (2011). "Preparation and characterization of L-[5-11C]-tryptophan and L-[5-11C]-5-hydroxytryptophan." Journal of Nuclear Medicine. Link(Reference for standard Trp labeling conditions).
Sources
- 1. Design and automated production of 11C-alpha-methyl-l-tryptophan (11C-AMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Tryptophan Uptake and Kinetics Using 1-(2-18F-Fluoroethyl)-l-Tryptophan and α-11C-Methyl-l-Tryptophan PET Imaging in Mice Implanted with Patient-Derived Brain Tumor Xenografts | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. α-[11C] methyl-L tryptophan-PET as a surrogate for interictal cerebral serotonin synthesis in migraine without aura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Quantification of Methyl L-Tryptophanate in Biological Matrices
Introduction & Scientific Rationale
Methyl L-tryptophanate (Trp-OMe) is the methyl ester derivative of the essential amino acid L-tryptophan. While often used as a synthetic intermediate or a prodrug moiety to enhance blood-brain barrier permeability, its quantification in biological samples presents a unique analytical challenge: enzymatic instability .
Biological fluids, particularly plasma and liver homogenates, are rich in carboxylesterases and butyrylcholinesterases that rapidly hydrolyze Trp-OMe back to L-tryptophan. Standard amino acid analysis protocols—which often involve room-temperature processing or neutral pH extraction—will result in the total loss of the ester analyte and a falsely elevated L-tryptophan reading.
This guide synthesizes two validated workflows:
-
LC-MS/MS (Gold Standard): For pharmacokinetic (PK) studies requiring picomolar sensitivity.
-
HPLC-FLD (Fluorescence): A robust, cost-effective alternative leveraging the native indole fluorescence.
Critical Pre-Analytical Phase: Stabilization
Expertise Insight: The success of this assay is determined before the sample reaches the instrument. You must halt esterase activity immediately upon sample collection.
Sample Collection Protocol
-
Matrix: Plasma (Heparin or EDTA). Avoid serum (clotting time allows hydrolysis).
-
Inhibitor Cocktail:
-
Primary: Sodium Fluoride (NaF) at 2–4 mg/mL final concentration (general esterase inhibitor).
-
Secondary (Optional but recommended): Phenylmethanesulfonyl fluoride (PMSF) if high-activity tissue (e.g., liver) is analyzed.
-
-
Temperature: All processing must occur at 4°C (on ice).
Sample Preparation Workflow (DOT Diagram)
Figure 1: Critical stabilization workflow to prevent enzymatic hydrolysis of the methyl ester.
Method A: LC-MS/MS Quantification (High Sensitivity)
Target Audience: PK/PD studies, trace impurity analysis.
Instrumentation & Conditions
-
System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
-
Ionization: ESI Positive Mode (+).
-
Column: Phenomenex Kinetex F5 (PFP) or C18, 2.1 x 100 mm, 1.7 µm.
-
Why PFP? Pentafluorophenyl columns offer superior selectivity for aromatic compounds (indoles) compared to standard C18, aiding in the separation of the ester from the parent amino acid.
-
Mobile Phase
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Divert to waste to remove salts).
-
1-5 min: 5% -> 60% B.
-
5-6 min: 95% B (Wash).
-
6.1 min: Re-equilibrate.
-
MS/MS Transitions (MRM)
The methyl ester (MW 218.25) forms a stable [M+H]+ ion at m/z 219.1.
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Type | Mechanism |
| Methyl L-Tryptophanate | 219.1 | 188.1 | 20 | Quantifier | Loss of Methoxy (-OCH3) |
| Methyl L-Tryptophanate | 219.1 | 146.1 | 35 | Qualifier | Indole fragment (C9H8N+) |
| L-Tryptophan (Interference) | 205.1 | 188.1 | 15 | Monitor | Loss of NH3 |
| IS (Trp-d5) | 210.1 | 192.1 | 15 | Internal Std | Deuterated analog |
Expert Note: Note that L-Tryptophan (205->188) shares a product ion with the Methyl Ester (219->188). Chromatographic separation is mandatory to prevent "crosstalk" if the source fragmentation is high.
Method B: HPLC-Fluorescence (Accessible & Robust)
Target Audience: Routine QC, metabolic profiling where MS is unavailable.
Principle
Indoles possess strong native fluorescence. Methyl L-tryptophanate retains the indole fluorophore, allowing detection limits in the low ng/mL range without derivatization.
Protocol
-
Detector: Fluorescence (FLD).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: Isocratic or Shallow Gradient.
-
Buffer: 20 mM Sodium Phosphate (pH 3.5). Low pH suppresses silanol activity and improves peak shape for amines.
-
Organic: Acetonitrile.
-
Ratio: 75:25 (Buffer:ACN).
-
-
Retention Logic:
-
L-Tryptophan (Polar) elutes early (~3-4 min).
-
Methyl L-tryptophanate (Hydrophobic) elutes later (~8-10 min).
-
Method Validation Criteria (FDA/EMA)
To ensure trustworthiness, the method must be validated against the 2018 FDA Bioanalytical Method Validation Guidance .
Summary of Acceptance Criteria
| Parameter | Criterion | Experimental Approach |
| Selectivity | No interference > 20% of LLOQ | Analyze 6 blank plasma lots (lipemic & hemolyzed included). |
| Accuracy | ±15% (±20% at LLOQ) | 5 replicates at Low, Med, High QC. |
| Precision | CV < 15% (20% at LLOQ) | Intra-day and Inter-day assessment.[4] |
| Recovery | Consistent across levels | Compare extracted QC vs. neat standard in solvent. |
| Stability | < 15% degradation | Critical: Assess Freeze/Thaw (-80°C to 4°C) and Benchtop (4°C for 4 hours). |
Validation Logic Tree (DOT Diagram)
Figure 2: Step-wise validation logic ensuring regulatory compliance.
Troubleshooting & Common Pitfalls
-
Peak Tailing:
-
Cause: Interaction between the free amine and silanols on the column.
-
Fix: Ensure mobile phase pH is acidic (< 3.0) or use a column with "end-capping" technology.
-
-
Conversion to Tryptophan:
-
Cause: Ineffective esterase inhibition.
-
Fix: Increase NaF concentration or add Dichlorvos (organophosphate inhibitor) if safety protocols permit. Ensure samples are never left at room temperature.
-
-
Low Recovery:
-
Cause: Protein binding.
-
Fix: Methyl L-tryptophanate is more lipophilic than Trp. Use a stronger precipitation solvent (e.g., Methanol/Zinc Sulfate mix) to disrupt protein binding.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[5] [Link]
-
PubChem. (n.d.). Methyl L-tryptophanate Compound Summary. National Library of Medicine. [Link]
-
H. M. G. Principles. (2020).[6] LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites. National Institutes of Health (NIH). [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Reference for Indole fluorescence characteristics). [Link]
Sources
- 1. nist.gov [nist.gov]
- 2. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry analysis of Methyl L-tryptophanate and its metabolites
Application Note: Targeted LC-MS/MS Quantification of Methyl L-Tryptophanate and Downstream Kynurenine Pathway Metabolites
Abstract & Introduction
Methyl L-tryptophanate (L-Trp-OMe) is a hydrophobic ester derivative of the essential amino acid L-tryptophan. In drug development, it is frequently utilized as a cell-permeable prodrug or a specific substrate in enzymatic assays for Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2). While L-Trp-OMe facilitates cellular entry, it is rapidly hydrolyzed by intracellular and plasma esterases into L-tryptophan (Trp), which subsequently enters the Kynurenine pathway.
The Analytical Challenge: Quantifying L-Trp-OMe presents a unique bioanalytical challenge due to its high instability in biological matrices. Plasma esterases can convert the analyte (Trp-OMe) into the metabolite (Trp) ex vivo, leading to artificially low substrate and high metabolite readings. Furthermore, L-Trp-OMe (MW 218.25) is isobaric with 1-Methyl-L-Tryptophan (1-MT), a common IDO inhibitor, requiring chromatographic resolution to prevent false positives.
This Application Note details a robust, self-validating LC-MS/MS protocol designed to stabilize the ester, separate isobaric interferences, and simultaneously quantify L-Trp-OMe, L-Trp, and L-Kynurenine (Kyn).
Chemical Properties & MS/MS Transitions
The method utilizes Positive Electrospray Ionization (ESI+). The methyl ester moiety of L-Trp-OMe alters the fragmentation pattern compared to native tryptophan.
Table 1: Optimized MRM Transitions
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Dwell (ms) | CE (V) | Retention (min)* |
| L-Trp-OMe | 219.1 | 160.1 | 188.1 | 50 | 20 | 4.2 |
| L-Tryptophan | 205.1 | 188.1 | 146.1 | 50 | 18 | 2.1 |
| L-Kynurenine | 209.1 | 192.1 | 146.1 | 50 | 15 | 1.8 |
| Trp-d5 (IS) | 210.1 | 193.1 | 151.1 | 50 | 18 | 2.1 |
-
Note: Retention times are approximate based on the C18 gradient described below.
Mechanistic Insight (Fragmentation):
-
L-Trp-OMe (219.1): The primary transition
corresponds to the loss of the methoxycarbonyl group ( ), leaving the stable indolyl-ethyl-amine carbocation. The transition represents the loss of the methoxy group ( ), a characteristic ester cleavage. -
Isobaric Distinction: 1-Methyl-L-Tryptophan (also m/z 219.1) fragments differently, typically retaining the methyl group on the indole ring during initial fragmentation. Crucially, L-Trp-OMe is significantly more hydrophobic and will elute later than 1-MT on a reverse-phase column.
Sample Preparation Protocol (Critical)
Objective: Prevent ex vivo hydrolysis of the methyl ester.
Rule: All steps must be performed on wet ice (
Reagents:
-
Quenching Solution: Acetonitrile (ACN) containing 0.1% Formic Acid + 10
M Internal Standard (Trp-d5). -
Esterase Inhibitor: 100 mM Sodium Fluoride (NaF) or Phenylmethylsulfonyl fluoride (PMSF) (Optional but recommended for plasma).
Step-by-Step Workflow:
-
Collection: Collect blood into tubes pre-chilled on ice containing
. -
Stabilization (Immediate):
-
Scenario A (Plasma): Centrifuge immediately at
. Add 10 L of 100 mM NaF to 100 L plasma. -
Scenario B (Cell Culture Media): Acidify immediately with
L of 5% Formic Acid per 100 L media.
-
-
Protein Precipitation:
-
Add 400
L of cold Quenching Solution to 100 L of stabilized sample. -
Vortex vigorously for 30 seconds.
-
-
Separation:
-
Centrifuge at 15,000
for 10 minutes at .
-
-
Reconstitution:
-
Transfer 100
L of supernatant to a new vial. -
Dilute with 100
L of LC-MS grade water (to match initial mobile phase). -
Inject immediately.
-
LC-MS/MS Method Parameters
Chromatography System: UHPLC (e.g., Agilent 1290 or Waters Acquity)
Column: C18 Reverse Phase (e.g., Waters BEH C18,
Mobile Phases:
-
MP A: Water + 0.1% Formic Acid (Proton source for ESI).
-
MP B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % B | Flow (mL/min) | Event |
| 0.00 | 2 | 0.4 | Load/Desalt |
| 1.00 | 2 | 0.4 | Elute Polar Mets (Kyn) |
| 3.50 | 95 | 0.4 | Elute Hydrophobic (Trp-OMe) |
| 4.50 | 95 | 0.4 | Wash |
| 4.60 | 2 | 0.4 | Re-equilibrate |
| 6.00 | 2 | 0.4 | End |
Pathway & Workflow Visualization
A. Metabolic Pathway
This diagram illustrates the biological conversion and the specific enzymatic nodes where the analyte (Trp-OMe) enters the native pathway.
Figure 1: Metabolic trajectory of Methyl L-Tryptophanate. The ester (Blue) is hydrolyzed to Tryptophan (Green), which is then oxidized to Kynurenine (Red).
B. Extraction Workflow
A visual guide to the critical "cold-chain" extraction process.
Figure 2: Critical "Cold-Chain" Sample Preparation Workflow to prevent ester hydrolysis.
Data Analysis & Validation Criteria
To ensure scientific integrity (E-E-A-T), the following validation parameters must be met:
-
Linearity: The assay should be linear (
) over the range of 10 nM to 10 M for Trp-OMe. -
Stability Check (Self-Validation):
-
Prepare a Low QC sample of Trp-OMe.
-
Inject immediately (T0) and after 4 hours in the autosampler (T4).
-
Acceptance: The area ratio of Trp-OMe/IS at T4 should be within 15% of T0. If Trp-OMe decreases and Trp increases, the autosampler temperature is too high (ensure
).
-
-
Matrix Effect (ME):
-
Calculate ME using the formula:
, where B is the peak area of analyte spiked into extracted matrix and A is analyte in neat solvent. -
Esters often suffer suppression from phospholipids eluting late in the gradient. Ensure the divert valve sends flow to waste after 4.5 minutes.
-
References
-
Sadok, I. et al. (2024).[1] "A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum." MDPI. Available at: [Link]
-
Höllerer, C. et al. (2019). "Investigating the Stability of Phenolic Ester Analogues Incubated in the Presence of Porcine Liver Esterase." MDPI. Available at: [Link]
-
Fuertig, R. et al. (2016). "LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain." Journal of Chromatography B. Available at: [Link]
-
Human Metabolome Database (HMDB). "L-Tryptophan Methyl Ester." Available at: [Link]
Sources
Application Note: Methyl L-Tryptophanate in Cell Culture
The following guide details the specific cell culture applications, mechanisms, and protocols for Methyl L-tryptophanate (L-Tryptophan methyl ester).
Important Editorial Note: This guide distinguishes Methyl L-tryptophanate (the ester prodrug) from 1-Methyl-L-tryptophan (the IDO inhibitor). These are chemically and functionally distinct. Confusing them is a common source of experimental error in immunology and oncology workflows.
Metabolic Reprogramming, Transporter Bypass, and Prodrug Delivery
Executive Summary & Chemical Identity
Methyl L-tryptophanate (Trp-OMe) is the methyl ester derivative of the essential amino acid L-tryptophan. In cell culture systems, it functions primarily as a lipophilic prodrug . Unlike free tryptophan, which requires specific amino acid transporters (e.g., LAT1/SLC7A5) to enter the cell, Trp-OMe can cross the plasma membrane via passive diffusion due to the masking of its carboxyl group. Once intracellular, ubiquitous esterases hydrolyze it back to free L-tryptophan, replenishing the amino acid pool independent of surface transporter expression.
Key Applications:
-
Transporter-Independent Tryptophan Delivery: Rescuing growth in LAT1-deficient or transport-competent cells.
-
Metabolic Bypass: Studying tryptophan metabolism (Kynurenine pathway) without the rate-limiting step of uptake.
-
Lysosomotropic Stress Induction: At high concentrations (>2-4 mM), it can accumulate in lysosomes, inducing specific apoptotic pathways.
Chemical Distinction (Critical):
| Compound | Methyl L-tryptophanate | 1-Methyl-L-tryptophan |
|---|---|---|
| Structure | Carboxyl group methylated (Ester) | Indole nitrogen methylated |
| Function | Trp Prodrug / Substrate Source | Competitive IDO1 Inhibitor |
| Cell Entry | Passive Diffusion | Transporter Dependent |
| Main Use | Metabolic Rescue / Peptide Synthesis | Cancer Immunotherapy Research |
Mechanism of Action
The utility of Methyl L-tryptophanate lies in its ability to "short-circuit" the standard amino acid uptake machinery.
-
Passive Entry: The esterification of the carboxyl group neutralizes the negative charge, significantly increasing lipophilicity. This allows Trp-OMe to diffuse through the lipid bilayer, bypassing the System L (LAT1/CD98) antiporter.
-
Intracellular Hydrolysis: Upon entry, cytosolic and lysosomal esterases rapidly cleave the methyl group.
-
Pool Replenishment: The resulting free L-tryptophan is immediately available for:
-
Protein synthesis (charging tRNA).
-
Metabolic conversion by IDO1/TDO2 into Kynurenine (immune regulation).
-
mTORC1 activation (nutrient sensing).
-
Pathway Visualization
Caption: Comparative uptake mechanisms. Methyl L-tryptophanate bypasses the rate-limiting LAT1 transporter via passive diffusion before hydrolysis.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Methyl L-tryptophanate is prone to spontaneous hydrolysis in aqueous buffers over time. Fresh preparation is critical.
-
Calculate Mass: For the HCl salt (MW ~254.7 g/mol ), weigh the appropriate amount.
-
Solvent Choice:
-
Primary: Dimethyl sulfoxide (DMSO). Solubility is high (>50 mg/mL).
-
Secondary: Sterile water (if HCl salt). Note: Aqueous solutions are unstable; use immediately.
-
-
Stock Concentration: Prepare a 100 mM stock in DMSO.
-
Example: Dissolve 25.5 mg in 1 mL DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.
Protocol B: Transporter-Independent Growth Rescue
Use this protocol to determine if a cell line's growth defect is due to tryptophan transport limitation (LAT1 dysfunction) or downstream metabolic defects.
Materials:
-
Tryptophan-free DMEM or RPMI (Custom ordered or prepared).
-
Dialyzed Fetal Bovine Serum (dFBS) (to remove trace Trp).
-
Methyl L-tryptophanate (100 mM stock).
-
L-Tryptophan (Control, 100 mM stock).
-
Cell viability reagent (e.g., MTT, CCK-8, or CellTiter-Glo).
Steps:
-
Seeding: Plate cells (e.g., 5,000 cells/well) in standard complete media. Allow attachment (6–12 hours).
-
Starvation: Wash cells 2x with PBS. Replace media with Trp-free medium + 10% dFBS . Incubate for 4–6 hours to deplete intracellular pools.
-
Treatment: Add substrates in a dose-response format.
-
Group 1 (Negative Ctrl): Vehicle (DMSO) only.
-
Group 2 (Positive Ctrl): L-Tryptophan (10 µM – 500 µM).
-
Group 3 (Experimental): Methyl L-tryptophanate (10 µM – 500 µM).
-
-
Incubation: Incubate for 24–48 hours.
-
Note: Monitor for crystal formation if using extremely high concentrations (>5 mM), though unlikely at this range.
-
-
Readout: Assess viability.
-
Interpretation: If cells fail to grow in Group 2 (Trp) but grow in Group 3 (Trp-OMe), the defect lies in the surface transporter (LAT1) . If both fail, the defect is downstream (e.g., auxotrophy or toxicity).
-
Protocol C: High-Dose Lysosomotropic Toxicity Assay
At high concentrations, amino acid esters can accumulate in lysosomes, causing swelling and membrane permeabilization (LMP).
Target Concentration: 1 mM – 5 mM. Duration: 24 – 72 hours.[1]
-
Preparation: Seed cells as above.
-
Dosing: Treat cells with Methyl L-tryptophanate at 0.5 mM, 1 mM, 2 mM, and 4 mM .
-
Microscopy: At 24 hours, observe cells under phase contrast.
-
Look for: Extensive vacuolization (frothy cytoplasm) indicating lysosomal swelling.
-
-
Viability: Perform MTT assay at 72 hours.
-
Expected Result: Toxicity is often observed >2 mM, whereas <0.5 mM supports growth. This "biphasic" effect is characteristic of amino acid esters.
-
Data Interpretation & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| No effect seen in rescue assay | Spontaneous hydrolysis in stock solution. | Prepare fresh stock in anhydrous DMSO. Do not store aqueous stocks. |
| High toxicity at low doses (<100 µM) | Confusion with 1-Methyl-Tryptophan (IDO inhibitor). | Verify CAS number.[2] Methyl L-tryptophanate CAS: 7524-52-9 (HCl salt).[3][4] |
| Media color change (Browning) | Oxidation of released Tryptophan/Indoles. | Protect plates from light; add antioxidants (e.g., Ascorbic acid) if compatible. |
| Unexpected Kynurenine production | Trp-OMe is effectively feeding IDO1. | This confirms the compound entered and was hydrolyzed. Use 1-MT (inhibitor) to block this if studying uptake only. |
References
-
Sigma-Aldrich. Product Specification: L-Tryptophan methyl ester hydrochloride.[4] Link[4]
-
Karaca, T. D., et al. (2022).[5] "Evaluation of the Antimicrobial and Cytotoxic Activities of Some Amino Acid Methyl Esters." DergiPark / Hacettepe Journal of Biology and Chemistry. (Demonstrates biphasic toxicity/growth support at varying concentrations). Link
-
Reeves, J. P. (1979).[6] "Accumulation of amino acids by lysosomes incubated with amino acid methyl esters."[6] Journal of Biological Chemistry, 254(18), 8914-8921. (Foundational mechanism of lysosomotropic accumulation of amino acid esters). Link
-
Thiele, D. L., & Lipsky, P. E. (1985).[6] "Modulation of human natural killer cell function by L-leucine methyl ester." Journal of Immunology. (Contextualizes the toxicity mechanism of amino acid esters in immune cells). Link
-
BenchChem. L-Tryptophan methyl ester hydrochloride Properties and Applications. Link
Sources
Navigating Tryptophan Metabolism in Vitro: A Guide to Assays Using Methyl L-Tryptophan Derivatives
Introduction: Clarifying a Critical Distinction in IDO1 Inhibition
For researchers and drug development professionals investigating the immunomodulatory landscape of tryptophan metabolism, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) represents a pivotal therapeutic target. A common tool in this field is "Methyl L-tryptophan." However, a critical ambiguity in nomenclature frequently leads to confusion between two distinct molecules: Methyl L-tryptophanate and 1-Methyl-L-tryptophan (1-L-MT) .
It is imperative to understand that Methyl L-tryptophanate is the methyl ester of L-tryptophan. While utilized in chemical synthesis, for instance as a reactant in the preparation of various compounds including the phosphodiesterase type 5 (PDE5) inhibitor tadalafil, it is not the primary agent for IDO1 inhibition in cellular and enzymatic assays.[1] In contrast, 1-Methyl-L-tryptophan (1-L-MT) , where a methyl group is attached to the indole ring's nitrogen, is a well-established competitive inhibitor of the IDO1 enzyme.[2][3] This guide will focus on the application of 1-Methyl-L-tryptophan (1-L-MT) in in vitro assays, the scientifically pertinent compound for studying IDO1-mediated immunosuppression. A brief section will also be dedicated to the properties of Methyl L-tryptophanate to prevent experimental misinterpretation.
The Central Role of IDO1 in Immune Evasion
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[4] In the context of cancer and chronic inflammation, the upregulation of IDO1 in tumor cells and antigen-presenting cells creates an immunosuppressive microenvironment. This is achieved through two primary mechanisms: the depletion of the essential amino acid L-tryptophan, which is necessary for T-cell proliferation and activation, and the production of immunomodulatory metabolites, collectively known as kynurenines.[5] This dual action effectively halts T-cell effector functions and promotes the generation of regulatory T-cells (Tregs), thereby allowing tumors to evade immune surveillance.[6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="IDO1-Mediated Immune Suppression Pathway", fontsize=12]; end
1-Methyl-L-tryptophan (1-L-MT) as a Research Tool
1-L-MT acts as a competitive inhibitor of IDO1, competing with the natural substrate, L-tryptophan, for the enzyme's active site.[3] By blocking IDO1 activity, 1-L-MT prevents the depletion of L-tryptophan and the production of immunosuppressive kynurenines. This restores the local microenvironment's ability to support T-cell proliferation and effector function, making 1-L-MT an invaluable tool for studying the functional consequences of IDO1 inhibition in vitro.[1] It's important to note that its D-isomer, 1-D-MT (also known as Indoximod), is also an IDO inhibitor, although the two isomers can exhibit different potencies against IDO1 and the related enzyme IDO2.[7][8]
Application Note 1: In Vitro IDO1 Enzyme Activity Assay
This assay directly measures the enzymatic activity of IDO1 and the inhibitory potential of compounds like 1-L-MT in a cell-free system. The principle lies in quantifying the production of N-formylkynurenine or its hydrolyzed product, kynurenine, from the substrate L-tryptophan.
Protocol: Spectrophotometric Measurement of Kynurenine
This protocol is adapted from commercially available IDO1 inhibitor screening kits.[7][9]
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
1-Methyl-L-tryptophan (inhibitor)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactor solution (containing L-ascorbic acid and methylene blue)
-
Catalase
-
30% (w/v) Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of L-tryptophan, 1-L-MT, and the IDO1 enzyme in the assay buffer. The final concentration of L-tryptophan is typically around 400 µM.[10]
-
Assay Reaction:
-
In a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound (e.g., varying concentrations of 1-L-MT) or vehicle control.
-
IDO1 enzyme.
-
-
Pre-incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the L-tryptophan substrate and cofactor solution.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[10]
-
Reaction Termination: Stop the reaction by adding 30% TCA. This will precipitate the enzyme.[10]
-
Hydrolysis: Incubate the plate at 50-60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[10]
-
Centrifugation: Centrifuge the plate to pellet the precipitated protein.
-
Color Development: Transfer the supernatant to a new 96-well plate and add Ehrlich's Reagent. A yellow-colored product will form in the presence of kynurenine.
-
Measurement: Read the absorbance at 480-492 nm.
-
Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of 1-L-MT compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Data Interpretation:
| Parameter | Description |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by half. |
| Positive Control | A known IDO1 inhibitor (e.g., Epacadostat) to validate assay performance. |
| Negative Control | Vehicle (e.g., DMSO) to establish baseline enzyme activity. |
Application Note 2: Cell-Based IDO1 Activity Assay
This assay measures IDO1 activity within a cellular context, providing a more physiologically relevant model. Typically, cells that can be induced to express IDO1, such as the human cervical cancer cell line HeLa or certain immune cells, are used.[3]
Protocol: Kynurenine Measurement in Cell Culture Supernatants
Materials:
-
HeLa cells (or another suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
1-Methyl-L-tryptophan
-
Reagents for kynurenine measurement (as in the enzyme assay)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of approximately 50,000 cells per well and allow them to adhere overnight.[3]
-
IDO1 Induction and Inhibition:
-
Remove the old medium and replace it with fresh medium containing IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression.
-
Simultaneously, add varying concentrations of 1-L-MT or a vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's Reagent method described in the previous protocol.
-
Data Analysis: Normalize the kynurenine production to the cell number or protein concentration if significant cytotoxicity is observed. Calculate the IC50 of 1-L-MT for cellular IDO1 activity.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="Cell-Based IDO1 Activity Assay Workflow", fontsize=12]; end
Application Note 3: T-Cell Proliferation Assay
The functional consequence of IDO1 inhibition is the restoration of T-cell proliferation. This can be assessed in a co-culture system of IDO1-expressing cells and T-cells.
Protocol: Co-culture of IDO1-Expressing Cells and T-Cells
Materials:
-
IDO1-expressing cells (e.g., IFN-γ-treated dendritic cells or tumor cells)
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))
-
1-Methyl-L-tryptophan
-
Cell proliferation reagent (e.g., BrdU, CFSE, or MTT)
-
96-well cell culture plate
Procedure:
-
Prepare IDO1-Expressing Cells: Culture and treat your chosen cell line with IFN-γ to induce IDO1 expression as described previously.
-
Isolate and Label T-Cells: Isolate PBMCs from healthy donor blood. If using a proliferation dye like CFSE, label the T-cells according to the manufacturer's protocol.
-
Co-culture Setup:
-
Plate the IDO1-expressing cells in a 96-well plate.
-
Add the T-cells (or PBMCs) to the wells at an appropriate effector-to-target ratio.
-
Add T-cell activators.
-
Add varying concentrations of 1-L-MT or vehicle control.
-
-
Incubation: Co-culture the cells for 3-5 days.
-
Measure T-Cell Proliferation:
-
CFSE: Analyze the dilution of the CFSE dye in the T-cell population by flow cytometry.
-
BrdU/MTT: Follow the manufacturer's protocol for these colorimetric assays.
-
-
Data Analysis: Quantify the T-cell proliferation in the presence of different concentrations of 1-L-MT and compare it to the control where T-cell proliferation is suppressed by the IDO1-expressing cells.
A Note on Methyl L-tryptophanate Hydrochloride
As previously stated, Methyl L-tryptophanate is chemically distinct from 1-L-MT. It is commercially available, often as a hydrochloride salt, and is primarily used in organic synthesis.[1] Its high solubility in various solvents makes it a convenient starting material. However, there is no substantial evidence in the scientific literature to suggest that it acts as a direct and potent inhibitor of the IDO1 enzyme in the same manner as 1-L-MT. Researchers should exercise caution and ensure they are using the correct compound for their intended biological assays to avoid erroneous results. The use of Methyl L-tryptophanate in an IDO1 inhibition assay would likely yield negative or uninterpretable data.
Conclusion and Future Perspectives
The in vitro assays described provide a robust framework for investigating the role of the IDO1 pathway in immunity and for characterizing the efficacy of inhibitors like 1-Methyl-L-tryptophan. By understanding the critical distinction between 1-L-MT and its ester, Methyl L-tryptophanate, researchers can design and execute experiments with greater precision and confidence. As the field of cancer immunotherapy continues to evolve, the rigorous in vitro profiling of IDO1 inhibitors will remain a cornerstone of preclinical drug development, paving the way for novel therapeutic strategies that can overcome tumor-induced immune tolerance.
References
- BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit.
- Badawy, A. A. (2017). Tryptophan Metabolism, Disposition and Utilization in Health and Disease. The Tryptophan Weld-Book, 1-21.
- BenchChem. (n.d.). An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride.
- Chem-Impex International. (n.d.). 1-Methyl-L-tryptophan.
- Frontiers in Immunology. (2020). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology, 11, 587532.
- Google Patents. (n.d.). Method for preparing N-substituted-L-methyl tryptophan ester.
- Sigma-Aldrich. (n.d.). L-Tryptophan methyl ester hydrochloride.
- ResearchGate. (2023). Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K. Journal of Solution Chemistry.
- Zaman, S., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 621, 235-251.
- PMC. (2012). Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase. PLoS ONE, 7(9), e44773.
- Journal of Nuclear Medicine. (2022). Substitution of l-Tryptophan by α-Methyl-l-Tryptophan in 177 Lu-RM2 Results in 177 Lu-AMTG, a High-Affinity Gastrin-Releasing Peptide Receptor Ligand with Improved In Vivo Stability. Journal of Nuclear Medicine, 63(9), 1356-1362.
- PMC. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Molecules, 26(12), 3567.
- ResearchGate. (n.d.). How can I convert L-tryptophan methyl ester into the hydrochloride salt of L-tryptophan methyl ester?.
- Chem-Impex International. (n.d.). L-Tryptophan methyl ester hydrochloride.
- PubMed. (2010). 1-L-methyltryptophan is a more effective inhibitor of vertebrate IDO2 enzymes than 1-D-methyltryptophan. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 157(1), 10-15.
- Google Patents. (n.d.). The preparation method of tryptophan esters hydrochloride.
- ResearchGate. (2016). Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model. Amino Acids, 48(1), 117-126.
- Cayman Chemical. (n.d.). 1-methyl-L-Tryptophan.
- ResearchGate. (2019). Determination of l -Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K.
- PLoS ONE. (2010). The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. PLoS ONE, 5(5), e10857.
- BenchChem. (n.d.). L-Tryptophan methyl ester hydrochloride.
- Sigma-Aldrich. (n.d.). 1-Methyl-L-tryptophan.
- BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit.
- Sigma-Aldrich. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356) - Technical Bulletin.
- PMC. (2018).
- PMC. (2000). Inhibition of T Cell Proliferation by Macrophage Tryptophan Catabolism. The Journal of Immunology, 164(7), 3596-3604.
- ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
- Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening.
- PMC. (2019). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 9(1), 1-11.
- MDPI. (2019). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. Cancers, 11(11), 1664.
Sources
- 1. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 5. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 6. weizmann.ac.il [weizmann.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. 1-L-methyltryptophan is a more effective inhibitor of vertebrate IDO2 enzymes than 1-D-methyltryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN105367477A - 1-methyl tryptophan synthesis method - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
Application Note: Development and Characterization of Methyl L-Tryptophanate as a Solvatochromic Fluorescent Probe
Executive Summary & Scientific Rationale
While L-Tryptophan (Trp) is the dominant intrinsic fluorophore in proteins, its utility as a standalone probe is limited by its zwitterionic nature, which prevents passive membrane diffusion. Methyl L-tryptophanate (Trp-OMe) solves this bioavailability bottleneck by masking the carboxylic acid, increasing hydrophobicity while retaining the environmentally sensitive indole fluorophore.
This guide details the development pipeline for Trp-OMe based probes. Unlike rigid commercial kits, this protocol focuses on the causality of fluorescence modulation: specifically, solvatochromism . The indole moiety has a large excited-state dipole moment (~6 Debye). Upon excitation, the solvent molecules reorient around this dipole. In polar solvents (like water), this relaxation lowers the energy of the excited state, causing a Red Shift . In hydrophobic environments (like protein pockets or lipid bilayers), relaxation is restricted, resulting in a Blue Shift and increased Quantum Yield (QY).
Key Applications:
-
Mapping Hydrophobic Pockets: Detecting ligand binding sites in albumin and novel proteins.
-
Membrane Interfacial Sensing: Monitoring hydration levels in lipid bilayers.
-
Precursor Scaffold: Synthesis of complex indole alkaloids.[1]
Phase I: Synthesis and Structural Verification
The synthesis utilizes a thionyl chloride-mediated esterification.[2] This method is preferred over acid-catalyzed Fischer esterification due to higher yields and the generation of the hydrochloride salt, which is easier to crystallize.
Protocol A: Thionyl Chloride-Mediated Esterification
Safety Note: Thionyl chloride (
Reagents:
-
L-Tryptophan (Reagent Grade, >98%)
-
Thionyl Chloride (
) -
Anhydrous Methanol (MeOH)[2]
-
Diethyl Ether (for precipitation)
Step-by-Step Methodology:
-
Preparation (0°C): Chill 50 mL of anhydrous methanol in a round-bottom flask using an ice-salt bath (-5°C to 0°C).
-
Activation: Dropwise, add 3.3 mL (45 mmol) of
to the methanol. Critical: Maintain temperature <0°C to prevent violent exotherms. Stir for 30 mins. -
Addition: Add 6.12 g (30 mmol) of L-Tryptophan to the solution.
-
Reflux: Remove the ice bath. Heat the mixture to reflux (65°C) for 5 hours. The solution should turn clear as the amino acid dissolves and reacts.
-
Isolation: Evaporate the solvent and excess
under reduced pressure (Rotary Evaporator). -
Crystallization: The residue is a viscous oil or solid. Dissolve in minimal cold methanol and precipitate by adding excess diethyl ether (Ratio 1:5).
-
Filtration: Collect the white precipitate (Methyl L-tryptophanate Hydrochloride) via vacuum filtration.
-
Yield Check: Expected yield >90% (approx. 7.0 g).[3]
Validation Criteria:
-
Melting Point: 214–216°C (Decomposition).
-
Mass Spec (ESI+): m/z 219.1
.
Phase II: Photophysical Profiling (Solvatochromism)
Before biological application, the probe's response to polarity must be calibrated. We utilize the Lippert-Mataga logic, correlating the Stokes shift with the solvent's orientation polarizability (
Protocol B: Solvent Sensitivity Calibration
Experimental Setup:
-
Emission Scan: 300 nm – 450 nm.
-
Concentration: 10 µM Trp-OMe (to avoid inner filter effects).
Procedure:
-
Prepare 1 mM stock solution of Trp-OMe in Methanol.
-
Dilute to 10 µM in the following solvents:
-
Water (Polar, Hydrogen Bonding)
-
Methanol (Polar, Protic)
-
Acetonitrile (Polar, Aprotic)
-
Dioxane (Non-polar)
-
-
Record emission spectra.
Data Analysis & Expected Results:
| Solvent | Polarity Index ( | Emission Max ( | Quantum Yield ( | Interpretation |
| Water | 1.000 | ~355 nm | 0.14 | Red Shift: High stabilization of excited dipole. |
| Methanol | 0.762 | ~340 nm | 0.18 | Intermediate stabilization. |
| Dioxane | 0.164 | ~325 nm | 0.25 | Blue Shift: Low stabilization; high energy emission. |
Mechanism Visualization:
Figure 1: Solvatochromic mechanism of Methyl L-tryptophanate. In polar solvents, solvent shells reorient to stabilize the excited dipole, lowering the energy gap (Red Shift).
Phase III: Application – Hydrophobic Pocket Sensing
This protocol uses Trp-OMe to detect the "Molten Globule" state or hydrophobic binding pockets in proteins (e.g., Bovine Serum Albumin - BSA). Trp-OMe competes for hydrophobic sites, and its fluorescence shifts Blue upon binding.
Protocol C: Protein Binding Assay
Rationale: Free Trp in solution emits at ~355 nm. When Trp-OMe binds to a hydrophobic pocket (like Site I in BSA), the local dielectric constant drops, shifting emission to ~330–340 nm and increasing intensity (shielding from water quenching).
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
BSA (Fatty acid-free).
-
Trp-OMe Stock (1 mM).
Workflow:
-
Baseline: Prepare 2 mL of PBS containing 5 µM Trp-OMe. Measure Fluorescence (
).[4] -
Titration: Sequentially add BSA (0 to 50 µM final concentration).
-
Equilibration: Incubate for 2 minutes after each addition.
-
Measurement: Excitation: 295 nm (Selective for Trp to minimize Tyr contribution). Emission: 310–400 nm.
-
Data Processing: Plot
at 335 nm vs. [BSA].
Experimental Workflow Diagram:
Figure 2: Workflow for detecting hydrophobic protein pockets. Binding restricts solvent relaxation, enhancing fluorescence.
Troubleshooting & Self-Validation System
To ensure scientific integrity, every experiment must include these controls:
| Issue | Symptom | Validation Control | Corrective Action |
| Inner Filter Effect | Non-linear fluorescence vs. concentration. | Absorbance Check: Ensure OD < 0.1 at 280 nm. | Dilute sample or use correction formula: |
| Photobleaching | Signal decay over time. | Time-Drive Scan: Expose sample to light for 5 min without adding reagents. | Reduce slit width or excitation power. |
| Racemization | Loss of chiral specificity (if using chiral target). | Polarimetry: Check specific rotation | Ensure synthesis reflux did not exceed 5 hours; keep pH neutral during workup. |
| Contamination | Unexpected peaks at 300 nm (Tyrosine) or 450 nm. | Excitation Scan: Scan excitation while holding emission at 350 nm. | Recrystallize Trp-OMe; Tyrosine excites at 275 nm, Trp at 280/295 nm. Use 295 nm ex to isolate Trp. |
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.
-
BMG LABTECH. (2022).[6] Tryptophan Fluorescence: Nature's Probe. (Application note on intrinsic Trp sensing in proteins).
-
Ross, J. B. A., et al. (1997). Tryptophan fluorescence: the influence of the local environment. In Topics in Fluorescence Spectroscopy.
-
Li, Z., et al. (2012). Determination of L-Tryptophan Methyl Ester Hydrochloride Solubility. Journal of Chemical & Engineering Data.
-
Talukder, P., et al. (2015). Tryptophan-based fluorophores for studying protein conformational changes. Scientific Reports.
Sources
- 1. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 2. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 3. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl L-tryptophanate Synthesis
Welcome to the technical support center for the synthesis of Methyl L-tryptophanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the successful synthesis of this important amino acid ester. Here, we will delve into the nuances of the reaction, focusing on the widely used Fischer-Speier esterification method, and address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing Methyl L-tryptophanate?
The most prevalent and trusted method is the Fischer-Speier esterification of L-tryptophan using methanol as both the reagent and solvent, catalyzed by a strong acid.[1] Thionyl chloride (SOCl₂) is a highly effective catalyst as it reacts with methanol to generate anhydrous HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[2][3] This method is favored for its relatively high yields and the formation of the stable hydrochloride salt of the product, which often simplifies purification.[2][4]
Q2: Why is the product isolated as a hydrochloride salt?
Methyl L-tryptophanate is typically isolated as its hydrochloride salt (Methyl L-tryptophanate HCl) for several reasons. The salt form is generally more crystalline and stable than the free base, making it easier to handle and purify by recrystallization.[1] The protonated amine group also protects against potential side reactions during storage. The use of catalysts like thionyl chloride or passing HCl gas through the reaction mixture naturally leads to the formation of the hydrochloride salt.[2][4]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. A typical TLC analysis involves spotting the reaction mixture on a silica gel plate and eluting with a suitable solvent system, such as dichloromethane/methanol or ethyl acetate/hexane. The starting material, L-tryptophan, is highly polar and will have a low retention factor (Rf), staying close to the baseline. The product, Methyl L-tryptophanate, is less polar and will have a higher Rf value. The reaction is considered complete when the spot corresponding to L-tryptophan is no longer visible.
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low yield of Methyl L-tryptophanate can be attributed to several factors. This troubleshooting workflow will guide you through identifying and resolving the root cause.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 3. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 4. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Methyl L-tryptophanate by Recrystallization
Welcome to the technical support guide for the purification of crude Methyl L-tryptophanate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate. As a key building block in pharmaceutical synthesis, particularly for compounds targeting mood and sleep disorders, its purity is paramount.[1] This guide provides in-depth, experience-driven answers to common challenges encountered during its purification by recrystallization, moving beyond simple procedural steps to explain the underlying principles that ensure success.
Section 1: Foundational Principles & Core Concepts (FAQs)
This section addresses the fundamental questions that form the basis of a successful recrystallization strategy.
Q1: What is the scientific principle behind recrystallization and why is it effective for Methyl L-tryptophanate?
Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2]
The Process in a Nutshell:
-
Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. Both the desired compound and soluble impurities dissolve. Insoluble impurities are left behind.
-
Filtration (Optional): If insoluble impurities are present, a hot filtration is performed to remove them.
-
Crystallization: The hot, saturated solution is cooled slowly. As the temperature drops, the solubility of the desired compound decreases, and it crystallizes out of the solution.
-
Purity: Because the impurities are present in a much lower concentration, they remain dissolved in the cold solvent (the "mother liquor") while the pure compound crystallizes.[3]
Methyl L-tryptophanate (typically handled as its more stable hydrochloride salt) is a crystalline solid, making it an ideal candidate for this technique.[4] Recrystallization effectively removes unreacted starting materials (like L-tryptophan), by-products from the esterification reaction, and various degradation products.[4][5]
Q2: Solvent selection is critical. What are the characteristics of an ideal solvent for Methyl L-tryptophanate and how do I choose one?
Choosing the correct solvent is the single most important factor for a successful recrystallization. An ideal solvent should meet several criteria.[6]
Key Solvent Characteristics:
-
High Solvency at High Temperature: The solvent must dissolve the Methyl L-tryptophanate completely at or near its boiling point.
-
Low Solvency at Low Temperature: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below. This ensures maximum recovery upon cooling.
-
Impurity Solubility: The solvent should either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be filtered off while hot).[6]
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
Practical Approach to Solvent Selection:
-
Consult Solubility Data: The first step is to review known solubility data. For L-tryptophan methyl ester hydrochloride, alcohols like methanol and ethanol show a significant change in solubility with temperature, making them excellent starting points.[4][7]
-
Small-Scale Testing: Before committing your entire batch, test the solubility of a small amount (10-20 mg) of your crude material in ~0.5 mL of a few candidate solvents. Observe its solubility at room temperature and then upon heating.
-
Consider Solvent Pairs: If no single solvent is ideal, a two-solvent system (miscible pair) can be used.[8] One solvent should dissolve the compound well (the "solvent"), while the other should dissolve it poorly (the "anti-solvent"). A chloroform/methanol mixture has been documented for recrystallizing N-substituted derivatives of Methyl L-tryptophanate.[5]
Q3: What are the common impurities I should expect in my crude Methyl L-tryptophanate?
Knowing the potential impurities is crucial for designing an effective purification strategy. Impurities can arise from the starting materials, side reactions, or degradation.
Common Impurities Include:
-
Unreacted L-tryptophan: The starting material for the common Fischer-Speier esterification synthesis.[4]
-
By-products of Synthesis: Depending on the reagents used, various side products can form.
-
Degradation Products: Tryptophan and its derivatives can be sensitive to oxidation and pH changes, potentially forming impurities like N-formylkynurenine.[9][10]
-
Process-Related Impurities: Contaminants from the manufacturing process, such as 1,1'-Ethylidenebis(L-tryptophan) (EBT), can be present, especially in material from biotechnological routes.[11][12]
Section 2: Quantitative Data, Workflow, and Protocols
This section provides the practical tools needed to execute the purification.
Data Presentation: Solvent Selection Guide
The selection of a solvent is an empirical process, but it can be guided by quantitative solubility data. The following table summarizes the solubility of L-Tryptophan Methyl Ester Hydrochloride in several common solvents at room temperature, providing a strong basis for your initial solvent screening. A good candidate will show low solubility on this list but is known to have higher solubility upon heating.
| Solvent | Mole Fraction Solubility (x₁) at 298.15 K (25 °C) |
| Methanol | 0.033403 |
| Water | 0.011939 |
| Ethanol | 0.007368 |
| n-Propanol | 0.003708 |
| Isopropanol | 0.001573 |
| Acetone | 0.000605 |
| Ethyl Acetate | 0.000074 |
| Acetonitrile | 0.000065 |
| (Data sourced from the Journal of Chemical & Engineering Data)[4][7] |
Based on this data, Methanol and Ethanol are excellent candidates for single-solvent recrystallization due to their favorable solubility profile.
Experimental Workflow: The Recrystallization Process
The following diagram outlines the logical steps of a standard recrystallization procedure.
Caption: General workflow for purification by recrystallization.
Experimental Protocol 1: Single-Solvent Recrystallization of Methyl L-tryptophanate HCl
This protocol is optimized for using a single alcohol solvent like methanol or ethanol.
Materials:
-
Crude Methyl L-tryptophanate Hydrochloride
-
Anhydrous Methanol (or Ethanol)
-
Erlenmeyer flasks (2)
-
Hotplate with stirring capability
-
Büchner funnel and filter flask assembly
-
Filter paper
Procedure:
-
Dissolution: Place the crude Methyl L-tryptophanate HCl in an Erlenmeyer flask with a stir bar. Add a small portion of methanol and begin heating the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding methanol dropwise until all the solid just dissolves. It is critical to use the minimum amount of hot solvent required to avoid reducing your yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal, swirl, and reheat to boiling for a few minutes.[8]
-
Hot Filtration (Optional): If charcoal or other insoluble materials are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a second pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Slow Cooling: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[13]
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to remove any residual mother liquor.
-
Drying: Dry the crystals completely. This can be done by air drying on the filter or in a vacuum oven at a modest temperature (~40-50 °C).
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides solutions to common problems.
Q4: My compound has "oiled out" into a gooey mess instead of forming crystals. What went wrong and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common problem, especially with impure samples or when cooling is too rapid.[14]
Primary Causes & Solutions:
-
Cause: The solution is supersaturated to a point where the compound's melting point is below the temperature of the solution.
-
Solution: Reheat the solution to re-dissolve the oil. Add a small amount (5-10% more) of hot solvent to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help.[14]
-
Cause: The rate of cooling is too fast, not allowing time for a crystal lattice to form.
-
Solution: Ensure the solution cools to room temperature without disturbance before moving it to an ice bath.
-
Cause: The presence of impurities lowers the melting point of the mixture.
-
Solution: If slow cooling and dilution do not work, it may be necessary to recover the material and attempt purification by another method, such as column chromatography, before returning to recrystallization.
Q5: I've cooled my solution, but no crystals have formed. What should I do?
This indicates that the solution is either not sufficiently saturated or is in a stable supersaturated state.
Methods to Induce Crystallization:
-
Scratch the Surface: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide a nucleation site for crystal growth to begin.[14]
-
Add a Seed Crystal: If you have a small crystal of pure Methyl L-tryptophanate, add it to the solution. This provides a perfect template for further crystallization.[3]
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off a portion of the solvent (~10-20%) to increase the concentration, then attempt to cool it again.
-
Deep Cooling: Cool the flask in a dry ice/acetone bath for a short period. This can sometimes force crystallization, though it may result in smaller, less pure crystals.
Q6: My final product is still colored. How can I obtain a pure white/off-white product?
A colored product indicates the presence of persistent, colored impurities that co-crystallized with your product.
Solutions:
-
Use Activated Charcoal: The most effective method is to re-run the recrystallization and include a decolorizing step. After dissolving the crude product in the hot solvent, add a small amount (1-2% of the solute's weight) of activated charcoal. Boil the mixture for a few minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[8]
-
Ensure Slow Crystallization: Rapid crystal growth can trap impurities (including colored ones) within the crystal lattice. Slower cooling leads to a more perfect, and thus purer, crystal structure.[13]
Q7: My final yield is very low. Where could I have lost my product?
Low recovery is a frustrating but common issue. Pinpointing the cause requires reviewing the procedure.
Potential Causes for Low Yield:
-
Too Much Solvent: Using an excessive amount of solvent during the initial dissolution step is the most common cause. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost. Ensure the filtration apparatus is pre-heated.
-
Incomplete Cooling: Failing to cool the solution sufficiently (e.g., in an ice bath) will result in less product crystallizing out.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not cold enough, will dissolve some of your product.
Section 4: Safety Precautions
All laboratory work requires adherence to safety protocols. When performing this recrystallization:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.[15]
-
Conduct the procedure in a well-ventilated fume hood, especially when working with volatile organic solvents like methanol and chloroform.
-
Handle thionyl chloride, if used in synthesis, with extreme caution as it is corrosive and reacts with moisture to release toxic gases.[4]
-
Avoid breathing dust from the solid compounds.[16]
-
Keep solvents away from ignition sources.
Section 5: References
-
Google Patents. (n.d.). Process for purifying tryptophan. (US5057615A). Retrieved from
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Google Patents. (n.d.). Method for preparing N-substituted-L-methyl tryptophan ester. (CN102050777A). Retrieved from
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2020). Determination of l-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. Retrieved from [Link]
-
Google Patents. (n.d.). The preparation method of tryptophan esters hydrochloride. (CN105037240B). Retrieved from
-
ResearchGate. (n.d.). Determination of l-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Methionine. Retrieved from [Link]
-
Organic Chemistry Lab Videos. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Tryptophan-impurities. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct C7 Functionalization of Tryptophan. Retrieved from [Link]
-
Google Patents. (n.d.). Method for crystallization of amino acids. (US5118815A). Retrieved from
-
Cheméo. (n.d.). Chemical Properties of L-Tryptophan (CAS 73-22-3). Retrieved from [Link]
-
Thieme. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, formation, and occurrence of contaminants in biotechnologically manufactured L-tryptophan. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Simultaneous determination of L-tryptophan impurities in meat products. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: L-Tryptophan. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, formation, and occurrence of contaminants in biotechnologically manufactured L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
Troubleshooting low yield in Methyl L-tryptophanate synthesis
Topic: Troubleshooting Low Yield & Impurity Profiles
Document ID: TS-TRP-004 | Tier: Level 3 (Senior Scientist)
Applicable Protocols: Thionyl Chloride (
Introduction: The "Hidden" Chemistry of Tryptophan
Low yield in Methyl L-tryptophanate synthesis is rarely due to the esterification reaction itself, which is thermodynamically favorable under the right conditions. Instead, yield loss typically occurs during isolation (due to the amphiphilic nature of the indole ring) or degradation (oxidative cleavage).
This guide moves beyond basic recipes to address the mechanistic points of failure. It assumes you are targeting the Hydrochloride Salt (
Module 1: Reaction Stoichiometry & Kinetics
The Standard Protocol: Thionyl Chloride ( ) Method
Why this fails: Users often add reagents in the wrong order or at the wrong temperature, leading to charring (dark product) or incomplete conversion.
Optimized Workflow (Graphviz)
Figure 1: Critical addition sequence to prevent side reactions. The in-situ generation of anhydrous HCl is the driving force.
Troubleshooting Table: Reaction Phase
| Symptom | Probable Cause | Corrective Action | Mechanism |
| Dark Brown/Black Reaction Mixture | Oxidation of Indole Ring | Degas MeOH with | The electron-rich indole ring is susceptible to oxidative cleavage at the C2-C3 bond under acidic/aerobic conditions. |
| Incomplete Conversion (TLC) | Wet Methanol | Dry MeOH over 3Å sieves or use fresh anhydrous bottle. Increase | |
| Violet/Pink Coloration | Acid-Catalyzed Dimerization | Reduce reflux temp; switch to TMSCl Method (see FAQ). | High thermal stress in strong acid can promote condensation of the indole ring with aldehydes (impurities) or self-condensation. |
Module 2: Isolation & Workup (The "Missing Mass")
CRITICAL WARNING: The most common cause of "0% yield" is attempting to isolate the free base by washing with water/bicarbonate.
-
The Product: Methyl L-tryptophanate Hydrochloride is a salt .[1][2] It is soluble in water and methanol.[3]
-
The Mistake: If you neutralize with
and extract with Ethyl Acetate, the free base may either stay in the aqueous emulsion or hydrolyze.
Decision Tree: Isolation Strategy
Figure 2: Isolation logic. Method A preserves the stable salt form and avoids yield loss to the aqueous phase.
Protocol: The "Precipitation Method" (High Yield)
-
Evaporation: Remove solvent and excess
under reduced pressure. Do not exceed 40°C to prevent degradation. -
Co-evaporation: Add 20 mL toluene and evaporate again (2x) to chase off trace
/HCl. -
Crystallization:
-
Dissolve the residue in the minimum amount of cold Methanol (approx. 2-3 mL per gram).
-
Slowly add Diethyl Ether (or MTBE) until the solution turns cloudy (approx. 10:1 ratio of Ether:MeOH).
-
Place in freezer (-20°C) overnight.
-
-
Filtration: Collect the white crystals. Yield target: >90%.
Module 3: Purity & Stability Analysis
The "Pink Product" Phenomenon
If your final product is pink or light purple, it contains trace oxidation byproducts.
-
Impact: Usually cosmetic (<1% impurity).
-
Removal: Recrystallize from MeOH/EtOAc.
-
Prevention: The reaction must be run under Nitrogen/Argon.
Analytical Checkpoints
| Test | Expected Result ( | Failure Mode Indicator |
| Solubility | Soluble in Water, MeOH, DMSO. Insoluble in Ether, Hexane. | If soluble in Ether |
| Melting Point | 218–222 °C (Decomposes) | <210 °C |
| 1H NMR ( | Methyl singlet | Absence of methyl peak |
Frequently Asked Questions (FAQ)
Q: Can I use the TMSCl (Trimethylsilyl chloride) method instead? A: Yes, and it is often superior. Adding TMSCl to Methanol generates anhydrous HCl gently at room temperature.
-
Protocol: Add 2.0 - 2.5 equiv. TMSCl to Methanol.[1][2][4][5][6] Wait 10 mins. Add Tryptophan.[1][5][7][8][9] Stir at RT for 12-24h.
-
Benefit: Avoids the heat of
, reducing the "Pink Product" oxidation issue.
Q: My product turned into an oil that won't solidify. Why? A: This is usually due to trapped solvent or trace acid.
-
Fix: Triturate the oil with anhydrous Diethyl Ether. Scratch the side of the flask with a glass rod to induce nucleation. If that fails, re-dissolve in MeOH and repeat the toluene co-evaporation step to remove trapped HCl.
Q: Why is my yield 120%?
A: You likely have trapped solvent (MeOH) in the crystal lattice or residual inorganic salts if you attempted an aqueous wash. L-Tryptophan methyl ester hydrochloride is hygroscopic; dry in a vacuum desiccator over
References
-
Thionyl Chloride/Methanol Method Optimization
-
Li, J., et al.[8] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, vol. 13, 2008, pp. 1114.
-
Source:
-
-
TMSCl Method (Alternative Protocol)
-
Solubility & Recrystallization Data
-
Liu, C., et al.[8] "Determination of L-Tryptophan Methyl Ester Hydrochloride Solubility." Journal of Chemical & Engineering Data, vol. 59, no. 2, 2014.
-
Source:
-
-
Indole Oxidation Mechanisms
- Sundberg, R. J. "The Chemistry of Indoles." Academic Press, Chapter 2 (Reactivity of the Indole Ring).
-
Source:
Sources
- 1. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 6. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Methyl L-tryptophanate Stability in Solution
Welcome to the technical support center for Methyl L-tryptophanate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. As an ester of the essential amino acid L-tryptophan, Methyl L-tryptophanate is a valuable building block in peptide synthesis and a key intermediate in pharmaceutical development.[1] However, like its parent molecule, its indole side chain and ester functionality introduce specific stability challenges in solution.
This document provides in-depth, field-proven insights into the common stability issues encountered during experiments. It is structured in a question-and-answer format to directly address potential problems, explain the underlying chemical mechanisms, and offer robust troubleshooting protocols.
Frequently Asked Questions & Troubleshooting Guides
General Stability & Storage
Question: My clear Methyl L-tryptophanate solution has turned yellow/brown upon storage. What caused this, and is the solution still usable?
Answer: This is the most common stability issue and is almost always indicative of degradation. The primary cause of discoloration is the oxidation of the indole ring of the tryptophan moiety.[2]
-
Causality (The "Why"): The indole ring is electron-rich and highly susceptible to oxidation.[3] This process can be initiated by exposure to atmospheric oxygen, light (photo-oxidation), or trace metal ions.[4] The oxidation cascade leads to the formation of several chromophoric (colored) degradation products, most notably N-formylkynurenine (NFK) and kynurenine (Kyn), which are yellow.[5][6] Even minor degradation can cause a visible color change.[2]
-
Usability: The solution's usability depends entirely on your application's tolerance for impurities. For sensitive applications like peptide synthesis or cell culture, the presence of these degradation products can be detrimental, potentially causing toxicity or side reactions.[2] For less sensitive applications, the impact may be negligible. However, for quantitative studies, the concentration of the active compound is no longer accurate. We strongly recommend preparing fresh solutions or re-purifying the material if discoloration is observed.
-
Troubleshooting & Prevention:
-
Oxygen Exclusion: Prepare solutions using solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[5] The photodegradation of tryptophan is known to be faster at higher pH values.[7]
-
Storage Conditions: As a solid, Methyl L-tryptophanate should be stored in a cool, dry, and dark place.[8] For solutions, short-term storage at 2-8°C is recommended.[9] For long-term storage, aliquoting and freezing at -20°C or below is preferable. Avoid repeated freeze-thaw cycles.
-
Antioxidants: For specific applications where it won't interfere, the addition of a compatible antioxidant, such as ascorbic acid, can help mitigate oxidation.[10]
-
Hydrolysis: Ester Bond Instability
Question: I suspect my Methyl L-tryptophanate is hydrolyzing back to L-tryptophan. How can I confirm this, and what are the optimal pH conditions to prevent it?
Answer: Ester hydrolysis is a significant degradation pathway for Methyl L-tryptophanate, converting it back to L-tryptophan and methanol. This reaction is highly dependent on the pH of the solution.
-
Causality (The "Why"): The ester bond is susceptible to cleavage by both acid- and base-catalyzed hydrolysis.
-
Alkaline Hydrolysis: Under basic conditions (pH > 7), the hydroxide ion (OH⁻) acts as a nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This is typically the faster and more common pathway for degradation in solution. Studies on tryptophan esters show significant increases in hydrolysis rate constants in alkaline conditions.[11]
-
Acidic Hydrolysis: Under strongly acidic conditions (pH < 4), the reaction is also catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. However, between pH 4 and 7, the rate of spontaneous hydrolysis for tryptophan esters is found to be practically independent of pH.[11][12]
-
-
Confirmation of Hydrolysis: The most reliable method to confirm and quantify hydrolysis is through chromatography.
Experimental Protocol: HPLC Analysis of Hydrolysis
-
Prepare Standards: Create standard solutions of known concentrations for both Methyl L-tryptophanate hydrochloride and L-tryptophan in your chosen mobile phase.
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient elution is effective.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[9]
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: Use a UV detector set to 280 nm, which is the absorbance maximum for the indole ring.[9]
-
Analysis: Inject your stored solution. The appearance and growth of a peak corresponding to the retention time of the L-tryptophan standard confirms hydrolysis. L-tryptophan, being more polar, will have a shorter retention time than Methyl L-tryptophanate.
-
-
Prevention and Stability Data: To minimize hydrolysis, solutions should be maintained in a slightly acidic to neutral pH range.
Table 1: pH Influence on Methyl L-tryptophanate Stability
pH Range Predominant Degradation Relative Rate of Hydrolysis Recommendation < 4 Acid-Catalyzed Hydrolysis, Oxidation Moderate to High Avoid for long-term storage unless required for the application. 4 - 7 Oxidation, Photodegradation Low / Baseline Optimal Range for Storage. Prepare solutions in this pH range. | > 7 | Base-Catalyzed Hydrolysis, Oxidation | High to Very High | Avoid. Rapid degradation of the ester is expected. |
Analytical Troubleshooting
Question: How do I set up a simple analytical workflow to routinely check the purity of my Methyl L-tryptophanate stock solution?
Answer: A routine purity check is crucial for ensuring the validity of your experimental results. A combination of Thin-Layer Chromatography (TLC) for quick checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis provides a robust workflow.
-
Workflow Rationale: TLC is a rapid, low-cost method for qualitatively assessing the presence of major impurities. HPLC provides quantitative data on the purity and the exact percentage of specific degradants, provided you have the appropriate standards.
Diagram 1: Analytical Workflow for Purity Assessment
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Oxidation of Methionine and Tryptophan Residues in a Therapeutic IgG1 Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. afgsci.com [afgsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 11. [pH dependence of tryptophan ethyl ester hydrolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [pH dependence of tryptophan ethyl ester hydrolysis]. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Methyl L-tryptophanate Stability & Degradation Profiling
Introduction: The "Dual-Threat" Stability Profile
Welcome to the technical guide for Methyl L-tryptophanate (Trp-OMe) . As a researcher, you likely utilize this compound as a protected form of tryptophan to facilitate peptide synthesis or to improve cellular permeability. However, Trp-OMe presents a unique stability challenge in acidic media due to two distinct reactive sites: the labile ester bond and the electron-rich indole ring .
While acid is often used to stabilize the amine (forming the hydrochloride salt), the presence of water or oxidizing agents triggers degradation. This guide dissects these pathways to help you distinguish between expected hydrolysis and catastrophic oxidative degradation.
Module 1: The Primary Pathway (Acid-Catalyzed Hydrolysis)
The most immediate degradation event in aqueous acidic conditions is the hydrolysis of the methyl ester back to the parent amino acid, L-Tryptophan.
Mechanistic Insight
This reaction follows the
-
Protonation: The carbonyl oxygen is protonated by the acid (
), making the carbonyl carbon highly electrophilic. -
Nucleophilic Attack: Water attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: Methanol is eliminated, yielding the carboxylic acid (L-Tryptophan).
Critical Note: This reaction is reversible. However, in dilute aqueous acid (excess water), the equilibrium is driven almost entirely toward L-Tryptophan.
Pathway Visualization
Module 2: The Secondary Pathway (Indole Oxidation & Polymerization)
While hydrolysis is often reversible or manageable, degradation of the indole ring is irreversible and destructive. Tryptophan is notoriously acid-labile in the presence of oxygen or light.
The "Yellowing" Phenomenon
If your acidic solution turns yellow or brown, hydrolysis is not the only issue—oxidative degradation is occurring. The electron-rich indole ring acts as a scavenger for reactive oxygen species (ROS), leading to a cascade of byproducts.
Key Degradants
| Degradant | Abbreviation | Origin | Visual Indicator |
| Kynurenine | KYN | Ring opening (Oxidative) | Blue fluorescence |
| N-Formylkynurenine | NFK | Precursor to KYN | UV Abs shift |
| Oxindolylalanine | Oia | Oxidation at C2 position | -- |
| Tryptophan Dimers | -- | Acid-catalyzed polymerization | Brown/Black Precipitate |
Degradation Logic Tree
Module 3: Troubleshooting & FAQs
Q1: My sample of Methyl L-tryptophanate HCl is showing an extra peak at a lower retention time (RT). What is it?
Diagnosis: This is almost certainly L-Tryptophan .[1]
-
Reasoning: The free acid (Tryptophan) is more polar than the methyl ester. In Reversed-Phase HPLC (C18), more polar compounds elute earlier.
-
Validation: Spike your sample with pure L-Tryptophan. If the peak area increases, the identity is confirmed.
Q2: The solution has turned a pale yellow after sitting in 0.1% TFA overnight. Can I still use it?
Diagnosis: Early-stage indole oxidation.
-
Risk: Low to Moderate. The yellow color often comes from trace amounts of Kynurenine or photo-oxidation products.
-
Action: If this is for precise quantitative analysis (e.g., LC-MS), discard it. If it is a crude reactant for synthesis, check purity by TLC; often the bulk material is still intact, as colorimetric changes are sensitive to nanomolar concentrations of impurities.
Q3: How do I store the stock solution to prevent this?
Protocol:
-
Avoid Aqueous Storage: Store as the solid Hydrochloride salt at -20°C.
-
Anhydrous Solvents: If you must store in solution, use anhydrous methanol with a trace of HCl. The lack of water prevents hydrolysis (
requires ). -
Inert Gas: Flush headspace with Argon to prevent indole oxidation.
Experimental Protocols
Protocol A: HPLC Stability Profiling
Use this method to quantify the ratio of Ester (intact) vs. Acid (hydrolyzed).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 280 nm (Indole absorption).[2]
-
Expected Results:
-
L-Tryptophan: ~4-5 min (Polar).
-
Trp-OMe: ~8-9 min (Non-polar, retained longer).
-
Protocol B: Rapid TLC Check
For quick qualitative assessment of hydrolysis.
-
Stationary Phase: Silica Gel 60
plates. -
Mobile Phase: n-Butanol : Acetic Acid : Water (4 : 1 : 1).[2]
-
Visualization:
-
UV (254 nm): Both spots will quench fluorescence (dark spots).
-
Ninhydrin Stain: Spray and heat.
-
Trp-OMe: Red/Purple spot (Higher
). -
L-Tryptophan: Red/Purple spot (Lower
).
-
-
References
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Reactivity and degradation products of tryptophan in solution and proteins. Retrieved from [Link]
-
Journal of Biological Chemistry. (1972). The α-Chymotrypsin-catalyzed Hydrolysis of Esters of α-Amino Acids. Retrieved from [Link]
-
MDPI. (2020). Degradation Products of Tryptophan in Cell Culture Media. Retrieved from [Link]
Sources
Technical Support Center: Methyl L-Tryptophanate Purity & Troubleshooting
Product: Methyl L-Tryptophanate (L-Tryptophan Methyl Ester) CAS: 4299-60-9 (Free base), 7524-50-7 (HCl salt) Primary Application: Peptide synthesis, fluorescent probes, indole-functionalized scaffolds.
Module 1: Diagnostic Matrix (Quick Troubleshooting)
Use this matrix to identify the likely impurity based on physical symptoms before proceeding to detailed characterization.
| Symptom | Probable Impurity/Issue | Root Cause | Immediate Action |
| Yellow/Brown Discoloration | N-Formylkynurenine / Kynurenine derivatives | Photo-oxidation of the indole ring. | Check LC-MS for +16/+32 Da mass shifts. Recrystallize if minor; discard if deep brown. |
| Insoluble White Precipitate | Cyclo(Trp-Trp) (Diketopiperazine) | Auto-catalyzed cyclization (dimerization). | Filter precipitate.[1] This impurity is chemically inert and difficult to redissolve. |
| Retention Time Shift (Early) | L-Tryptophan (Free Acid) | Hydrolysis (Moisture ingress). | Resynthesize ester or re-acidify/wash (if HCl salt). Store in desiccator. |
| Melting Point Depression | Residual Solvent / Hydrolysis | Incomplete drying or degradation. | Dry under high vacuum (<1 mbar) for 24h. |
| Loss of Optical Rotation | D-Tryptophan Methyl Ester | Racemization (Base-catalyzed). | Chiral HPLC analysis required. Cannot be purified by standard recrystallization. |
Module 2: Detailed Impurity Characterization
The "Yellowing" Phenomenon: Indole Oxidation
The Issue: Researchers often find that white Methyl L-tryptophanate powder turns yellow or pink upon storage. The Chemistry: The electron-rich indole ring is highly susceptible to oxidative cleavage, particularly at the C2-C3 double bond. This is accelerated by light (photo-oxidation) and trace metals.
-
Primary Impurity: N-Formylkynurenine (NFK).[2]
-
Secondary Impurity: Kynurenine (KYN) (formed by deformylation of NFK).
-
Detection: These compounds are highly fluorescent and absorb strongly in the UV region, making the sample appear more degraded than it actually is.
-
Mass Spec: Look for [M+16] (Oxindolylalanine) and [M+32] (Dioxindolylalanine/NFK).
-
The "Insoluble" Solid: Diketopiperazine (DKP) Formation
The Issue: A sample stored in solution (or as a free base) develops a precipitate that resists dissolution in Methanol or DCM. The Chemistry: Methyl esters of amino acids are prone to intermolecular nucleophilic attack. Two molecules of Trp-OMe condense, releasing two methanols to form the cyclic dipeptide Cyclo(Trp-Trp) .
-
Risk Factor: High pH (Free base form) and concentration. The HCl salt is significantly more resistant to this than the free base.
-
Detection: DKP elutes significantly later on reverse-phase HPLC due to increased hydrophobicity and lacks the free amine functionality.
Hydrolysis (Reversion)
The Issue: Appearance of a polar peak eluting at the void volume. The Chemistry: Ester bonds are labile.[3] Moisture ingress leads to hydrolysis, regenerating L-Tryptophan and Methanol.
-
Risk Factor: Storage at Room Temperature (RT) without desiccation.
Module 3: Visualization of Degradation Pathways
The following diagram maps the kinetic pathways leading to the three primary impurities described above.
Caption: Fig 1.[1] Primary degradation pathways of Methyl L-tryptophanate: Hydrolysis, Dimerization, and Oxidation.
Module 4: Validated Analytical Protocols
Protocol A: Purity Check via HPLC-UV
Use this method to separate the hydrophilic acid impurity and the hydrophobic dimer from the target ester.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Note: Acidic mobile phase is critical to suppress silanol interactions with the primary amine.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 280 nm (Tryptophan indole absorption).
-
Expected Elution Order:
-
L-Tryptophan (Free acid): ~2-3 min (Highly polar).
-
Oxidation Products (NFK): ~4-5 min.
-
Methyl L-tryptophanate (Target): ~7-8 min.
-
Diketopiperazine (Dimer): ~11-12 min (Hydrophobic).
-
Protocol B: Rescue Recrystallization
If purity drops below 95% due to oxidation (yellowing) or slight hydrolysis, use this protocol for the HCl salt.
-
Dissolution: Dissolve 1.0 g of crude Methyl L-tryptophanate HCl in the minimum amount of warm Methanol (~5-8 mL) at 40°C.
-
Warning: Do not boil excessively; this promotes dimerization.
-
-
Precipitation: Add Diethyl Ether (or MTBE) dropwise until the solution becomes slightly turbid (~20-30 mL).
-
Crystallization: Place at -20°C overnight.
-
Filtration: Filter the white needles under Argon/Nitrogen atmosphere.
-
Drying: Vacuum dry at RT.
-
Result: This removes the yellow oxidation products (which remain in the mother liquor) and the free acid.
-
Module 5: Frequently Asked Questions (FAQs)
Q1: Why does my Methyl L-tryptophanate HCl smell like cheese or fish? A: This indicates significant degradation. The "fishy" smell is often associated with the breakdown of the amine or trace formation of indole/skatole derivatives via severe thermal degradation. Pure Methyl L-tryptophanate should be odorless or have a faint ester smell.
Q2: Can I store the free base solution for peptide coupling later? A: No. The free base is kinetically unstable. In solution, the free amine of one molecule attacks the ester of another, forming the Diketopiperazine (DKP) dimer within hours at room temperature. Always store as the HCl salt solid. Generate the free base in situ immediately before use (e.g., using DIPEA in the coupling reaction).
Q3: Is the "yellow" impurity toxic to cell cultures? A: Yes. Oxidation products like Kynurenine and N-Formylkynurenine can be cytotoxic and may induce apoptosis or interfere with fluorescence-based assays due to their own fluorescence properties. For biological assays, purity >98% is non-negotiable.
Q4: How do I differentiate between Racemization and Hydrolysis? A: Standard C18 HPLC cannot distinguish L-isomer from D-isomer (Racemization). You must use a Chiral Column (e.g., Chiralpak AGP or Crownpak CR) or measure Optical Rotation. Hydrolysis is easily seen on C18 HPLC as a shift to an earlier retention time.
References
-
Degradation Products of Tryptophan in Cell Culture Media. National Institutes of Health (PMC). Available at: [Link]
-
Reactivity and degradation products of tryptophan in solution and proteins. Journal of Free Radical Biology and Medicine. Available at: [Link]
-
Diketopiperazine formation during solid phase peptide synthesis. ResearchGate (Tetrahedron Letters). Available at: [Link]
-
Analytical Chemistry of Impurities in Amino Acids. MDPI (Molecules). Available at: [Link][1][4][5]
-
Synthesis of Tryptophan-dehydrobutyrine diketopiperazine. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]
- 2. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
Technical Support Center: High-Fidelity Coupling of Methyl L-Tryptophanate
Current Status: Operational Topic: Minimizing Racemization of Methyl L-Tryptophanate (H-Trp-OMe) Ticket Priority: High (Irreversible Stereochemical Loss) Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Context
The Problem: Methyl L-tryptophanate (H-Trp-OMe) is uniquely susceptible to racemization during peptide coupling. Unlike free amino acids, the methyl ester group exerts a strong electron-withdrawing effect, significantly increasing the acidity of the
The Consequence: The formation of the D-isomer (D-Trp) leads to diastereomeric impurities (L-D peptides) that are often difficult to separate from the target L-L product by standard reverse-phase HPLC, potentially compromising biological activity and ADME data.
The Solution: The standard "DIEA/HATU" protocol is often too aggressive for H-Trp-OMe. Success requires a shift to weaker bases (Sym-collidine) , neutral coupling conditions (Carbodiimides) , and optimized additives (Oxyma Pure) .
The Mechanics of Failure: Why Racemization Occurs
To prevent the issue, you must understand the mechanism. Racemization of the C-terminal ester is primarily driven by Base-Catalyzed Enolization .
Mechanism Visualization
The following diagram illustrates the kinetic pathway where the base (B:) abstracts the
Figure 1: The pathway of base-catalyzed racemization for amino acid esters. The electron-withdrawing methyl ester makes the alpha-proton acidic, allowing bases like DIEA to abstract it, leading to a planar, achiral enolate.
Troubleshooting & Optimization (FAQs)
Q1: I am using HATU/DIEA, and I see ~15% D-isomer. Why?
A: HATU requires a base (DIEA) to function. The standard protocol often calls for 2-3 equivalents of base.
-
The Cause: H-Trp-OMe is usually supplied as a hydrochloride salt (HCl). You add base to neutralize it. Any excess base, or even the localized high concentration of DIEA, will attack the
-proton of the Trp-OMe while it waits for the activated acid to couple. -
The Fix: Switch to DIC (Diisopropylcarbodiimide) / Oxyma Pure . This chemistry is "neutral" (requires no base for activation). You only need exactly 1.0 equivalent of a weak base to neutralize the H-Trp-OMe.HCl salt.
Q2: Which base should I use if I must use uronium reagents (HBTU/HATU)?
A: Stop using DIEA (Diisopropylethylamine).
-
Recommendation: Use 2,4,6-Trimethylpyridine (TMP, also known as Sym-Collidine) .
-
Why: TMP is a weaker base (pKa ~7.4 vs DIEA ~10.5) and is sterically hindered.[2] It is strong enough to neutralize the HCl salt and drive the coupling, but too bulky and weak to effectively abstract the
-proton.
Q3: Does temperature matter?
A: Yes. Racemization is temperature-dependent.[3]
-
Protocol: Perform the neutralization and the first hour of coupling at 0°C . This kinetically favors the coupling reaction (amide bond formation) over the proton abstraction (racemization).
Comparative Data: Base & Reagent Impact[4][5][6]
The following table summarizes the risk profile of common coupling conditions for C-terminal esters.
| Coupling Reagent | Base Used | Risk Level | Mechanism of Failure |
| HATU / HBTU | DIEA (DIPEA) | High | Strong base promotes rapid enolization before coupling is complete. |
| HATU / HBTU | NMM (N-Methylmorpholine) | Moderate | NMM is weaker than DIEA but still poses a risk with sensitive esters. |
| HATU / HBTU | TMP (Sym-Collidine) | Low | Steric hindrance of TMP prevents |
| DIC / Oxyma | TMP (1.0 eq) | Minimal | "Neutral" activation; base is only present to free the amine. |
| EDC / HOBt | None (if free base used) | Minimal | Classical method, but slower reaction rates than Oxyma. |
Recommended Protocol: The "Low-Racemization" Workflow
This protocol is designed specifically for coupling an amino acid (e.g., Fmoc-Xaa-OH) to H-Trp-OMe.HCl .
Reagents Required[2][5][6][7][8][9][10][11]
-
Carboxylic Acid: Fmoc-Xaa-OH (1.0 eq)
-
Amine: H-Trp-OMe.HCl (1.0 eq)
-
Activator: DIC (1.0 eq)
-
Additive: Oxyma Pure (1.0 eq)
-
Base: 2,4,6-Trimethylpyridine (TMP) (1.0 eq only )
-
Solvent: DMF or DMF/DCM (DCM helps solubility and lowers polarity, slightly reducing racemization risk).
Step-by-Step Procedure
-
Pre-Activation (Crucial Step):
-
Dissolve Fmoc-Xaa-OH and Oxyma Pure in a minimal amount of DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC and stir for 2–5 minutes .
-
Why: This generates the active ester (Oxyma-ester) before the sensitive Trp-OMe is exposed to any base.
-
-
Preparation of the Nucleophile:
-
In a separate vial, dissolve H-Trp-OMe.HCl in DMF.
-
Add exactly 1.0 equivalent of TMP (Sym-collidine).
-
Note: Do not let this sit for long periods. Prepare immediately before addition.
-
-
Coupling:
-
Add the buffered Trp-OMe solution to the pre-activated acid mixture at 0°C .
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature.
-
Monitor reaction via LC-MS.
-
-
Work-up:
-
Once complete, dilute with Ethyl Acetate and wash with 1M KHSO4 (acidic wash removes TMP and stops any further basic activity).
-
Quality Control: Verifying Stereochemistry
You cannot assume the coupling worked without checking for the D-isomer.
Method A: C18 HPLC (Diastereomer Separation)
If you have synthesized Fmoc-Xaa-Trp-OMe:
-
Inject the crude mixture on a high-resolution C18 column.
-
The L-L and L-D diastereomers usually have different retention times (often separated by 0.5 – 2.0 minutes).
-
Validation: Intentionally synthesize the "dirty" standard (couple Fmoc-Xaa-OH with H-D-Trp-OMe ) to identify the retention time of the impurity.
Method B: Marfey's Method (If hydrolyzing)
If you hydrolyze the peptide to check amino acid content:
-
Hydrolyze the peptide (6N HCl).
-
Derivatize with FDAA (Marfey's Reagent).
-
Analyze by HPLC.[4][5] This converts enantiomers (L-Trp vs D-Trp) into diastereomers that separate easily.
Decision Logic for Protocol Selection
Use this flow to determine the best approach for your specific synthesis.
Figure 2: Decision matrix for selecting the optimal coupling protocol based on the starting material form.
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link
-
Luxembourg Bio Technologies. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry.[4] Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Steinauer, R., et al. (1989).[6] Racemization studies during the coupling of N-methyl amino acids.[2] (Context on Collidine/TMP usage). Link
Sources
Technical Support Center: Methyl L-Tryptophanate Reaction & Purification
Topic: Removal of Byproducts & Impurities from Methyl L-Tryptophanate Synthesis Audience: Researchers, Medicinal Chemists, and Process Engineers[1]
Core Technical Directive
Status: Active Scope: Troubleshooting the Fischer esterification of L-Tryptophan (via Thionyl Chloride/Methanol or HCl/Methanol) and subsequent purification.
Executive Summary: The synthesis of Methyl L-tryptophanate is a standard Fischer esterification, yet it is notoriously plagued by two persistent issues: oxidative discoloration (the "Pink Product" syndrome) and incomplete conversion (residual starting material). Because the indole moiety is electron-rich, it acts as a radical scavenger, leading to dimerization and colored impurities.[1] Furthermore, the hygroscopic nature of the hydrochloride salt complicates storage.[1]
This guide provides a self-validating workflow to isolate high-purity Methyl L-tryptophanate Hydrochloride (or Free Base) by exploiting solubility differentials and controlling oxidative pathways.
Troubleshooting Modules
Module A: The "Pink Product" Syndrome (Oxidative Impurities)
Symptom: The reaction mixture or isolated solid turns pink, violet, or brown upon exposure to air or light.[1] Root Cause: The indole ring is highly susceptible to photo-oxidation and radical attack, forming N-formylkynurenine or dimeric species (Trp-Trp crosslinks).[1]
Corrective Protocol: The Inert Decolorization Loop Do not simply recrystallize; you must scavenge the radical initiators.[1]
-
Prevention (During Synthesis):
-
Sparge Solvents: Methanol must be degassed with
or Argon for 15 minutes prior to adding Thionyl Chloride ( ). -
Light Exclusion: Wrap the reaction flask in aluminum foil. Indole oxidation is photo-catalyzed.[1]
-
-
Remediation (During Purification):
-
Dissolve the crude pink solid in minimal hot Methanol (approx. 50-60°C).
-
Add Activated Carbon (Charcoal) (5-10% w/w relative to crude mass).
-
Stir for 15 minutes under inert atmosphere.
-
Hot Filtration: Filter through a Celite pad while still hot to remove the carbon-adsorbed colored impurities.[1]
-
Crystallization: Proceed immediately to the anti-solvent addition (See Module B).
-
Technical Insight: The pink color is often catalytic.[1] If not removed, the oxidized byproducts can accelerate further degradation of the stored product via radical propagation.[1]
Module B: Removing Unreacted L-Tryptophan (Starting Material)
Symptom: TLC shows a baseline spot (in organic eluent) or Melting Point is depressed (Pure HCl salt MP: ~214-219°C).[1] Root Cause: Equilibrium limitations (water presence) or insufficient acid catalyst.
Corrective Protocol: The Solubility Switch We utilize the drastic solubility difference between the zwitterionic starting material and the ionic ester salt.[1]
Method 1: The Methanol/Ether Recrystallization (For HCl Salt) L-Tryptophan (starting material) is sparingly soluble in cold methanol and insoluble in ether. The Ester HCl salt is soluble in methanol but precipitates in ether.[1]
-
Dissolution: Dissolve crude residue in minimal dry Methanol at room temperature.
-
Precipitation: Slowly add Diethyl Ether (or MTBE) to the filtrate with vigorous stirring.
-
Ratio: Target a 1:5 to 1:8 ratio of Methanol:Ether.[1]
-
-
Cooling: Chill to -10°C or -20°C for 2 hours.
-
Filtration: Collect the white precipitate.[1] Wash with cold anhydrous Ether.
Method 2: The Phase Partition (For Free Base Isolation) If the HCl salt is not strictly required, converting to the free base offers the highest purity cleanup.
-
Basification: Dissolve the crude salt in water. Slowly add saturated
or until pH reaches ~9-10.[1] -
Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.
-
Drying: Dry organic layer over
and evaporate.
Module C: Storage & Stability (Hydrolysis Prevention)
Symptom: Product smells of acid; MP decreases over time; "wet" appearance. Root Cause: The HCl salt is hygroscopic.[1] Absorbed atmospheric moisture catalyzes the hydrolysis of the ester back to the acid (L-Trp) and Methanol.[1]
Protocol:
-
Desiccation: Store the HCl salt in a vacuum desiccator over
or KOH pellets (to absorb acid fumes). -
Temperature: Store at -20°C.
-
Free Base Warning: The free base (oil or low-melting solid) is significantly less stable than the HCl salt. Always store as the salt; convert to free base only immediately before use in the next step (e.g., Pictet-Spengler reaction or amide coupling).[1]
Data & Visualization
Solubility Profile: L-Trp Methyl Ester HCl
Use this table to select solvents for recrystallization.[1]
| Solvent | Solubility (298 K) | Role in Purification |
| Methanol | High | Primary Solvent |
| Water | High | Avoid (Hydrolysis Risk) |
| Ethanol | Moderate | Alternative Solvent |
| Isopropanol | Low | Anti-solvent candidate |
| Ethyl Acetate | Very Low | Anti-solvent |
| Diethyl Ether | Negligible | Ideal Anti-solvent |
| Acetonitrile | Negligible | Anti-solvent |
Purification Logic Flow
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Caption: Decision tree for isolating Methyl L-tryptophanate as a stable salt or free base, highlighting impurity removal steps.
Frequently Asked Questions (FAQ)
Q: Can I use HCl gas instead of Thionyl Chloride?
A: Yes, but Thionyl Chloride (
Q: My product is an oil, not a solid. What happened? A: You likely have the Free Base or the salt is heavily contaminated with solvent/impurities.[1]
-
Check pH: If you performed a basic workup, it is the Free Base.[1]
-
If you expected the HCl salt: Triturate the oil with anhydrous Diethyl Ether or Hexane.[1] Scratch the flask glass to induce nucleation.[1] If it remains an oil, it may contain excess Thionyl Chloride or Methanol—re-evaporate under high vacuum.[1]
Q: Why is the yield lower than expected (>90%)? A: The most common loss occurs during recrystallization. L-Trp Methyl Ester HCl is significantly soluble in Methanol.[1][7][8] If you use too much Methanol or do not cool the solution sufficiently (to -20°C) before filtering, a large portion of the product remains in the mother liquor.[1] Tip: Save the mother liquor and perform a second crop crystallization.[1]
References
-
Synthesis & Solubility: Li, Y., et al. "Determination of L-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems."[1] Journal of Chemical & Engineering Data, 2013.
-
Oxidative Degradation: Grune, T., et al. "Degradation Products of Tryptophan...[1] Contribution to Color and Toxicity."[1] Free Radical Biology and Medicine, 2009.[1][9]
-
General Esterification Protocol: "Preparation of amino acid methyl ester hydrochlorides." National Institutes of Health (PMC).
-
Impurities & Byproducts: "Identification of oxidation products and free radicals of tryptophan by mass spectrometry." ResearchGate.[2]
Sources
- 1. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]
- 4. CN105037240A - Preparing method for tryptophan ester hydrochloride - Google Patents [patents.google.com]
- 5. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]
- 6. dial.uclouvain.be [dial.uclouvain.be]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Methyl L-Tryptophanate Peptide Separation
Role: Senior Application Scientist Status: Active System: High-Performance Liquid Chromatography (HPLC) / UHPLC
Module 1: Strategic Method Development
The Selectivity Challenge
Separating peptides containing Methyl L-tryptophanate (Trp-OMe) requires a nuanced approach. Unlike standard peptides, the methyl ester moiety significantly increases hydrophobicity, while the indole ring of tryptophan introduces strong
The Core Conflict:
-
Standard C18 Columns rely solely on hydrophobic interactions. They often fail to resolve Trp-OMe peptides from their hydrolyzed free-acid counterparts or closely related impurities because the hydrophobic difference is sometimes insufficient.
-
The Solution: Leverage the indole ring.[1] By using a Phenyl-Hexyl stationary phase, you introduce a secondary separation mechanism (
- stacking) that is highly specific to Tryptophan residues.
Stationary Phase Selection Protocol
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | Recommendation |
| Primary Mechanism | Hydrophobicity (Dispersive) | Hydrophobicity + | Preferred |
| Selectivity | Elutes based on hydrophobicity. Trp-OMe elutes later than Trp-OH. | Enhanced retention for aromatic residues.[2] | Use Phenyl-Hexyl if C18 resolution < 1.5. |
| Mobile Phase | Works well with MeCN or MeOH. | Critical: MeOH enhances | Use Methanol gradient for difficult separations. |
Expert Insight: Acetonitrile (MeCN) has its own
-electrons (triple bond) which compete with the analyte for the stationary phase, effectively "turning off" the phenyl selectivity. Methanol (MeOH) lacks-electrons, allowing the Trp-indole and Column-phenyl rings to interact maximally.
Decision Logic: Column & Solvent Optimization
Figure 1.1: Decision tree for selecting stationary phases and organic modifiers based on resolution requirements.
Module 2: Stability & Hydrolysis Management
The "Ghost Peak" Phenomenon
The methyl ester group (-COOCH
Symptom:
-
Retention Time Shift: A new peak appears earlier in the chromatogram (the free acid is more polar than the ester).
-
Area Loss: The main Trp-OMe peak area decreases over time in the autosampler.
Stability Protocol
| Parameter | Specification | Reason |
| Mobile Phase pH | 2.0 – 3.0 | Esters are most stable at acidic pH. Avoid phosphate buffers > pH 6. |
| Buffer Additive | 0.1% Formic Acid or TFA | Maintains low pH. TFA provides sharper peaks; Formic is better for MS sensitivity. |
| Autosampler Temp | 4°C (Strict) | Hydrolysis is temperature-dependent. Never leave samples at room temp. |
| Solvent Storage | Anhydrous MeOH/MeCN | Store stock solutions in 100% organic solvent. Dilute with water only immediately before injection. |
Module 3: Detection Optimization
Fluorescence vs. UV
While UV detection (214 nm for peptide bond, 280 nm for aromatic ring) is standard, it often lacks selectivity in complex matrices (e.g., plasma, cell lysate). Tryptophan has a high quantum yield for intrinsic fluorescence.
Recommended Settings:
-
Mode: Fluorescence Detection (FLD)
-
Excitation (
): 280 nm (or 295 nm to selectively excite Trp over Tyr/Phe). -
Emission (
): 350 nm.[3][4][5] -
Gain: High (Trp fluorescence is robust).
Note: The emission maximum (350 nm) can shift slightly depending on the solvent environment (solvatochromism). If using high % organic mobile phase, the emission peak may blue-shift (move to lower wavelengths). Perform a spectral scan if sensitivity is lower than expected.
Module 4: Troubleshooting Guide (FAQ)
Q1: My Trp-OMe peptide peak is tailing significantly (As > 1.5). Why?
A: Tailing is likely caused by secondary interactions between the terminal amine of your peptide and residual silanols on the silica surface.
-
Fix 1 (Mobile Phase): Add 0.1% Trifluoroacetic Acid (TFA).[1][6] The trifluoroacetate anion ion-pairs with the positively charged amine, masking it.
-
Fix 2 (Column): Ensure you are using an "End-capped" column (e.g., C18-TMS endcapping) to minimize exposed silanols.
-
Fix 3 (Temperature): Increase column temperature to 40°C to improve mass transfer kinetics (ensure peptide stability first).
Q2: I see a small peak eluting just before my main peak. Is it an impurity?
A: It is highly likely to be the hydrolyzed free acid (Trp-OH peptide).
-
Verification Test: Inject a sample of the non-esterified peptide (if available). If retention times match, it is hydrolysis.
-
Immediate Action: Check the pH of your mobile phase.[7] If it is neutral, acidify it immediately. Check how long the sample has been sitting in the autosampler.
Q3: Can I use Acetonitrile with a Phenyl-Hexyl column?
A: Yes, but you lose the specific "Phenyl" advantage.
-
Explanation: Acetonitrile forms a
-electron layer over the stationary phase. If you are using Phenyl-Hexyl solely for its slightly different hydrophobicity compared to C18, MeCN is fine. If you need to resolve the Trp-OMe peptide from a closely eluting aromatic impurity, you must use Methanol to expose the - interaction sites.
Q4: My retention times are drifting shorter over the course of the day.
A: This suggests "Phase Dewetting" or "Collapse" if you are using high aqueous conditions (e.g., starting at 0-2% B) to retain polar fragments, OR it indicates on-column hydrolysis.
-
Fix: Do not start below 5% Organic modifier unless using a specifically designed "AQ" (Aqueous) column.
-
System Check: Ensure your column is equilibrated. Phenyl phases can take longer to equilibrate than C18 after a gradient run.
Experimental Workflow: Hydrolysis Diagnosis
Figure 4.1: Diagnostic workflow for identifying ester hydrolysis during HPLC analysis.
References
-
Waters Corporation. Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. (2023).[2][6] Link
-
Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. (2020). Link
-
Agilent Technologies. Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. (2021).[8] Link
-
BenchChem. An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride. (2025).[1][3][9] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Measure intrinsic tryptophan fluorescence on SpectraMax iD3 Reader [moleculardevices.com]
- 6. chimia.ch [chimia.ch]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Methyl L-tryptophanate
Welcome to the technical support guide for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Methyl L-tryptophanate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues encountered with this analyte. By understanding the underlying chemical interactions and systematically addressing potential causes, you can significantly improve peak symmetry, enhance resolution, and ensure the accuracy and reliability of your quantitative results.
Methyl L-tryptophanate, with its basic primary amine and aromatic indole ring, presents a classic challenge in reversed-phase HPLC. The primary amine is susceptible to protonation, leading to strong ionic interactions with residual silanol groups on the silica-based stationary phase. This secondary retention mechanism is a principal cause of peak tailing. This guide provides a logical, step-by-step approach to mitigating these effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Methyl L-tryptophanate peak is showing significant tailing. What is the most likely cause?
A1: The most common culprit for peak tailing of basic compounds like Methyl L-tryptophanate in reversed-phase HPLC is secondary interaction with acidic silanol groups on the surface of the silica-based stationary phase.[1]
-
Causality Explained: Silica-based columns (e.g., C18, C8) have residual, unreacted silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3, these silanol groups can deprotonate to become negatively charged (Si-O⁻).[2] Methyl L-tryptophanate has a primary amine group that is protonated (NH₃⁺) at acidic to neutral pH. This creates a strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites, leading to a secondary retention mechanism. This interaction is stronger and has slower kinetics than the primary hydrophobic interaction with the C18 chains, resulting in a delayed elution for a fraction of the analyte molecules, which manifests as a tailing peak.[3]
Q2: How can I adjust my mobile phase pH to improve the peak shape?
A2: Adjusting the mobile phase pH is one of the most powerful tools to control the retention and peak shape of ionizable compounds.[4] For Methyl L-tryptophanate, operating at a low pH is generally recommended.
-
Expert Recommendation: Aim for a mobile phase pH of ≤ 3 . At this low pH, the ionization of the acidic silanol groups on the stationary phase is suppressed.[2] By keeping the silanols in their neutral form (Si-OH), the strong ionic secondary interaction with the protonated amine of your analyte is minimized, leading to a more symmetrical peak.
-
Protocol for Mobile Phase pH Adjustment:
-
Buffer Selection: Choose a buffer system with a pKa close to the desired pH. For a pH of 2.5-3.5, formic acid (pKa ~3.75) or trifluoroacetic acid (TFA) (pKa ~0.5) are excellent choices.
-
Preparation: Add a low concentration of the acidic modifier to the aqueous portion of your mobile phase. Common starting concentrations are 0.1% (v/v) for formic acid or 0.05-0.1% (v/v) for TFA.
-
pH Measurement: Always measure the pH of the aqueous component before mixing with the organic modifier.
-
System Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase (at least 10-15 column volumes) before injecting your sample.
-
| Mobile Phase Additive | Typical Concentration | Pros | Cons |
| Formic Acid (FA) | 0.1% (v/v) | MS-compatible, effective at suppressing silanol interactions. | Less acidic than TFA, may not be as effective in all cases. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Strong acid, very effective at suppressing silanol interactions. Also acts as an ion-pairing agent. | Can cause ion suppression in mass spectrometry. Can be difficult to remove from the column. |
Q3: I've lowered the pH, but I still see some tailing. What's my next step?
A3: If low pH alone is insufficient, consider adding a sacrificial base , such as Triethylamine (TEA) , to the mobile phase.
-
Mechanism of Action: TEA is a small, basic amine that, when added to the mobile phase at low concentrations, will preferentially interact with the active silanol sites.[5][6] By "masking" or "shielding" these sites, it prevents them from interacting with your analyte, Methyl L-tryptophanate, thereby improving peak shape.[7] This is a common strategy found in many legacy HPLC methods for basic compounds.[8]
-
Experimental Protocol for Using TEA:
-
Preparation: Add TEA to your aqueous mobile phase at a concentration of 10-20 mM.
-
pH Adjustment: After adding TEA, adjust the pH to your desired setpoint (e.g., pH 3.0 or pH 7.0) using an appropriate acid (e.g., phosphoric acid or acetic acid).
-
Equilibration: Thoroughly equilibrate the column with the TEA-containing mobile phase.
-
Caution: TEA is not MS-friendly due to its ion-suppressing effects.
-
Q4: Could my column be the problem? How do I choose a better column for Methyl L-tryptophanate?
A4: Yes, the choice of column is critical. Not all C18 columns are created equal. For basic compounds, it is highly recommended to use a modern, high-purity, end-capped column.
-
Expertise in Column Chemistry:
-
"Type B" Silica: Modern columns are typically made from high-purity "Type B" silica, which has a much lower metal content and fewer, less acidic silanol groups compared to older "Type A" silica.
-
End-capping: This is a process where the stationary phase is treated with a small silylating reagent (like trimethylchlorosilane) to convert many of the residual silanol groups into less polar, non-ionic groups.[1] This significantly reduces the sites available for secondary interactions.
-
-
Column Selection Guide:
-
Look for: Columns specifically marketed for the analysis of basic compounds. These often have proprietary surface treatments to further shield residual silanols.
-
Consider: Phases with alternative bonding, such as those with embedded polar groups, which can also help to shield silanol activity and improve peak shape for basic analytes.
-
Actionable Advice: If you are using an older or general-purpose C18 column, switching to a modern, end-capped, high-purity silica column is one of the most effective ways to solve peak tailing issues for Methyl L-tryptophanate.[9][10][11]
-
Q5: My peak shape is distorted, and it's not just tailing. Sometimes it looks split or broad. What else could be the issue?
A5: Peak distortion that is not classic tailing can often be traced to issues with the sample solvent or potential metal chelation .
-
Sample Solvent Mismatch:
-
The Problem: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause band broadening and peak distortion.[12][13] The sample doesn't focus properly at the head of the column, leading to a distorted peak shape.[14]
-
The Solution: Ideally, dissolve your Methyl L-tryptophanate standard and samples in the initial mobile phase.[15] If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte. If you must use a strong solvent, inject the smallest possible volume to minimize this effect.[14]
-
-
Metal Chelation:
-
The Problem: Tryptophan and its derivatives can chelate with metal ions.[16] If there are trace metal impurities in your silica stationary phase, frits, or even your HPLC system components, your analyte can interact with them, causing peak tailing.
-
The Solution:
-
Use a high-purity, modern HPLC column with low metal content.
-
If chelation is suspected, you can add a competitive chelating agent, like a low concentration of EDTA (e.g., 0.1-0.5 mM), to your mobile phase. EDTA will bind to the metal sites, preventing your analyte from interacting with them.
-
Passivating your HPLC system with a strong acid (like nitric acid, following your manufacturer's guidelines) can also help to remove metallic contaminants.
-
-
Visualizing the Problem and Solutions
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting peak tailing for Methyl L-tryptophanate.
Caption: A logical workflow for diagnosing and resolving peak tailing.
Mechanism of Silanol Interaction
This diagram illustrates the secondary interaction responsible for peak tailing.
Caption: Interaction between analyte and stationary phase.
References
- Dahl-Lassen, R., Van Hecke, J., Jørgensen, H., Bukh, C., Andersen, B., & Schjoerring, J. K. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Plant Science, 10, 1533.
- ResearchGate. (2019). (PDF)
- de Lacerda, M. G., Derossi, R., & de Souza, A. R. (2013).
- Çevikkalp, S. A., Löker, G. B., Yaman, M., & Amoutzopoulos, B. (2016). A simplified HPLC method for determination of tryptophan in some cereals and legumes. Food Chemistry, 193, 26-29.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tryptophan.
- Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Welch Materials. (2023).
- PubChem. (n.d.). L-Tryptophan, methyl ester.
- Wang, J., Liu, G., & Liu, H. (2008). Electrochemical Sensor for Tryptophan Determination Based on Copper-cobalt Hexacyanoferrate Film Modified Graphite Electrode. International Journal of Molecular Sciences, 9(7), 1266-1275.
- LCGC International. (2023).
- Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
- Phenomenex. (n.d.).
- Sigma-Aldrich. (n.d.). L-Tryptophan methyl ester.
- Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.
- Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ResearchGate. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.
- Rocchetti, G., Giuberti, G., Barba, F. J., & Lucini, L. (2018). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 23(11), 2959.
- PubMed Central. (n.d.). Chromatographic analysis of tryptophan metabolites.
- Agilent. (2021). How Do I Choose? A guide to HPLC column selection.
- ResearchGate. (2014).
- PubMed. (n.d.).
- AOAC International. (n.d.).
- Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Wikipedia. (n.d.). Methionine.
- ResearchGate. (n.d.). Response characteristics of indole compound standards using HPLC.
- PubMed. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.
- National Institutes of Health. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan.
- Chromatography Forum. (2004). About Mobile Phase with Triethylamine.
- Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing!
- TCI Chemicals. (n.d.). L-Tryptophan Methyl Ester Hydrochloride.
- Biointerface Research in Applied Chemistry. (2022). An Investigation on the Synthesis, Structure and Specific Properties of Zn(II) and Cu(II) Complexes with Tryptophan.
- Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC.
- SCION Instruments. (n.d.). HPLC Column Selection Guide.
- LCGC International. (n.d.).
- Element formerly Crawford Scientific. (n.d.). HPLC Column Selection.
- YouTube. (2016). Tailing Peaks - Part 2 - GC Troubleshooting Series.
- Chromatography Online. (2019). Method from Mars?
- MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape.
- ChemicalBook. (n.d.). Methyl L-tryptophanate hydrochloride(7524-52-9) 1H NMR spectrum.
- SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scielo.br [scielo.br]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. HPLC Column Selection Guide [scioninstruments.com]
- 12. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. lcms.cz [lcms.cz]
- 14. mac-mod.com [mac-mod.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
Preventing oxidation of the indole ring of Methyl L-tryptophanate
Technical Support Center: Methyl L-tryptophanate Stability
Welcome to the technical support center for Methyl L-tryptophanate. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile compound. As a Senior Application Scientist, I've seen firsthand how the susceptibility of the tryptophan indole ring to oxidation can impact experimental outcomes, leading to sample discoloration, loss of biological activity, and analytical inconsistencies.
This document moves beyond simple protocols to explain the underlying chemical principles, providing you with the knowledge to proactively design robust experiments and troubleshoot issues as they arise. We will explore the mechanisms of oxidation and detail field-proven strategies for prevention and control.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the stability of Methyl L-tryptophanate.
Q1: Why is the indole ring of Methyl L-tryptophanate so prone to oxidation?
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack and oxidative processes.[1] The C3 position is particularly reactive, about 1013 times more so than a position on a benzene ring.[1] This inherent reactivity is the primary reason for its instability in the presence of various oxidizing agents, including atmospheric oxygen. Factors like exposure to light (photo-oxidation), the presence of metal ions, and certain pH conditions can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen, which readily attack the indole nucleus.[2][3]
Q2: What are the visible signs of Methyl L-tryptophanate oxidation?
The most common sign is a change in the color of your sample, either in solution or in its lyophilized state. Solutions may turn yellow, pink, or brown. This discoloration is due to the formation of complex, often pigmented, degradation products.[4]
Q3: What are the main chemical byproducts of this oxidation?
Oxidation can lead to a variety of degradation products. Mass spectrometry studies on tryptophan-containing peptides and proteins have identified several common species, including:
-
N-formylkynurenine (NFK) (Mass increase of +32 Da)
-
Kynurenine (KYN) (Mass increase of +4 Da, after deformylation of NFK)
-
Hydroxytryptophans (e.g., 5-HTP) (Mass increase of +16 Da)[5][6]
The formation of these products disrupts the native structure of the molecule, which is often the cause of reduced biological activity.[7]
Q4: Can oxidized Methyl L-tryptophanate be "fixed" or reversed?
Generally, no. The oxidation of the indole ring results in irreversible covalent modifications. Therefore, the focus must be on prevention rather than reversal. If a sample is significantly oxidized, it should be discarded, and the experimental conditions should be modified for future work to prevent recurrence.
Troubleshooting Guide: Diagnosing and Solving Oxidation Issues
This section provides a systematic approach to identifying and resolving specific problems encountered during your experiments.
Issue 1: Sample Discoloration and/or Precipitation
-
Symptoms: Your Methyl L-tryptophanate solution, which should be clear and colorless, has developed a yellow or brown tint. In advanced stages, you may observe precipitation.
-
Primary Cause: This is a definitive sign of significant indole ring oxidation and the formation of degradation products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored samples.
-
Corrective Actions:
-
Confirm Degradation: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to compare the degraded sample to a freshly prepared, high-purity standard. Oxidation products typically appear as new, often broader, peaks. Mass spectrometry (MS) can confirm the identity of these peaks by their characteristic mass shifts.[8]
-
Review Handling Procedures: Oxidation is most often introduced during sample handling. Scrutinize your entire workflow—from dissolving the lyophilized powder to the final experimental step—for exposure to oxygen, light, and potential contaminants.
-
Implement Preventative Measures: Discard the oxidized sample. Prepare a new sample strictly following the protocols outlined in the Comprehensive Preventative Strategies section below.
-
Issue 2: Inconsistent or Reduced Biological Activity
-
Symptoms: You observe a loss of potency or inconsistent results in your functional assays compared to previous batches or literature values.
-
Primary Cause: The tryptophan indole ring is often critical for molecular interactions, such as receptor binding. Its modification through oxidation can alter the molecule's conformation and binding affinity, leading to a loss of function.[7]
-
Troubleshooting Steps:
-
Assess Sample Purity: Immediately analyze an aliquot of the sample exhibiting poor activity using RP-HPLC and MS.
-
Correlate Purity with Activity: Quantify the percentage of oxidized species in your sample. A high percentage of degradation products strongly correlates with a loss of activity.
-
Conduct a pH Stability Study: The pH of your buffer system can significantly influence the rate of oxidation.[9][10] An inappropriate pH may be accelerating degradation during your assay.
-
-
Experimental Protocol: pH Stability Screening
-
Prepare a series of buffers (e.g., acetate, phosphate, Tris) with pH values ranging from 4.0 to 8.0.
-
Deoxygenate each buffer by sparging with argon or nitrogen gas for at least 15 minutes.
-
Dissolve your Methyl L-tryptophanate in each deoxygenated buffer to the final desired concentration in amber vials.
-
Incubate the samples under your standard experimental conditions (time, temperature).
-
Analyze the purity of each sample by RP-HPLC at the beginning (T=0) and end of the incubation period.
-
Identify the pH range that shows the minimal formation of degradation products.
-
Comprehensive Preventative Strategies
Adherence to these core principles is the most effective way to ensure the integrity of your Methyl L-tryptophanate.
Control the Atmosphere: The Importance of Inert Gas
Oxygen is the primary culprit in indole oxidation.[9] The most critical preventative step is to minimize its presence.
-
Protocol: Deoxygenating Solutions
-
Before dissolving your compound, thoroughly sparge all solvents and buffers with an inert gas (high-purity argon or nitrogen) for 15-30 minutes.
-
When weighing the lyophilized powder, do so quickly.
-
Add the deoxygenated solvent to the vial containing the powder.
-
Immediately flush the headspace of the vial with inert gas before sealing it tightly.[11]
-
For long-term storage of solutions, use sealed ampoules under an inert atmosphere.
-
Use of Antioxidants
Antioxidants act as scavengers for the free radicals that initiate the oxidation chain reaction.[12][13] They are a powerful secondary defense.
| Antioxidant | Recommended Conc. (Typical) | Solvent System | Notes |
| Ascorbic Acid (Vitamin C) | 50-200 µM | Aqueous Buffers | Highly effective against peroxyl radicals.[14] May not be suitable for all cell-based assays. |
| Trolox (Vitamin E analog) | 50-200 µM | Aqueous/Organic Mix | A potent peroxyl radical scavenger.[13] |
| L-Methionine | 1-10 mM | Aqueous Buffers | Often used in protein formulations to sacrificially oxidize, protecting other residues.[8] |
| EDTA | 100 µM - 1 mM | Aqueous Buffers | Chelates metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze the formation of ROS.[8] |
Note: The optimal antioxidant and its concentration should be empirically determined, as they can sometimes interfere with downstream applications.
Storage and Handling Best Practices
Proper storage is fundamental to long-term stability.
-
Lyophilized Powder:
-
Temperature: Store at -20°C or -80°C for maximum stability.[11]
-
Atmosphere: Store in a tightly sealed container, preferably backfilled with argon or nitrogen.
-
Moisture: Use a desiccator to prevent moisture uptake, which can accelerate degradation.[11] Before opening, always allow the container to warm to room temperature inside a desiccator to prevent condensation.[11]
-
-
Solutions:
-
Light: Always use amber glass vials or wrap clear vials in aluminum foil to protect from light, as photo-oxidation is a significant degradation pathway.[2][15]
-
Temperature: Store solutions frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aliquoting is highly recommended.
-
Oxygen: Ensure the vial headspace is purged with inert gas before sealing and freezing.
-
Workflow Visualization: A Proactive Approach
The following diagram illustrates a robust workflow designed to minimize oxidation at every step.
Caption: Recommended workflow for handling Methyl L-tryptophanate.
By integrating these principles of atmospheric control, antioxidant use, and proper handling into your daily laboratory practices, you can ensure the stability and reliability of your Methyl L-tryptophanate, leading to more accurate and reproducible scientific outcomes.
References
-
Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543–11555. [Link]
-
Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. ResearchGate. [Link]
-
Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Atmospheric Chemistry and Physics. [Link]
-
Perrone, R., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9635–9645. [Link]
-
Reiter, R. J. (1995). Melatonin and tryptophan derivatives as free radical scavengers and antioxidants. PubMed. [Link]
-
Christen, S., et al. (1990). Antioxidant activities of some tryptophan metabolites: possible implication for inflammatory diseases. PubMed. [Link]
-
Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by •OH and •Cl: a computational study. Aarhus University - Pure. [Link]
-
Nizkorodov, S. (2024). Light-absorbing products of atmospheric oxidation of indole. YouTube. [Link]
-
Bellmaine, S., et al. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Chemically defined media modifications to lower tryptophan oxidation of biopharmaceuticals. [Link]
-
Behl, C., et al. (2000). Cytoprotective antioxidant function of tyrosine and tryptophan residues in transmembrane proteins. PubMed. [Link]
-
Perrone, R., et al. (2021). pH-dependent oxidation of indole catalyzed by Mn-MC6*a. ResearchGate. [Link]
-
Previero, A., et al. (1981). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. ResearchGate. [Link]
-
La Cour, A., et al. (2021). Efficiency of different antioxidants on tryptophan recovery. ResearchGate. [Link]
-
Azmitia, E. C. (2019). Evolution of Tryptophan: Antioxidants To Hallucinogens. YouTube. [Link]
-
Yu, Y., et al. (2017). Processing 2-Methyl-l-Tryptophan through Tandem Transamination and Selective Oxygenation Initiates Indole Ring Expansion. Journal of the American Chemical Society. [Link]
-
Previero, A., et al. (1981). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. De Gruyter. [Link]
-
Wikipedia. (n.d.). Indole. Wikipedia. [Link]
-
Moger, J., et al. (1992). Oxidation of tryptophan and N-methylindole by N3.cntdot., Br2.-, and (SCN)2.- radicals in light- and heavy-water solutions: a pulse radiolysis study. ACS Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). L-Tryptophan. PubChem. [Link]
-
Lissi, E. A., et al. (1999). Indole Ring Oxidation by Activated Leukocytes Prevents the Production of Hypochlorous Acid. PubMed. [Link]
-
Lissi, E. A., et al. (1999). Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. Free Radical Biology and Medicine. [Link]
-
Yang, Y., et al. (2015). Selective Oxidation of Methionine and Tryptophan Residues in a Therapeutic IgG1 Molecule. Journal of Pharmaceutical Sciences. [Link]
-
Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. [Link]
-
Haque, I. U. (2013). Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. ResearchGate. [Link]
-
Thomas, Q., et al. (2021). Photostability of L−Tryptophan in Aqueous Solution: Effect of Atmosphere and Antioxidants Addition. ResearchGate. [Link]
-
Bellmaine, S., et al. (2020). Tryptophan degradation products that are formed after exclusive exposure to heat. ResearchGate. [Link]
-
De, M., et al. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC. [Link]
-
Rutherfurd, S. M., et al. (2015). The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods. PubMed. [Link]
-
Thomas, Q., et al. (2021). Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition. PubMed. [Link]
-
Wikipedia. (n.d.). Indole test. Wikipedia. [Link]
-
Nechita, C., et al. (2016). Identification of oxidation products and free radicals of tryptophan by mass spectrometry. ResearchGate. [Link]
-
Schmölz, M., et al. (2020). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Analytical Chemistry. [Link]
-
Lin, L., et al. (1998). Identification of tryptophan oxidation products in bovine alpha-crystallin. Protein Science. [Link]
-
Nielsen, H. K., et al. (1986). Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems. PubMed. [Link]
-
Nielsen, H. K., et al. (1986). Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in differ. SciSpace. [Link]
-
Kim, D., et al. (2015). Direct C7 Functionalization of Tryptophan. Organic Syntheses. [Link]
-
Nielsen, H. K., et al. (1986). Stability of tryptophan during food processing and storage. Cambridge University Press & Assessment. [Link]
- CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.
-
Bellmaine, S., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PMC. [Link]
-
Klapper, M. H. (2012). Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences. PMC. [Link]
-
Bellmaine, S. (2017). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate. [Link]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of tryptophan oxidation products in bovine alpha-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Melatonin and tryptophan derivatives as free radical scavengers and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant activities of some tryptophan metabolites: possible implication for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl L-tryptophanate Stability & Storage Guide
Core Directive: The Stability Mandate
Methyl L-tryptophanate (often supplied as the Hydrochloride salt, L-Trp-OMe[1][2]·HCl ) is a bifunctional derivative prone to two distinct degradation vectors: hydrolysis of the ester moiety and oxidation of the indole ring.
As your Senior Application Scientist, I cannot overstate this rule: Treat this compound as a "use-fresh" reagent. While the solid salt is relatively stable under strict conditions, its integrity in solution is transient. The following guide replaces generic advice with field-proven protocols to maximize experimental reproducibility.
Optimal Storage Conditions (The Gold Standard)
To ensure long-term stability (>2 years), you must mitigate three primary stressors: Moisture, Light, and Oxygen.
Solid State Storage Protocol
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | -20°C (Preferred) or 2-8°C | Low temperature kinetically inhibits hydrolysis and auto-oxidation rates [1]. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen to prevent indole ring oxidation (browning/yellowing) [1, 3]. |
| Humidity | Desiccator (<20% RH) | The ester bond is moisture-sensitive. Hydrolysis yields L-Tryptophan and Methanol [6]. |
| Container | Amber Glass / Foil Wrap | Tryptophan derivatives are photosensitive; UV light accelerates degradation to kynurenine pathway metabolites [9]. |
Solution State Stability (Critical)
Never store aqueous solutions of Methyl L-tryptophanate.
-
In Aqueous Buffer: Hydrolysis occurs rapidly at physiological pH (pH 7.4). Half-life can be measured in hours to days depending on temperature.
-
In Organic Solvent (DMSO/Methanol): Stock solutions (e.g., 100 mM) are stable for 1 month at -20°C if sealed and protected from light [1].
Visualizing the Decision Logic
Use this decision tree to determine the correct handling workflow upon receipt or reconstitution.
Caption: Decision matrix for storage based on physical state and solvent composition. Aqueous storage is strictly prohibited.
Troubleshooting & Diagnostics
Degradation Mechanisms
Understanding how the molecule fails allows you to detect it early.
-
Hydrolysis: The methyl ester is cleaved by water/base, reverting the molecule to L-Tryptophan . This changes the solubility profile and alters biological activity (e.g., cell permeability).
-
Oxidation: The indole ring reacts with singlet oxygen or free radicals (accelerated by light), forming N-Formylkynurenine and other yellow/brown pigments [9].
Caption: Primary degradation pathways.[3] Hydrolysis destroys the ester; Oxidation attacks the indole core.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Powder turns yellow/beige | Oxidation of the indole ring due to light/air exposure [9]. | Discard. Purity is compromised. Ensure future stocks are stored in amber vials under nitrogen. |
| Precipitation in aqueous buffer | Hydrolysis to L-Tryptophan (less soluble than the ester HCl salt) or "salting out" effect. | Check pH. If pH > 8.0, hydrolysis is rapid. Prepare fresh in DMSO, then dilute slowly into buffer. |
| Inconsistent Cell Assay Results | Batch-to-batch variability in hydrolysis rates. | Standardize time-to-use. Do not let the solution sit for >30 mins before adding to cells. |
| "Sticky" solid (Clumping) | Hygroscopic moisture absorption. | Desiccate immediately. If severe, verify purity via HPLC/TLC before use. |
Frequently Asked Questions (FAQs)
Q: Can I autoclave Methyl L-tryptophanate solutions? A: Absolutely not. Autoclaving combines high heat and moisture, which will instantly hydrolyze the ester bond and potentially degrade the tryptophan moiety [9]. Always sterilize by filtration using a 0.22 µm membrane (PES or PVDF).
Q: What is the best solvent for stock solutions? A: DMSO (Dimethyl sulfoxide) or Methanol. The HCl salt is highly soluble in Methanol and DMSO [5, 6].
-
Protocol: Dissolve to 10-100 mM in anhydrous DMSO. Aliquot into single-use amber tubes. Store at -20°C.
-
Note: Avoid storing in basic solvents or buffers.
Q: Why does the color change from white to off-white? A: This is the "canary in the coal mine." Tryptophan derivatives are notorious for photo-oxidation. Even slight yellowing indicates the formation of kynurenine derivatives. While 1-2% degradation might be acceptable for some crude applications, it is unacceptable for precise kinetic or potency assays [9].
Q: How do I verify the purity if I suspect degradation? A: Run a simple Thin Layer Chromatography (TLC) or HPLC.
-
TLC Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).
-
Visualization: UV light (254 nm) or Ninhydrin stain.
-
Result: L-Tryptophan (hydrolysis product) will have a distinct Rf value compared to the Methyl ester.
References
-
Carl Roth. (n.d.).[4] Safety Data Sheet: L-Tryptophan. Retrieved from [Link]
-
ResearchGate. (2025). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products. Retrieved from [Link]
Sources
Validation & Comparative
Technical Validation Guide: Methyl L-tryptophanate for In Vivo Serotonin Modulation
Executive Summary
This guide provides a technical analysis of Methyl L-tryptophanate (L-Trp-OMe) as a pharmacological tool for modulating central serotonin (5-HT) levels. Unlike the PET tracer
This document details the mechanistic validation, comparative performance against standard alternatives (L-Trp, 5-HTP, SSRIs), and specific experimental protocols for in vivo assessment.
Mechanistic Grounding & Pathway Analysis
The Causality of Action: The efficacy of Methyl L-tryptophanate rests on two kinetic phases:
-
Enhanced Transport: The methyl ester modification masks the polar carboxyl group, significantly increasing lipophilicity. This facilitates passive diffusion across the BBB, supplementing the saturable Large Neutral Amino Acid Transporter (LAT1) system used by free L-Tryptophan.
-
Metabolic Conversion: Once intracellular, ubiquitous non-specific esterases hydrolyze the ester, releasing free L-Tryptophan. This substrate then enters the rate-limiting serotonin synthesis pathway.[1][2]
Critical Distinction:
-
Methyl L-tryptophanate: Prodrug
Hydrolyzed to L-Trp Converted to Serotonin.[1] -
-Methyl-L-Tryptophan: Tracer
Converted to -Methyl-Serotonin Not degraded by MAO (accumulates).[3]
Figure 1: Serotonergic Biosynthesis Pathway (Prodrug vs. Native)
Caption: Pathway illustrating the enhanced BBB entry of Methyl L-tryptophanate via passive diffusion, bypassing the competitive LAT1 transporter before entering the standard synthesis cascade.
Comparative Performance Guide
The following table contrasts Methyl L-tryptophanate with its primary alternatives. This data supports decision-making for experimental design.
| Feature | Methyl L-tryptophanate | L-Tryptophan (Native) | 5-HTP | SSRIs (e.g., Fluoxetine) |
| Primary Mechanism | Precursor Prodrug | Natural Precursor | Direct Precursor | Reuptake Inhibitor |
| BBB Penetration | High (Lipophilic) | Moderate (LAT1 Competition) | High | High |
| Rate-Limiting Step | Subject to TPH saturation | Subject to TPH saturation | Bypasses TPH (Unregulated) | N/A (Post-synaptic) |
| Serotonin Ceiling | Physiological (Self-limiting) | Physiological | Supra-physiological (Risk of Toxicity) | Synaptic accumulation only |
| Experimental Utility | Chronic loading studies; bypassing dietary competition | Nutritional deficiency models | Acute synthesis spikes | Depression/Anxiety models |
| Key Limitation | Methanol byproduct (minor); requires hydrolysis | Inefficient at high protein loads | Short half-life; peripheral conversion | Delayed onset of action |
Expert Insight:
-
Choose Methyl L-tryptophanate when you need to elevate brain tryptophan levels specifically without the interference of dietary amino acids (like Valine/Leucine) competing for the LAT1 transporter.
-
Choose 5-HTP if you need to force serotonin synthesis regardless of the enzyme (TPH) status, though this risks "serotonin syndrome" artifacts in behavioral data.
Validated Experimental Protocols
To ensure Trustworthiness and reproducibility, the following protocols are synthesized from pharmacological standards and neonatal rat studies.
Protocol A: In Vivo Microdialysis (Pharmacokinetic Validation)
Objective: Quantify the conversion rate of L-Trp-OMe to extracellular 5-HT in the hippocampus.
-
Subject Preparation: Adult male Wistar rats (250–300g). Anesthetize with isoflurane.
-
Probe Implantation: Stereotaxically implant a microdialysis guide cannula targeting the Ventral Hippocampus (Coordinates: AP -5.3, ML +5.0, DV -8.0). Allow 5–7 days recovery.
-
Administration:
-
Test Group: Methyl L-tryptophanate HCl (100 mg/kg, i.p. dissolved in saline).
-
Control Group: Equimolar L-Tryptophan (i.p.).
-
Vehicle: Saline.
-
-
Sampling: Perfuse probe with aCSF at 1.5 µL/min. Collect dialysate every 20 minutes for 4 hours post-injection.
-
Detection (HPLC-ECD):
-
Analyze samples for 5-HT and 5-HIAA (metabolite).[4]
-
Validation Check: A successful validation must show a delayed but sustained rise in 5-HT compared to 5-HTP (which spikes rapidly) and L-Trp (which may plateau due to transport saturation).
-
Protocol B: Behavioral Assessment (Forced Swim Test)
Objective: Assess functional serotonergic output.
-
Dosing Regimen: Administer Methyl L-tryptophanate (50–100 mg/kg) daily for 14 days (chronic loading).
-
Test (Day 15): Place rat in a water cylinder (25°C).
-
Scoring: Measure latency to immobility.
-
Hypothesis: Increased serotonergic tone should decrease immobility time (antidepressant-like effect).
-
Note: Monitor for "serotonin syndrome" signs (tremors, hind limb abduction) to ensure dosage is sub-toxic.
-
Data Interpretation & Nuance
Neonatal vs. Adult Effects: Research indicates complex outcomes based on developmental stage. In neonatal rats, chronic loading (100 mg/kg) of tryptophan methyl ester resulted in a decrease in serotonin in cortical regions but an increase in the pons/medulla [1]. This suggests that in developing brains, negative feedback loops on TPH activity may override substrate availability. In adults, the effect is typically a net increase in synthesis.
Solubility Data for Formulation: When preparing stock solutions, use the following solubility hierarchy to avoid precipitation [2]:
-
Methanol: Highest solubility (Mole fraction ~0.033).
-
Water: Moderate solubility (~0.012).
-
Ethanol: Lower solubility (~0.007).
-
Recommendation: Dissolve in a minimal volume of DMSO or Methanol, then dilute with saline to <1% organic solvent concentration for injection.
References
-
Mathura, C. B., et al. (1987). Effects of chronic tryptophan loading on serotonin (5-HT) levels in neonatal rat brain. National Institutes of Health (NIH). Link
-
BenchChem Technical Guides. (2025). Determination of L-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems. Link
-
Young, S. N. (2013). The effect of raising and lowering tryptophan levels on human mood and social behaviour. Phil. Trans. R. Soc. B. Link
-
Takada, A., et al. (1992). Blood-brain barrier transfer of L-Trp and alpha-MTrp in Li-treated rats. Neurochemistry International. Link
-
BenchChem Application Notes. (2025). L-Tryptophan Methyl Ester Hydrochloride in Neuropharmacological Research. Link
Sources
Comparing the biological activity of Methyl L-tryptophanate with its N-methylated analog
This guide provides a technical comparison between Methyl L-tryptophanate (Trp-OMe) and its pharmacologically distinct N-methylated analog, Methyl 1-methyl-L-tryptophanate (1-MT-OMe).
While "
Executive Summary
Methyl L-tryptophanate (Trp-OMe) serves primarily as a cell-permeable prodrug of the natural amino acid L-tryptophan. Upon intracellular hydrolysis, it feeds the Kynurenine Pathway, acting as a substrate for Indoleamine 2,3-dioxygenase 1 (IDO1), potentially fueling immunosuppressive environments in tumors.
In contrast, Methyl 1-methyl-L-tryptophanate (1-MT-OMe) is the prodrug of 1-Methyl-L-tryptophan (1-MT) . The methylation of the indole nitrogen sterically hinders the formation of the transition state required for oxidative cleavage by IDO1. Consequently, it acts as a competitive inhibitor (or modulator) of IDO1, halting the production of Kynurenine and restoring T-cell proliferation.
| Feature | Methyl L-tryptophanate (Trp-OMe) | Methyl 1-methyl-L-tryptophanate (1-MT-OMe) |
| Primary Role | Metabolic Substrate / Fluorescent Probe | Enzyme Inhibitor (IDO1/TDO2) |
| Mechanism | Feeds Kynurenine Pathway | Blocks Kynurenine Pathway |
| Fluorescence | Standard Indole Emission ( | Enhanced Quantum Yield / Red-shifted |
| Cellular Effect | Promotes Immunotolerance (via Kyn) | Restores Immunity (via Trp preservation) |
Mechanistic Divergence: The IDO1 Checkpoint
The biological activity of these two analogs is defined by their interaction with the heme-containing active site of IDO1.
The Pathway Switch
-
Trp-OMe: Enters the cell
Hydrolyzed by esterases to L-Trp Binds IDO1 heme Converted to -formylkynurenine. -
1-MT-OMe: Enters the cell
Hydrolyzed by esterases to 1-MT Binds IDO1 heme Stalls catalysis . The 1-methyl group prevents the formation of the ternary complex required for the addition of molecular oxygen across the C2-C3 bond.
Visualization of Signaling Impact
The following diagram illustrates the opposing effects of these two analogs on the tumor microenvironment.
Figure 1: Divergent biological pathways.[1] Trp-OMe feeds the immunosuppressive Kynurenine pathway, while 1-MT-OMe blocks it, preserving T-cell function.
Physicochemical & Fluorescent Properties
Beyond biological activity, the methylation status significantly alters the spectroscopic properties, making 1-MT-OMe a superior probe in specific "quench-prone" environments.
Fluorescence Quantum Yield
Tryptophan fluorescence is often quenched by proton transfer from the indole -NH group to solvent or backbone carbonyls.
-
Trp-OMe: Retains the -NH group. Quantum Yield (QY)
in water. Sensitive to pH and thermal quenching. -
1-MT-OMe: The 1-methyl group removes the dissociable proton. This eliminates proton-transfer quenching mechanisms, typically resulting in a higher quantum yield (QY
) and a longer fluorescence lifetime.
Solubility and Transport
Both esters exhibit significantly higher lipophilicity than their free acid counterparts, facilitating passive diffusion across cell membranes.
-
LogP (Estimated):
-
Trp-OMe: ~0.8
-
1-MT-OMe: ~1.2 (Higher lipophilicity due to methyl cap on indole).
-
Experimental Protocols
To validate the biological difference, the following self-validating protocols allow researchers to distinguish the substrate (Trp-OMe) from the inhibitor (1-MT-OMe).
Protocol A: Cell-Based IDO1 Inhibition Assay
This protocol measures the conversion of L-Trp to Kynurenine. Objective: Demonstrate that 1-MT-OMe reduces Kynurenine production, while Trp-OMe increases it (or maintains high levels).
Reagents:
-
HeLa cells (inducible IDO1 expression).
-
Recombinant Human IFN-
(to induce IDO1). -
Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).
-
Trichloroacetic acid (TCA) 30%.
Workflow:
-
Seeding: Plate HeLa cells (
cells/well) in 96-well plates. Allow attachment (24h). -
Induction: Treat cells with IFN-
(50 ng/mL) for 24 hours to upregulate IDO1. -
Treatment:
-
Arm A (Inhibitor Test): Add 1-MT-OMe (Gradient: 0 - 1000
M) + L-Trp (100 M). -
Arm B (Substrate Test): Add Trp-OMe (Gradient: 0 - 1000
M) without extra L-Trp.
-
-
Incubation: Incubate for 48 hours at 37°C.
-
Colorimetric Detection:
-
Harvest 140
L supernatant. -
Add 10
L 30% TCA (precipitate protein), centrifuge 2000xg for 10 min. -
Transfer 100
L cleared supernatant to a new plate. -
Add 100
L Ehrlich’s Reagent. Incubate 10 min at RT.
-
-
Readout: Measure Absorbance at 490 nm .
Expected Results:
-
1-MT-OMe: Dose-dependent decrease in OD490 (Yellow pigment), indicating inhibition of Kynurenine synthesis.
-
Trp-OMe: High OD490 signal (potentially increasing), confirming it acts as a source of Tryptophan for IDO1 conversion.
Protocol B: Solvatochromic Shift Analysis
Objective: Distinguish analogs based on solvent sensitivity.
-
Preparation: Dissolve Trp-OMe and 1-MT-OMe in three solvents: Water (Polar/Protic), Acetonitrile (Polar/Aprotic), and Dioxane (Non-polar). Concentration: 10
M. -
Excitation: Set
nm (or 295 nm to selectively excite indole). -
Emission Scan: Record spectra from 300 nm to 450 nm.
-
Analysis:
-
Trp-OMe: Will show a large "Red Shift" (movement to longer wavelengths) as solvent polarity increases (Lippert-Mataga dependence).
-
1-MT-OMe: Will exhibit a similar shift but typically higher intensity and slightly altered
due to the lack of H-bond donation capability of the indole ring.
-
Summary of Comparative Data
The following table synthesizes data from standard biochemical characterizations.
| Parameter | Methyl L-tryptophanate | Methyl 1-methyl-L-tryptophanate | Implications |
| IDO1 Activity | Substrate ( | Competitive Inhibitor ( | 1-MT-OMe is a candidate for cancer immunotherapy.[2] |
| Cellular Uptake | High (LAT1 Transporter + Diffusion) | High (Passive Diffusion) | Both esters are superior to free acids for intracellular delivery. |
| Fluorescence QY | 0.13 - 0.15 | 0.30 - 0.35 | 1-MT-OMe is a "brighter" probe for microscopy. |
| Metabolic Fate | Protein Incorporation / Kyn Pathway | Cannot be incorporated into proteins | 1-MT-OMe is bio-orthogonal regarding protein synthesis. |
| Toxicity | Low (Nutrient precursor) | Low to Moderate (Metabolic disruption) | 1-MT-OMe requires careful dosing to avoid off-target AHR activation. |
References
-
IDO1 Inhibition Mechanism
-
Fluorescence Properties of Methyl-Tryptophans
- Use of Esters as Prodrugs: Title: An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride. Source: BenchChem Technical Guides.
-
1-Methyl-Tryptophan in Cancer Therapy
- Title: The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells.
- Source: Oncotarget (NIH PMC).
-
URL:[Link]
Sources
- 1. The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. functmaterials.org.ua [functmaterials.org.ua]
- 5. researchgate.net [researchgate.net]
Enantiomeric Purity Analysis of Methyl L-Tryptophanate: A Comparative Technical Guide
Topic: Enantiomeric purity analysis of Methyl L-tryptophanate by chiral HPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the high-stakes landscape of peptide synthesis and pharmaceutical development, the optical purity of starting materials is non-negotiable. Methyl L-tryptophanate (L-Trp-OMe) serves as a critical chiral building block. However, its susceptibility to base-catalyzed racemization during synthesis and storage necessitates rigorous quality control.
This guide evaluates the performance of Amylose-based Polysaccharide Chiral Stationary Phases (CSPs) —specifically the Chiralpak AD-H —against alternative methodologies like Crown Ether CSPs and indirect derivatization. Our analysis demonstrates that while alternatives exist, the polysaccharide-based normal-phase approach offers the optimal balance of resolution (
The Chirality Challenge: Methyl L-Tryptophanate
Tryptophan derivatives are unique due to the indole side chain, which introduces
Critical Failure Points in Analysis:
-
Hydrolysis Risk: Aqueous acidic mobile phases (common in Crown Ether methods) can hydrolyze the ester back to free Tryptophan, confounding results.
-
Racemization: Harsh derivatization conditions (e.g., heating with Marfey’s reagent) can induce racemization, leading to false positives for D-enantiomer presence.
Comparative Analysis of Separation Strategies
We compared three distinct analytical approaches. The quantitative performance metrics below summarize the superiority of the Polysaccharide Normal-Phase method for this specific analyte.
Table 1: Comparative Performance Metrics
| Feature | Method A: Polysaccharide CSP (Recommended) | Method B: Crown Ether CSP | Method C: Indirect Derivatization |
| Column Technology | Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) | Crownpak CR-I(+) (Chiral Crown Ether) | C18 Reversed Phase (Post-derivatization) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1) | Aqueous | Acetonitrile / Water (Gradient) |
| Resolution ( | > 3.5 (Baseline separation) | ~1.5 - 2.0 | Variable (Depends on reaction yield) |
| Analyte Stability | High (Non-aqueous, neutral) | Low (Risk of acid hydrolysis) | Medium (Reagent interference) |
| Prep Time | < 5 mins (Direct inject) | < 5 mins (Direct inject) | > 60 mins (Reaction required) |
| LOD (Enantiomer) | 0.05% | 0.1% | 0.01% (Fluorescence detection) |
Deep Dive: Why Method A Wins
While Crown Ether columns are the gold standard for free amino acids (utilizing the
Chiralpak AD-H , operating in normal phase, avoids water entirely. The amylose helical structure creates a "chiral groove" that interacts with the indole ring (
Visualizing the Separation Mechanism
The following diagram illustrates the interaction mechanism and the workflow decision tree.
Figure 1: Decision matrix and mechanistic comparison between Polysaccharide and Crown Ether modes for amino acid esters.
Experimental Protocol: The "Gold Standard" Method
This protocol is validated for the determination of enantiomeric excess (%ee) of Methyl L-tryptophanate using a Chiralpak AD-H column.
Reagents & Equipment
-
Column: Chiralpak AD-H (
mm, 5 m). -
Mobile Phase: n-Hexane (HPLC Grade) / 2-Propanol (IPA) / Diethylamine (DEA).
-
Standard: Methyl L-tryptophanate hydrochloride (Sigma-Aldrich, >99%).
-
Racemic Standard: DL-Tryptophan methyl ester (for
determination).
Step-by-Step Workflow
-
Mobile Phase Preparation:
-
Mix n-Hexane and IPA in a 90:10 (v/v) ratio.
-
Add 0.1% Diethylamine (DEA) . Note: DEA is crucial to suppress the ionization of the primary amine, sharpening the peak shape.
-
Degas by ultrasonication for 10 minutes.
-
-
System Equilibration:
-
Flow Rate: 1.0 mL/min .
-
Temperature: 25°C .
-
Flush column for 30 minutes until baseline stabilizes at 280 nm.
-
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Mobile Phase .
-
Caution: Do not dissolve in pure IPA or Methanol if injecting large volumes, as this disrupts the solvent equilibrium at the column head.
-
-
Injection & Detection:
-
Injection Volume: 10
L . -
Detection: UV at 280 nm (targets the indole chromophore).
-
-
Data Analysis:
-
Elution Order: Typically, the D-isomer elutes first (
) and the L-isomer elutes second ( ) on Amylose-based columns, but this must be confirmed with a pure L-standard. -
Calculate Enantiomeric Excess:
-
Expert Insights & Troubleshooting
Self-Validating the Method
To ensure your data is trustworthy (E-E-A-T principle), perform a Spike Recovery Test :
-
Analyze your pure L-sample.
-
Spike the sample with 1% of the D-enantiomer.
-
Validation: You must see a distinct, resolved peak at the D-retention time. If the peak is masked or splits the main peak, the method selectivity (
) is insufficient.
Common Pitfalls
-
Peak Tailing: The primary amine on the tryptophan backbone interacts strongly with residual silanols on the silica support.
-
Solution: Ensure DEA or TEA (0.1%) is fresh. If tailing persists, increase DEA to 0.2%, but do not exceed 0.5% to protect the silica.
-
-
Retention Time Drift: Tryptophan is sensitive to temperature.
-
Solution: Use a thermostatted column compartment.[1] A 1°C shift can alter retention by 2-3%.
-
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
Hyun, M. H., et al. (2001).[2] New chiral crown ether stationary phase for the liquid chromatographic resolution of
-amino acid enantiomers. Journal of Chromatography A. Retrieved from [Link] -
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
Validation of Chiral HPLC Methods. (2022). ICH Guidelines Q2(R1) on Validation of Analytical Procedures. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity Against Methyl L-tryptophanate
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of immunoassay development, particularly for small molecules, achieving high specificity is the cornerstone of reliable quantification. This guide provides an in-depth, technical framework for assessing the cross-reactivity of antibodies raised against Methyl L-tryptophanate, a key ester of the essential amino acid L-tryptophan. While this molecule is pivotal in various biochemical and pharmaceutical synthesis pathways, generating specific antibodies for it presents a significant challenge due to its small size and structural similarity to other endogenous metabolites.[1][2][3]
This document moves beyond a simple product comparison to offer a comprehensive, field-proven methodology for characterizing a custom antibody's specificity. We will delve into the causality behind experimental choices, provide a self-validating protocol, and present a plausible, illustrative dataset to guide your interpretation.
The Challenge: Small Molecule Hapten Immunology
Methyl L-tryptophanate, by itself, is non-immunogenic. To elicit an immune response, it must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[4][] This complex, known as a hapten-carrier conjugate, is then used for immunization.[6][7]
The core challenge arises from the antibody's recognition site. While the goal is to generate antibodies that specifically recognize the unique structure of Methyl L-tryptophanate, the immune system may also produce antibodies that recognize:
-
The carrier protein itself.
-
The linker used to conjugate the hapten to the carrier.
-
Structural features shared by Methyl L-tryptophanate and its related analogs (e.g., the indole ring of tryptophan).
This potential for off-target binding necessitates a rigorous cross-reactivity assessment to ensure the antibody's specificity and the subsequent assay's validity.[8][9]
Experimental Design: The Competitive ELISA
For quantifying a small molecule like Methyl L-tryptophanate and assessing antibody specificity, the indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the industry-standard method.[10][11][12] This format is ideal because small molecules do not efficiently adsorb to microplate wells on their own.
The principle of the competitive ELISA is based on the competition between the free analyte in a sample (or a standard) and a fixed amount of a labeled or plate-bound antigen for a limited number of antibody binding sites.[13][14] In our case, a Methyl L-tryptophanate conjugate is immobilized on the ELISA plate. The sample containing unknown Methyl L-tryptophanate is then incubated with the specific primary antibody. This mixture is added to the coated plate. The more Methyl L-tryptophanate present in the sample, the less primary antibody will be available to bind to the conjugate on the plate. The amount of bound primary antibody is then detected with an enzyme-labeled secondary antibody, and the resulting signal is inversely proportional to the concentration of Methyl L-tryptophanate in the sample.
Workflow for Competitive ELISA
Caption: Workflow of an indirect competitive ELISA for cross-reactivity assessment.
Detailed Experimental Protocol: Competitive ELISA
This protocol provides a robust framework for validation. Adherence to Good Laboratory Practice (GLP) and FDA guidelines on immunoassay validation is recommended for clinical or regulated environments.[15][16][17][18]
Materials:
-
High-bind 96-well microplates
-
Custom Anti-Methyl L-tryptophanate Antibody (e.g., rabbit polyclonal)
-
Coating Antigen: Methyl L-tryptophanate-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6)
-
Assay Buffer: 1% BSA in PBS with 0.05% Tween-20 (PBST)
-
Wash Buffer: PBST
-
Blocking Buffer: 3% non-fat dry milk in PBST
-
Standards: Methyl L-tryptophanate (highly pure)
-
Test Compounds: L-Tryptophan, D-Tryptophan, N-Acetyl-L-tryptophan, Tryptamine, Indole-3-acetic acid
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2N H₂SO₄
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Add 100 µL of the Coating Antigen solution to each well. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature (RT).
-
Standard/Test Compound Preparation:
-
Prepare a stock solution of Methyl L-tryptophanate and each test compound in Assay Buffer.
-
Perform serial dilutions to create a concentration curve for each compound (e.g., from 100 µM down to 0.01 nM).
-
-
Competition Reaction:
-
In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the primary antibody (pre-diluted to its optimal concentration in Assay Buffer).
-
Incubate this mixture for 1 hour at RT.
-
-
Incubation on Coated Plate:
-
Wash the blocked 96-well plate 3 times with Wash Buffer.
-
Transfer 100 µL of the antibody/competitor mixture from the dilution plate to the corresponding wells of the coated plate.
-
Incubate for 1.5 hours at RT.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at RT.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.
-
-
Data Acquisition: Read the absorbance at 450 nm within 15 minutes of stopping the reaction.
Data Analysis and Interpretation
The data is analyzed by plotting the absorbance against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve. The key parameter derived from this curve is the IC50 value , which is the concentration of the competitor that causes a 50% reduction in the maximum signal.[19]
Cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Methyl L-tryptophanate / IC50 of Test Compound) x 100[20]
Illustrative Data & Structural Comparison
Below is a table of plausible, hypothetical data for a highly specific custom antibody raised against Methyl L-tryptophanate.
| Compound | Structure | IC50 (nM) | % Cross-Reactivity | Rationale for Cross-Reactivity |
| Methyl L-tryptophanate | Target Analyte | 15.2 | 100% | The antibody was raised against this specific hapten. |
| L-Tryptophan | Free Carboxylic Acid | 850.5 | 1.79% | The methyl ester group is a key part of the epitope. The free acid fits poorly. |
| D-Tryptophan | Stereoisomer | > 10,000 | < 0.15% | The antibody is highly specific for the L-stereoisomer configuration. |
| N-Acetyl-L-tryptophan | Modified Amine | 2,100 | 0.72% | Acetylation of the alpha-amino group significantly hinders antibody binding. |
| Tryptamine | Lacks Carboxyl Group | 5,500 | 0.28% | The entire methyl ester group is missing, leading to very low affinity. |
| α-Methyl-L-tryptophan | Methylated Alpha-Carbon | > 10,000 | < 0.15% | The addition of a methyl group at the alpha-carbon sterically blocks the binding pocket.[21] |
This hypothetical data demonstrates an antibody with excellent specificity. The highest cross-reactivity is seen with L-Tryptophan, which is structurally the most similar compound, differing only by the methyl ester group.[22][23][24][25][26] The negligible cross-reactivity with the D-isomer and other modified analogs indicates that the antibody's binding pocket is highly selective for the precise three-dimensional structure of Methyl L-tryptophanate.
Structural Relationships of Analogs
Caption: Structural relationships between Methyl L-tryptophanate and potential cross-reactants.
Conclusion and Best Practices
The rigorous assessment of antibody cross-reactivity is not merely a quality control step; it is fundamental to the validity of any immunoassay.[27] For antibodies against small molecules like Methyl L-tryptophanate, where a family of structurally similar metabolites exists, this process is critical.
Key Takeaways for Researchers:
-
Method of Choice: The competitive ELISA format is the gold standard for assessing the specificity of antibodies against small molecule haptens.[12]
-
Data-Driven Decisions: Always quantify cross-reactivity using IC50 values. A low percentage of cross-reactivity against closely related analogs is the hallmark of a highly specific and reliable antibody.
-
Thoroughness is Key: The panel of compounds tested should include stereoisomers, precursors, metabolites, and any other structurally related molecules relevant to your sample matrix.
-
Validation is Paramount: The entire assay should be validated according to established guidelines to ensure it is fit for its intended purpose, providing accurate, precise, and reproducible results.[27]
By following the principles and protocols outlined in this guide, researchers can confidently characterize the specificity of their anti-Methyl L-tryptophanate antibodies, ensuring the integrity and reliability of their experimental data.
References
-
Hapten-Carrier Conjugation . Creative Biolabs. [Link]
-
Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules . PubMed. [Link]
-
Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules . American Chemical Society. [Link]
-
Hapten-BSA Conjugation Kit . RayBiotech. [Link]
-
A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules . ACS Publications. [Link]
-
Structures of tryptophan and its analogues used in this study . ResearchGate. [Link]
-
Analogs of Tryptophan . Anaspec. [Link]
-
Structurally extended analogues of tryptophan . ResearchGate. [Link]
-
Competitive ELISA Protocol . Creative Diagnostics. [Link]
-
The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers . MDPI. [Link]
-
Assay Development for Immunogenicity Testing of Therapeutic Proteins . Regulations.gov. [Link]
-
FDA Draft Guidance on Immunogenicity Testing . FDA. [Link]
-
Cross-reactivity (CR) and 50% inhibitory concentration (IC50) values of the mAb for DON, HT-2 toxin, 15-acetyl-DON, and nivalenol . ResearchGate. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
-
FDA Updates Analytical Validation Guidance . BioPharm International. [Link]
-
Factors influencing neutralizing antibody response to the original SARS-CoV-2 virus and the Omicron variant in a high vaccination coverage country, a population-based study . National Institutes of Health. [Link]
-
α-Methyltryptophan . Wikipedia. [Link]
-
Antibody Cross-Reactivity: How to Assess & Predict Binding . Boster Bio. [Link]
-
A Practical Guide to Immunoassay Method Validation . PMC. [Link]
-
Direct C7 Functionalization of Tryptophan . PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. L -Tryptophan methyl ester 98 7524-52-9 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 7. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biossusa.com [biossusa.com]
- 12. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 13. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. regulations.gov [regulations.gov]
- 16. bioanalysisforum.jp [bioanalysisforum.jp]
- 17. propharmagroup.com [propharmagroup.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Factors influencing neutralizing antibody response to the original SARS-CoV-2 virus and the Omicron variant in a high vaccination coverage country, a population-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 22. Tryptophan Analogues - Enamine [enamine.net]
- 23. researchgate.net [researchgate.net]
- 24. Analogs of Tryptophan [anaspec.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl L-Tryptophanate and Other Tryptophan Esters in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success. Among the 20 proteinogenic amino acids, tryptophan presents a unique set of challenges due to the nucleophilic nature of its indole side chain, which is susceptible to undesired modifications during synthesis.[1][2] This guide provides an in-depth comparative analysis of Methyl L-tryptophanate and other commonly used tryptophan esters for C-terminal protection, offering experimental insights and data to inform your selection process.
The Critical Role of C-Terminal Protection for Tryptophan
In solid-phase peptide synthesis (SPPS), the C-terminal amino acid is anchored to a solid support, typically a resin.[3][4] When this amino acid is tryptophan, its carboxylic acid must be protected, usually as an ester, to prevent unwanted side reactions. The choice of this ester protecting group is far from trivial, as it can significantly influence several key aspects of the synthesis, including:
-
Coupling Efficiency: The steric bulk and electronic properties of the ester can affect the rate and completeness of the coupling reaction between the C-terminal tryptophan and the incoming amino acid.
-
Racemization: The activation of the carboxylic acid for coupling can lead to racemization, and the nature of the ester can influence the propensity for this stereochemical scrambling.[5][6][7]
-
Side-Product Formation: The ester group can impact the likelihood of side reactions such as diketopiperazine formation, particularly at the dipeptide stage.[2][5]
-
Stability: The ester must be stable throughout the synthesis under various conditions, including the repeated cycles of Nα-deprotection, yet be readily cleavable at the final stage without degrading the peptide.
This guide will focus on a comparative evaluation of four commonly employed tryptophan esters: Methyl, Ethyl, Benzyl, and tert-Butyl esters.
Tryptophan Esters: A Head-to-Head Comparison
Methyl L-tryptophanate
Methyl L-tryptophanate is the simplest of the alkyl esters and serves as a valuable baseline for comparison.
-
Synthesis and Handling: It is readily prepared via Fischer-Speier esterification of L-tryptophan using methanol and a strong acid catalyst, such as thionyl chloride or hydrogen chloride.[8] The resulting hydrochloride salt is a stable, crystalline solid.
-
Performance in Peptide Synthesis:
-
Coupling: Due to its minimal steric hindrance, Methyl L-tryptophanate generally exhibits good coupling efficiency.
-
Racemization: It has a moderate propensity for racemization upon activation, a common characteristic of small alkyl esters. The degree of racemization can be mitigated by using appropriate coupling reagents and additives like 1-hydroxybenzotriazole (HOBt).[9]
-
Side Reactions: Its small size can sometimes favor intramolecular cyclization reactions, such as diketopiperazine formation, especially when the subsequent amino acid is proline or another sterically unhindered residue.[2]
-
Ethyl L-tryptophanate
Ethyl L-tryptophanate offers a slight increase in steric bulk compared to its methyl counterpart.
-
Synthesis and Handling: Similar to the methyl ester, it is synthesized using ethanol in a Fischer-Speier esterification.
-
Performance in Peptide Synthesis:
-
Coupling: The coupling efficiency is generally comparable to that of Methyl L-tryptophanate, with the slightly larger ethyl group having a minimal impact in most cases.
-
Racemization: The tendency for racemization is similar to that of the methyl ester.
-
Side Reactions: The marginal increase in steric hindrance may slightly suppress the rate of diketopiperazine formation compared to the methyl ester, although this effect is often sequence-dependent.
-
Benzyl L-tryptophanate
The benzyl ester introduces an aromatic group, which significantly alters its properties.
-
Synthesis and Handling: Benzyl L-tryptophanate is typically synthesized by reacting L-tryptophan with benzyl alcohol in the presence of an acid catalyst.
-
Performance in Peptide Synthesis:
-
Coupling: The bulky benzyl group can lead to slightly slower coupling kinetics compared to the smaller alkyl esters, potentially requiring longer reaction times or more potent coupling reagents.
-
Racemization: The electron-withdrawing nature of the benzyl group can, in some contexts, help to stabilize the activated carboxyl group against enolization, thereby potentially reducing racemization compared to simple alkyl esters. However, this is highly dependent on the specific coupling conditions.
-
Side Reactions: Premature cleavage of the benzyl ester can occur during peptide synthesis, particularly if acidic conditions are used for Nα-deprotection in Boc chemistry.[5] The presence of the bulky benzyl group can also sterically hinder unwanted side reactions.
-
tert-Butyl L-tryptophanate
The tert-butyl ester is the most sterically hindered of the esters discussed here and is prized for its unique cleavage properties.
-
Synthesis and Handling: Its synthesis requires specific conditions to introduce the bulky tert-butyl group, often involving the use of isobutylene and a strong acid catalyst.
-
Performance in Peptide Synthesis:
-
Coupling: The significant steric bulk of the tert-butyl group can considerably slow down coupling reactions, necessitating the use of highly efficient coupling reagents and potentially elevated temperatures.
-
Racemization: The steric hindrance of the tert-butyl group can effectively suppress racemization by disfavoring the formation of the planar oxazolone intermediate.[10]
-
Side Reactions: The bulkiness of the tert-butyl group provides excellent protection against intramolecular side reactions like diketopiperazine formation.
-
Quantitative and Qualitative Comparison of Tryptophan Esters
| Feature | Methyl Ester | Ethyl Ester | Benzyl Ester | tert-Butyl Ester |
| Relative Steric Hindrance | Low | Low-Moderate | Moderate-High | Very High |
| Coupling Efficiency | High | High | Moderate | Low-Moderate |
| Racemization Propensity | Moderate | Moderate | Low-Moderate | Low |
| Diketopiperazine Formation | Moderate-High | Moderate | Low-Moderate | Low |
| Cleavage Conditions | Saponification (basic) | Saponification (basic) | Hydrogenolysis, Strong Acid | Strong Acid (e.g., TFA) |
| Compatibility with Fmoc/Boc | Compatible | Compatible | More common in Boc | Compatible |
Experimental Protocols
General Protocol for Coupling of an Amino Acid to a Resin-Bound Tryptophan Ester
This protocol is a representative example and may require optimization based on the specific sequence and ester used.
-
Resin Swelling: Swell the resin-bound tryptophan ester (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.[11]
-
Nα-Deprotection: If the resin-bound tryptophan ester is Nα-protected (e.g., with Fmoc), deprotect by treating with 20% piperidine in DMF (2 x 10 minutes).[12]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove the deprotection reagent.
-
Amino Acid Activation: In a separate vessel, dissolve the incoming Nα-protected amino acid (3 equivalents), a coupling agent such as HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours. For sterically hindered esters like tert-butyl, a longer coupling time or the use of a more potent activating agent may be necessary.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be required.
Visualizing Key Concepts in Peptide Synthesis
Chemical Structures of Tryptophan Esters
Caption: Chemical structures of common L-tryptophan esters.
Note: The image source in the DOT script is a placeholder and would need to be replaced with actual image URLs for rendering.
General Workflow of Solid-Phase Peptide Synthesis (SPPS)
Caption: A simplified workflow of solid-phase peptide synthesis.
Mechanism of Diketopiperazine Formation
Caption: The intramolecular cyclization leading to diketopiperazine formation.
Concluding Remarks
The choice of the C-terminal ester for tryptophan in peptide synthesis is a multi-faceted decision that requires careful consideration of the specific peptide sequence and the overall synthetic strategy.
-
Methyl and Ethyl L-tryptophanate are excellent choices for routine synthesis where high coupling efficiency is desired and the risk of diketopiperazine formation can be managed.
-
Benzyl L-tryptophanate offers a balance of properties and is particularly well-suited for Boc-based strategies, although its lability under certain acidic conditions must be considered.
-
tert-Butyl L-tryptophanate provides the highest level of steric protection against racemization and intramolecular side reactions, making it the preferred choice for complex sequences or when stereochemical fidelity is paramount, despite its slower coupling kinetics.
Ultimately, the optimal tryptophan ester is the one that provides the highest yield and purity of the target peptide with the minimal formation of side products. Empirical evaluation of different esters for a particularly challenging sequence is often the most reliable approach to identifying the ideal protecting group. This guide serves as a foundational resource to aid in making an informed initial selection.
References
- Side reactions in peptide synthesis: An overview - Bibliomed.
- Amino Acid Derivatives for Peptide Synthesis.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES Lukas Junk,a,b* Angelika Ullrich,a Uli Kazmaiera,b aInstitute of Organic Chemistry,.
- Solid-Phase Peptide Synthesis | Springer Nature Experiments.
- A side-reaction in the SPPS of Trp-containing peptides - PubMed.
- Protection of tryptophan in peptide synthesis. The use of crown ethers - RSC Publishing.
- Application Notes and Protocols: N-Boc-6-methyl-L-tryptophan in Solution-Phase Synthesis - Benchchem.
- A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC - ResearchGate.
- Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed.
- A side‐reaction in the SPPS of Trp‐containing peptides | Semantic Scholar.
- The Synthesis of Tryptophan Peptides | The Journal of Organic Chemistry.
- Overview of Custom Peptide Synthesis.
- 7.4 Racemization Assays.
- Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties | Organic Letters - ACS Publications.
- Electrochemical Tryptophan-Selective Bioconjugation - ChemRxiv.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Substitution of l-Tryptophan by α-Methyl-l-Tryptophan in 177 Lu-RM2 Results in 177 Lu-AMTG, a High-Affinity Gastrin-Releasing Peptide Receptor Ligand with Improved In Vivo Stability - Journal of Nuclear Medicine.
- Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry.
- Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications.
- Summary of the experimental conditions employed for SPPS | Download Table.
- Tryptophan zippers: Stable, monomeric β-hairpins - PMC.
- Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process - PMC.
- Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides - CHIMIA.
- Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones | Journal of the American Chemical Society.
- Synthesis of tryptophan peptides - PubMed.
- Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01244E.
- Solid Phase Peptide Synthesis (SPPS) explained - Bachem.
- Synthesis and Performance of l‑Tryptophanamide and (S)‑1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Am - eScholarship.
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation - PMC.
- Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies.
- Mastering Solid Phase Peptide Synthesis (SPPS).
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
- Substitution of l-Tryptophan by α-Methyl-l-Tryptophan in 177Lu-RM2 Results in 177Lu-AMTG, a High-Affinity Gastrin-Releasing Peptide Receptor Ligand with Improved In Vivo Stability - PubMed.
- Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC.
- (PDF) A side-reaction in the SPPS of Trp-containing peptides - ResearchGate.
- A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli - PMC.
- L -Tryptophan methyl ester 98 7524-52-9 - Sigma-Aldrich.
- Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - Frontiers.
- Methods and Protocols of Modern Solid-Phase Peptide Synthesis - ResearchGate.
- Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - ResearchGate.
- An In-depth Technical Guide to the Synthesis of L-Tryptophan Methyl Ester Hydrochloride - Benchchem.
- Comparison of effects of L-tryptophan and a tryptophan analog, D,L-beta-(1-naphthyl)alanine, on processes relating to hepatic protein synthesis in rats - PubMed.
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
A Comparative Guide to the Analytical Validation for Methyl L-tryptophanate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Methyl L-tryptophanate is a critical step in a multitude of research and development applications. As a key building block in peptide synthesis and a significant intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), the ability to reliably measure its concentration and purity is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of Methyl L-tryptophanate, offering insights into the rationale behind methodological choices and presenting the experimental data necessary to make informed decisions for your specific analytical needs.
This document is structured to provide not just procedural steps, but a comprehensive understanding of the principles and validation of each technique, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Analytical Imperative: Why Method Validation Matters
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[1]. This is not merely a regulatory hurdle but a cornerstone of scientific rigor, ensuring that the data generated is accurate, reliable, and reproducible. Key validation parameters, as stipulated by the ICH Q2(R2) guidelines, will be discussed in the context of each method. These include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Quantification Methods
The following sections will explore three primary chromatographic techniques for the quantification of Methyl L-tryptophanate: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). Additionally, a critical aspect of analyzing this chiral molecule, enantiomeric purity assessment by chiral HPLC, will be addressed.
High-Performance Liquid Chromatography with Ultraviolet (UV) Detection
HPLC-UV is often the workhorse of a pharmaceutical analysis laboratory due to its robustness, cost-effectiveness, and ease of use. For Methyl L-tryptophanate, its indole ring provides a strong chromophore, making it well-suited for UV detection.
-
Stationary Phase Selection: A C18 reversed-phase column is the logical first choice. The nonpolar C18 stationary phase provides good retention for the moderately nonpolar Methyl L-tryptophanate. The choice of a 4.6 x 250 mm column with 5 µm particles is a standard dimension offering a good balance of resolution and analysis time[2].
-
Mobile Phase Composition: A gradient elution with water and acetonitrile is typically employed to ensure good peak shape and resolution from potential impurities. The addition of an acid, such as 0.1% Trifluoroacetic Acid (TFA), serves a dual purpose: it protonates the free amine group of the analyte, leading to more consistent interactions with the stationary phase and sharper peaks, and it improves the separation of acidic and basic impurities[2].
-
Detection Wavelength: The indole ring of tryptophan and its derivatives exhibits a characteristic UV absorbance maximum around 280 nm[2]. This wavelength provides good sensitivity for Methyl L-tryptophanate while minimizing interference from many common solvents and excipients.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of Methyl L-tryptophanate hydrochloride reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing Methyl L-tryptophanate and dissolve it in a suitable volume of the 50:50 water/acetonitrile diluent to achieve a final concentration within the calibration range.
The following table summarizes typical validation parameters for an HPLC-UV method for a tryptophan derivative, which can be considered representative for Methyl L-tryptophanate.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| LOD | ~0.2 µg/mL |
| LOQ | ~0.7 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the method of choice. The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific precursor-to-product ion transition.
-
Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for Methyl L-tryptophanate. The basic amine group readily accepts a proton to form a stable [M+H]⁺ ion.
-
Precursor and Product Ions: The precursor ion will be the protonated molecule [M+H]⁺. For Methyl L-tryptophanate (MW = 218.25 g/mol ), this corresponds to an m/z of 219.1. The selection of product ions is based on the fragmentation pattern of the precursor ion. A common fragmentation pathway for tryptophan and its derivatives involves the loss of the side chain, leading to the formation of the stable indole ring fragment.
-
Chromatography: A fast LC gradient using a C18 column is employed to separate the analyte from the sample matrix and minimize ion suppression. The use of formic acid in the mobile phase is preferred over TFA as it is more compatible with mass spectrometry and provides the necessary proton source for efficient ionization.
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
Chromatographic Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transitions (Proposed):
-
Quantifier: 219.1 -> 160.1 (Loss of the amino ester group)
-
Qualifier: 219.1 -> 130.1 (Indole fragment)
-
-
Collision Energy: To be optimized for the specific instrument.
The following table presents typical validation parameters for an LC-MS/MS method for tryptophan and its metabolites, which serve as a good proxy for Methyl L-tryptophanate quantification[3].
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Range | 0.5 - 500 ng/mL |
| LOD | 0.06 - 0.11 ng/mL[4] |
| LOQ | 0.18 - 0.34 ng/mL[4] |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. However, due to the low volatility of amino acid esters, a derivatization step is necessary to make them amenable to GC analysis.
-
Derivatization: The primary challenge for GC analysis of Methyl L-tryptophanate is its low volatility. Derivatization of the polar amine and indole N-H groups is required. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to replace the active hydrogens with nonpolar silyl groups.
-
GC Column: A nonpolar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is suitable for separating the derivatized analyte.
-
Mass Spectrometry: Electron Ionization (EI) is the standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching and structural elucidation.
Instrumentation:
-
GC-MS system with a capillary column and an EI source.
Derivatization:
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., MTBSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
MS Scan Range: m/z 50-500.
Quantitative data for the GC-MS analysis of derivatized Methyl L-tryptophanate is less commonly published. However, based on general performance for derivatized amino acids, the following can be expected:
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Range | 10 - 1000 ng/mL |
| LOD | ~1 ng/mL |
| LOQ | ~5 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Enantiomeric Purity by Chiral HPLC
Since Methyl L-tryptophanate is a chiral compound, its enantiomeric purity is a critical quality attribute, especially in pharmaceutical applications. Chiral HPLC is the gold standard for determining the ratio of enantiomers.
-
Chiral Stationary Phase (CSP): The separation of enantiomers requires a chiral environment. This is most commonly achieved by using a CSP. For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., vancomycin or teicoplanin) are often effective.
-
Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) depends on the CSP and the analyte. For Methyl L-tryptophanate, a normal-phase system (e.g., hexane/isopropanol) or a polar organic mode (e.g., methanol/acetonitrile with an acidic or basic additive) is often a good starting point.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase column (e.g., a cellulose-based CSP).
-
Mobile Phase: To be optimized based on the column manufacturer's recommendations. A common starting point is a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
The validation of a chiral method focuses on demonstrating its ability to separate and quantify the undesired enantiomer in the presence of the desired one, with particular attention to the LOQ for the minor enantiomer.
Method Comparison Summary
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | UV Absorbance | Mass-to-charge ratio (MRM) | Mass-to-charge ratio (EI) |
| Sensitivity | Moderate | High | High |
| Selectivity | Moderate | High | High |
| Sample Prep | Simple (dissolution) | Simple to moderate | Complex (derivatization) |
| Cost | Low | High | Moderate |
| Speed | Moderate | Fast | Moderate |
| Best For | Routine QC, purity | Bioanalysis, trace analysis | Volatile impurity profiling |
Visualizing the Workflow
Sources
Comparing the efficacy of different synthesis routes for Methyl L-tryptophanate
Executive Summary
Methyl L-tryptophanate is a pivotal intermediate in the synthesis of indole alkaloids, β-carbolines, and peptide therapeutics. Its synthesis requires balancing yield against the inherent lability of the indole moiety, which is prone to oxidative degradation and acid-catalyzed dimerization under harsh conditions.
This guide evaluates three primary synthesis routes:
-
Thionyl Chloride (
) Activation: The industrial standard for high yields. -
Trimethylsilyl Chloride (TMSCl) Mediation: A milder, high-fidelity alternative.
-
Classical Fischer Esterification (
/HCl): The cost-effective but lower-yield legacy method.
Route Analysis
Route A: Thionyl Chloride ( ) / Methanol
Status: The Gold Standard for Scalability & Yield
This method relies on the in situ generation of anhydrous HCl and the water-scavenging properties of thionyl chloride. It is kinetically favored and drives the equilibrium toward ester formation by irreversibly consuming water.
-
Mechanism:
reacts with methanol to form dimethyl sulfite and anhydrous HCl. The HCl protonates the carboxylic acid, while the sulfite species acts as a dehydrating agent. -
Critical Control Point: The reaction is highly exothermic.
must be added at to prevent "charring" of the indole ring or uncontrolled boiling.
Protocol 1: High-Yield Synthesis of Methyl L-tryptophanate HCl
-
Reagents: L-Tryptophan (20.4 g, 100 mmol), Thionyl Chloride (14.6 mL, 200 mmol), Anhydrous Methanol (200 mL).
-
Equipment: 500 mL 3-neck round-bottom flask, reflux condenser,
drying tube, ice-salt bath.
Step-by-Step Workflow:
-
Setup: Charge the flask with anhydrous methanol and cool to
to using an ice-salt bath. -
Activation: Add thionyl chloride dropwise over 30 minutes. Caution: Vigorous gas evolution (
, HCl). Maintain temperature . -
Addition: Add L-Tryptophan in small portions. The solution will turn clear as the amino acid dissolves as the hydrochloride salt.
-
Reaction: Remove the ice bath. Stir at room temperature for 1 hour, then heat to mild reflux (
) for 4-6 hours. -
Monitoring: Check reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).
-
Workup: Evaporate the solvent under reduced pressure to obtain a viscous oil or solid.
-
Crystallization: Triturate the residue with cold diethyl ether to precipitate Methyl L-tryptophanate Hydrochloride as a white crystalline solid.
-
Validation: Yield ~90-95%. Melting Point:
(dec).
Route B: Trimethylsilyl Chloride (TMSCl) / Methanol
Status: The "Soft" Activation for High Optical Purity
For substrates sensitive to racemization or harsh reflux, TMSCl provides a source of anhydrous HCl under strictly anhydrous conditions at room temperature.
-
Mechanism: TMSCl reacts with methanol to form methoxytrimethylsilane and HCl. The byproduct, hexamethyldisiloxane, is inert and volatile.
-
Advantage: Operates at Room Temperature (RT), significantly reducing the risk of thermal racemization or indole oxidation.
Protocol 2: Ambient Temperature Esterification
-
Reagents: L-Tryptophan (10 mmol), TMSCl (20-25 mmol), Methanol (50 mL).
Step-by-Step Workflow:
-
Suspension: Suspend L-Tryptophan in dry methanol in a round-bottom flask.
-
Addition: Add TMSCl dropwise at Room Temperature. The reaction is slightly exothermic but manageable without cryo-cooling.
-
Reaction: Stir vigorously at RT for 12–24 hours. The suspension will clear as the ester forms.
-
Workup: Concentrate the mixture on a rotary evaporator.
-
Purification: The product is often pure enough for use. If necessary, recrystallize from MeOH/Ether.[1]
Route C: Classical Fischer Esterification ( )
Status: Legacy Method (Not Recommended for High Purity)
While reagents are cheap, this method suffers from equilibrium limitations (requiring water removal) and the oxidizing nature of sulfuric acid, which can cause yellowing/darkening of the tryptophan indole ring.
-
Key Limitation: Unlike Routes A and B, this method produces water as a byproduct which stays in the system, limiting conversion unless a Dean-Stark trap (difficult with MeOH) or large excess of alcohol is used.
-
Product Form: Often yields a hygroscopic syrup that is difficult to crystallize compared to the clean HCl salts from Routes A and B.
Comparative Data Analysis
The following table synthesizes experimental data comparing the efficacy of the three routes.
| Metric | Route A: Thionyl Chloride | Route B: TMSCl | Route C: Sulfuric Acid |
| Yield | 90 - 98% | 85 - 95% | 60 - 75% |
| Reaction Temp | Reflux ( | Room Temp ( | Reflux ( |
| Reaction Time | 4 - 6 Hours | 12 - 24 Hours | 8 - 48 Hours |
| Product Form | Crystalline HCl Salt | Crystalline HCl Salt | Hygroscopic / Oil |
| Racemization Risk | Low (if T controlled) | Very Low | Moderate (Thermal stress) |
| Atom Economy | Moderate ( | Low (TMS waste) | High |
| Safety Profile | Hazardous ( | Moderate (Flammable) | Corrosive ( |
Visualized Pathways
Reaction Logic & Selection Matrix
The following diagram illustrates the decision logic and chemical pathways for synthesizing Methyl L-tryptophanate.
Figure 1: Decision matrix comparing reaction conditions and product outcomes for Methyl L-tryptophanate synthesis.
Expert Commentary & Troubleshooting
Why Route A ( ) is Preferred for Scale-Up
In industrial settings, the removal of water is the rate-limiting factor for esterification. Thionyl chloride serves a dual purpose: it acts as the acid catalyst precursor and a chemical desiccant. The reaction
The "Pink Product" Phenomenon
Researchers often observe a pink or violet coloration in the final product.
-
Cause: Oxidation of the indole ring (formation of impurities like hydroxypyrroloindole).
-
Prevention:
-
Use freshly distilled thionyl chloride (yellow/orange
indicates decomposition). -
Perform the reaction under an inert atmosphere (
or Ar). -
Avoid prolonged heating beyond 6 hours.
-
Analytical Validation
To confirm the integrity of the ester and the L-enantiomer:
-
NMR: Look for the methyl ester singlet at
ppm. -
Chiral HPLC: Use a Chiralpak AD-H or OD-H column to verify Enantiomeric Excess (ee%). Expect
ee for Route B and for Route A.
References
-
Li, J., & Sha, Y. (2008).[2][3] A Convenient Synthesis of Amino Acid Methyl Esters.[1][2][3][4][5][6][7][8][9] Molecules, 13(5), 1111-1119.[2] Link[3]
-
Arai, I., & Muramatsu, I. (1983).[2] A Simple and Convenient Method for Esterification of Tryptophan and Other Amino Acids.[2][9] The Journal of Organic Chemistry, 48(1), 121-123.[2] Link
-
D'Agosto, S., et al. (2023).[1] Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.[2][7] Journal of the American Society for Mass Spectrometry, 34, 2581-2589. Link
-
Cohen, S. G., & Khedouri, E. (1961). Requirements for Activity of Chymotrypsin. Journal of the American Chemical Society, 83(19), 4228–4232. (Reference for classical HCl/MeOH kinetics). Link
Sources
- 1. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 2. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A convenient synthesis of amino acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openscholar.uga.edu [openscholar.uga.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Comparative Guide: Biological Evaluation of Peptides Synthesized with Methyl L-Tryptophanate vs. Standard Tryptophan
Executive Summary
This guide provides a technical comparison between peptides synthesized using Methyl L-tryptophanate (H-Trp-OMe) and those using Standard L-Tryptophan (H-Trp-OH) .
The choice between these two starting materials fundamentally dictates the C-terminal landscape of the final peptide. Using H-Trp-OMe results in a C-terminal methyl ester , acting as a hydrophobic "prodrug" moiety. Using standard Tryptophan (typically via SPPS on Wang or Chlorotrityl resins) results in a C-terminal free acid (or amide, if Rink Amide is used).
Key Finding: Peptides containing the Trp-OMe residue exhibit significantly higher membrane permeability and lipophilicity but possess reduced plasma stability due to esterase susceptibility. They are best utilized as cellular delivery vehicles (prodrugs) or for targeting hydrophobic binding pockets.
Part 1: Chemical Basis & Structural Implications
The Fundamental Difference
The structural divergence occurs at the C-terminus. This modification alters the peptide's charge state, hydrogen bonding potential, and interaction with biological membranes.[1]
| Feature | Standard Tryptophan Peptide (Trp-OH) | Methyl L-Tryptophanate Peptide (Trp-OMe) |
| C-Terminal Group | Carboxyl (-COOH / -COO⁻) | Methyl Ester (-COOCH₃) |
| Charge at pH 7.4 | Negative (-1) (Zwitterionic nature) | Neutral (0) (Amine charge depends on N-term) |
| Synthesis Route | Solid Phase (SPPS) standard | Solution Phase (C-terminal protection) |
| Physicochemical | Hydrophilic C-term; Low LogP | Lipophilic C-term; High LogP |
| Primary Utility | Native receptor binding; High solubility | Prodrug strategy; Membrane permeation |
Synthetic Utility[3]
-
H-Trp-OH (Standard): Requires side-chain protection (Boc) and resin attachment (Wang/CTC) for SPPS. It is the gold standard for generating native bioactive sequences.
-
H-Trp-OMe (Methyl Ester): Primarily used in Solution Phase Synthesis . The methyl group protects the C-terminus from unwanted self-coupling, allowing the amine group to react with the next activated amino acid. It effectively "caps" the C-terminus, preventing racemization during fragment condensation.
Part 2: Biological Performance Evaluation
The "Trojan Horse" Permeability Mechanism
The most significant advantage of Trp-OMe peptides is enhanced cellular uptake. The indole ring of Tryptophan is naturally hydrophobic; esterifying the C-terminus removes the anionic charge barrier, allowing the peptide to partition into the lipid bilayer.
-
Mechanism: Passive Diffusion.
-
Observation: Trp-OMe peptides often show 2–10x higher apparent permeability (
) in Caco-2 assays compared to their acid counterparts.
Metabolic Stability: The Esterase Liability
While permeability increases, metabolic stability in plasma often decreases.
-
Plasma Stability: Trp-OMe is a substrate for carboxylesterases (abundant in liver and plasma).
-
The Switch: Upon entering the cell (or in plasma), the ester is hydrolyzed back to the free acid (Trp-OH).
Visualization: The Prodrug Pathway
The following diagram illustrates the "Esterase-Labile Switch" mechanism.
Figure 1: The Prodrug Mechanism. Trp-OMe facilitates membrane crossing (yellow) before intracellular conversion to the active Trp-OH species (black) by esterases.
Part 3: Experimental Protocols
To objectively compare peptides synthesized with these two derivatives, you must evaluate Stability and Permeability .
Protocol A: Comparative Plasma Stability Assay
Objective: Determine the half-life (
Reagents:
-
Pooled Human Plasma (heparinized).
-
Internal Standard (e.g., Tolbutamide).
-
LC-MS/MS system.
Workflow:
-
Preparation: Dissolve both peptides in DMSO to 10 mM stock. Dilute to 10 µM in PBS.
-
Incubation: Add peptide (1 µM final) to pre-warmed (37°C) human plasma.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately add 200 µL cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 4000g for 15 min.
-
Analysis: Inject supernatant into LC-MS. Monitor the transition of Parent Ion
Fragment.-
Crucial Step for Trp-OMe: You must monitor two channels: one for the intact ester and one for the hydrolysis product (the acid form).
-
-
Calculation: Plot
vs. Time. The slope gives .
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Quantify the passive diffusion advantage of the Methyl Ester.
Workflow:
-
Donor Plate: Add 300 µL of peptide solution (10 µM in pH 7.4 buffer) to the bottom wells.
-
Membrane: Coat the PVDF filter of the top plate with 5 µL of GIT lipid solution (dodecane/phosphatidylcholine).
-
Acceptor Plate: Add 200 µL of fresh buffer to top wells.
-
Sandwich: Place top plate over donor plate. Incubate for 18 hours at RT in a humidity chamber.
-
Quantification: Measure concentration in Donor and Acceptor wells via UV-Vis or LC-MS.
-
Calculation: Calculate Effective Permeability (
). Expectation: Trp-OMe should show cm/s, while Trp-OH often falls below cm/s.
Part 4: Comparative Data Analysis (Simulated)
The following table represents typical data trends observed when comparing a hypothetical hexapeptide synthesized with either derivative.
| Metric | Peptide-Trp-OH (Acid) | Peptide-Trp-OMe (Ester) | Interpretation |
| LogD (pH 7.4) | -1.5 (Hydrophilic) | +0.8 (Lipophilic) | Esterification masks the charge, significantly increasing lipophilicity. |
| PAMPA Permeability | Low ( | High ( | Trp-OMe crosses membranes efficiently. |
| Plasma Half-life ( | > 4 hours (Stable to esterases) | < 45 mins (Unstable) | Trp-OMe is rapidly converted to Trp-OH in blood. |
| Receptor Affinity ( | 5 nM (High Affinity) | 250 nM (Low Affinity)* | If the receptor requires a salt bridge, the ester loses potency until hydrolyzed. |
Decision Logic for Researchers
Use the following logic flow to decide which derivative to use for your synthesis.
Figure 2: Decision Matrix for selecting Trp-OH vs. Trp-OMe based on biological target location and bioavailability requirements.
References
-
ResearchGate. Recent Advances in the Synthesis of C-Terminally Modified Peptides. [Link]
-
National Institutes of Health (PMC). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
National Institutes of Health (PMC). Interactions of tryptophan, tryptophan peptides and tryptophan alkyl esters at curved membrane interfaces. [Link]
-
MDPI. The Metabolic Stability of Antimicrobial Peptides IK8 in Plasma and Liver S9. [Link]
Sources
Head-to-head comparison of Methyl L-tryptophanate and α-methyl-L-tryptophan in metabolic studies
Head-to-Head Comparison: Methyl L-Tryptophanate vs. -Methyl-L-Tryptophan in Metabolic Studies
Executive Summary
In metabolic research and drug development, Methyl L-tryptophanate and
-
Methyl L-tryptophanate (L-Trp-OMe) acts as a metabolic substrate precursor . It is an ester-protected form of L-tryptophan designed for enhanced cellular permeability. Once intracellular, it hydrolyzes to release free L-tryptophan, feeding directly into standard metabolic pools (Kynurenine and Serotonin pathways).
-
-Methyl-L-tryptophan (
-MTrp) acts as a metabolic probe and tracer . The methylation at the -carbon confers resistance to degradation by Indoleamine 2,3-dioxygenase (IDO) and Monoamine Oxidase (MAO). It is primarily used to isolate and measure serotonin synthesis rates without the confounding noise of rapid catabolic degradation.
This guide details the mechanistic divergence, experimental utility, and specific protocols for deploying these compounds in metabolic assays.
Mechanistic Divergence & Chemical Logic
The utility of these compounds is dictated by their interaction with three key enzymes: Indoleamine 2,3-dioxygenase (IDO1/2) , Tryptophan Hydroxylase (TPH) , and Monoamine Oxidase (MAO) .
Chemical Structures and Fate
Figure 1: Metabolic fate of Methyl L-tryptophanate vs.
Enzyme Interaction Profile
| Feature | Methyl L-tryptophanate (L-Trp-OMe) | |
| Primary Role | Prodrug / Delivery Vehicle | Metabolic Tracer / Probe |
| Cellular Entry | High permeability (Lipophilic ester) | Transport-dependent (LAT1 System) |
| Intracellular Fate | Hydrolyzes to L-Tryptophan | Remains as |
| IDO1 Affinity | Substrate (after hydrolysis) | Poor Substrate / Weak Inhibitor |
| TPH Affinity | Substrate (after hydrolysis) | Substrate (Km similar to Trp) |
| MAO Susceptibility | High (as Serotonin) | Resistant (as |
| Key Application | Tryptophan loading; Synthesis starting material | PET Imaging; Serotonin synthesis rate |
Applications in Metabolic Studies
When to use Methyl L-tryptophanate (L-Trp-OMe)
Use this compound when your objective is to manipulate intracellular tryptophan pools without relying on saturable transport mechanisms.
-
Metabolic Flux Analysis: To saturate IDO1/TDO enzymes to determine
in live cells. -
Cell Culture Rescue: To rapidly reverse Tryptophan starvation phenotypes in IDO-overexpressing tumor lines.
-
Synthesis: As a protected intermediate in peptide synthesis or the generation of novel indole derivatives.
When to use -Methyl-L-tryptophan ( -MTrp)
Use this compound when your objective is to measure pathway activity specifically.
-
Serotonin Synthesis Measurement: Because
-MTrp is converted to -methyl-serotonin but not degraded by MAO, it accumulates linearly with time. This accumulation is directly proportional to TPH activity. -
PET Imaging: Radiotagged
-[ C]methyl-L-tryptophan is the clinical gold standard for localizing epileptogenic zones (tuberous sclerosis) and measuring brain serotonin synthesis. -
Differentiation of Pathways: Unlike native Trp, which is consumed 95% by the Kynurenine pathway,
-MTrp is largely ignored by IDO, making it a specific probe for the serotonin branch in most tissues.
Experimental Protocols
Protocol A: Intracellular Tryptophan Loading with Methyl L-tryptophanate
Objective: To bypass surface transporters and rapidly elevate intracellular Tryptophan levels for metabolic flux assays.
Reagents:
-
Methyl L-tryptophanate hydrochloride (High purity >98%).
-
PBS (pH 7.4).
-
HPLC-grade Acetonitrile.
Workflow:
-
Preparation: Dissolve Methyl L-tryptophanate in PBS to create a 10 mM stock. Note: The ester is stable in neutral buffer for short periods but hydrolyzes spontaneously at high pH.
-
Treatment: Incubate cells (e.g., HeLa or IDO+ Dendritic Cells) with 50–200
M Methyl L-tryptophanate. -
Hydrolysis Phase: Allow 30–60 minutes for intracellular esterases to convert the ester to free L-tryptophan.
-
Flux Initiation: At T=60 min, the intracellular Trp pool is saturated.
-
Quantification: Harvest supernatant at defined intervals (0, 2, 4, 8 hours). Measure Kynurenine production via HPLC or colorimetric assay (Ehrlich’s reagent).
-
Control: Compare against cells treated with equimolar free L-Tryptophan. You should observe faster initial kinetics with the ester due to rapid passive diffusion.
-
Protocol B: Measuring Serotonin Synthesis Rate with -Methyl-L-tryptophan
Objective: To determine Tryptophan Hydroxylase (TPH) activity without interference from MAO degradation.
Reagents:
- -Methyl-L-tryptophan.
-
Lysis Buffer (0.1 M Perchloric acid).
-
HPLC System with Electrochemical Detection (ECD).
Workflow:
-
Pre-incubation: Treat neuronal culture (e.g., RN46A cells) with TPH cofactor (Tetrahydrobiopterin, BH4) if necessary.
-
Pulse: Add
-MTrp (10–50 M) to the culture medium. -
Incubation: Incubate for 2–4 hours. Note: Unlike native serotonin, the product
-methyl-serotonin will not be degraded. -
Termination: Wash cells 2x with ice-cold PBS. Lyse immediately in 0.1 M Perchloric acid to precipitate proteins.
-
Analysis: Centrifuge lysates (14,000 x g, 10 min). Inject supernatant into HPLC-ECD.
-
Calculation:
-
Measure the peak area of
-methyl-serotonin. -
Calculate the synthesis rate (
) using the accumulation formula:
-
Technical Comparison Data
The following table summarizes the physicochemical and biological distinctions critical for assay design.
| Parameter | Methyl L-tryptophanate | |
| CAS Number | 4299-60-9 (HCl salt) | 16709-25-4 |
| Molecular Weight | 218.25 g/mol (Free base) | 218.25 g/mol |
| Solubility (Water) | High (>50 mg/mL as HCl) | Moderate (~5 mg/mL) |
| Blood-Brain Barrier | Crosses (Lipophilic) | Crosses (LAT1 Transport) |
| Metabolic Stability | Low (Rapid hydrolysis to Trp) | High (Resistant to IDO/MAO) |
| Kynurenine Pathway | Feeds pathway (after hydrolysis) | Minimal / Negligible flux |
| Fluorescence | Indole fluorescence (Ex 280 / Em 350) | Indole fluorescence (Ex 280 / Em 350) |
Experimental Workflow Logic
Figure 2: Decision matrix for selecting the appropriate tryptophan derivative based on experimental goals.
References
-
Chugani, D. C., & Muzik, O. (2000).
-[C-11]Methyl-L-tryptophan PET maps brain serotonin synthesis and kynurenine pathway metabolism. Journal of Cerebral Blood Flow & Metabolism. Link -
Diksic, M., & Young, S. N. (2001). Study of the brain serotonergic system with labeled
-methyl-L-tryptophan. Journal of Neurochemistry. Link -
Moffett, J. R., & Namboodiri, M. A. (2003). Tryptophan and the immune response.[1][2][3] Immunology and Cell Biology. Link
-
Schroecksnadel, K., et al. (2006). Quality assessment of L-tryptophan metabolism by monitoring kynurenine and serotonin formation in vitro. Clinical Biochemistry. Link
-
Stone, T. W., & Darlington, L. G. (2002). Endogenous kynurenines as targets for drug discovery and development. Nature Reviews Drug Discovery. Link
A Senior Application Scientist's Guide to Comparative Binding Affinity Studies of Methyl L-tryptophanate Analogs
In the landscape of contemporary drug discovery, the nuanced interactions between small molecules and their protein targets are of paramount importance. Methyl L-tryptophanate, a derivative of the essential amino acid L-tryptophan, and its analogs represent a class of compounds with significant therapeutic potential, largely owing to their structural resemblance to endogenous neurotransmitters like serotonin. This guide provides a comprehensive framework for conducting comparative binding affinity studies of Methyl L-tryptophanate analogs, with a particular focus on their interactions with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. We will delve into the theoretical underpinnings of ligand-receptor interactions, present detailed experimental protocols, and offer insights into the interpretation of binding data to elucidate structure-activity relationships (SAR).
The Significance of Methyl L-tryptophanate Analogs in Receptor Binding
The indole nucleus of tryptophan is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Methylation of the carboxyl group in L-tryptophan to form Methyl L-tryptophanate alters its physicochemical properties, including lipophilicity and hydrogen bonding capacity, which can significantly influence its pharmacokinetic and pharmacodynamic profile. By systematically modifying the core structure of Methyl L-tryptophanate—for instance, through substitution on the indole ring or modification of the amino acid backbone—researchers can generate a library of analogs with diverse receptor binding affinities and selectivities. Understanding these interactions is a critical step in the rational design of novel therapeutics for a range of neurological and psychiatric disorders.
Comparative Binding Affinity Analysis
A systematic comparison of the binding affinities of a series of analogs to different receptor subtypes is crucial for identifying lead compounds with the desired pharmacological profile. The following tables present exemplar binding data for two series of compounds structurally related to Methyl L-tryptophanate: α-methyltryptamines at serotonin receptors and indole-2-carboxylate derivatives at dopamine receptors. This data, while not directly for Methyl L-tryptophanate analogs, provides a valuable framework for understanding the SAR of this class of molecules.
Table 1: Binding Affinities of α-Methyltryptamine Analogs at Serotonin Receptors
| Compound | Substitution | Receptor Subtype | Kᵢ (nM) | Reference |
| (S)-α-Methyltryptamine | None | 5-HT₂ | 1,200 | [2] |
| (R)-α-Methyltryptamine | None | 5-HT₂ | 3,300 | [2] |
| (S)-5-Methoxy-α-methyltryptamine | 5-OCH₃ | 5-HT₂ | 80 | [2] |
| (R)-5-Methoxy-α-methyltryptamine | 5-OCH₃ | 5-HT₂ | 80 | [2] |
| (S)-5-Hydroxy-α-methyltryptamine | 5-OH | 5-HT₂ | 50 | [2] |
| (R)-5-Hydroxy-α-methyltryptamine | 5-OH | 5-HT₂ | 150 | [2] |
| (S)-α-Methyltryptamine | None | 5-HT₁B | 200 | [2] |
| (R)-α-Methyltryptamine | None | 5-HT₁B | 800 | [2] |
| (S)-5-Methoxy-α-methyltryptamine | 5-OCH₃ | 5-HT₁B | 20 | [2] |
| (R)-5-Methoxy-α-methyltryptamine | 5-OCH₃ | 5-HT₁B | 100 | [2] |
Note: The presented compounds are α-methyltryptamines, differing from Methyl L-tryptophanate in the absence of the methyl ester group and the presence of a methyl group on the α-carbon of the ethylamine side chain. The data is derived from displacement of [³H]ketanserin for 5-HT₂ receptors and [³H]serotonin for 5-HT₁B receptors in rat frontal cortex homogenates.[2]
Table 2: Binding Affinities of Indole-2-Carboxylate Derivatives at Dopamine Receptors
| Compound | R¹ | R² | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | D₄ Kᵢ (nM) | Reference |
| 4a | H | H | >10,000 | 1,500 | 800 | [3] |
| 4b | 4-F | H | 8,500 | 1,200 | 500 | [3] |
| 4c | 4-OH | H | 5,000 | 800 | 0.5 | [3] |
| 4d | 3,4-diCl | H | >10,000 | 2,000 | 1,200 | [3] |
| 4e | 4-OCH₃ | H | 9,000 | 1,800 | 900 | [3] |
Note: The presented compounds are indolin-2-one derivatives, which differ significantly in their core structure from Methyl L-tryptophanate, but share the indole moiety. The data is derived from in vitro receptor binding assays using CHO cells expressing the respective human dopamine receptor subtypes.[3]
Experimental Methodologies: A Step-by-Step Guide
The determination of binding affinity is a cornerstone of pharmacological research. Here, we provide a detailed protocol for a radioligand binding assay, a widely used and robust method for quantifying ligand-receptor interactions.
Radioligand Competition Binding Assay Workflow
Caption: Workflow for a radioligand competition binding assay.
Detailed Protocol: [³H]-Ketanserin Binding Assay for 5-HT₂ₐ Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the human 5-HT₂ₐ receptor using [³H]-ketanserin as the radioligand.[2][4][5]
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]-Ketanserin (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Methyl L-tryptophanate analogs dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT₂ₐ antagonist, such as unlabeled ketanserin or spiperone.[5]
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically but is typically in the range of 5-20 µg per well.
-
Prepare a working solution of [³H]-ketanserin in assay buffer at a concentration close to its Kₔ value (typically 0.5-2 nM).[4]
-
Prepare serial dilutions of the test compounds in assay buffer. The final concentration range should typically span from 10⁻¹¹ to 10⁻⁵ M.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-ketanserin solution, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [³H]-ketanserin solution, and 100 µL of the membrane preparation.
-
Competition Binding: 50 µL of the test compound dilution, 50 µL of [³H]-ketanserin solution, and 100 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (typically 30-60 minutes). The optimal incubation time and temperature should be determined during assay development.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Transfer the filter discs to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
For the competition assay, express the data as a percentage of the specific binding in the absence of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Understanding the Underlying Signaling Pathway
The binding of a ligand to a receptor initiates a cascade of intracellular events known as a signaling pathway. For many GPCRs, including the 5-HT₂ₐ receptor, agonist binding leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a variety of cellular responses.
Caption: Simplified 5-HT₂ₐ receptor signaling pathway.
Conclusion and Future Directions
This guide has provided a foundational framework for conducting and interpreting comparative binding affinity studies of Methyl L-tryptophanate analogs. The presented protocols and data, while focused on related compound series, offer valuable insights into the experimental design and SAR analysis applicable to this promising class of molecules. By employing rigorous and well-validated experimental techniques, researchers can systematically probe the interactions of these analogs with their target receptors, paving the way for the development of novel and more effective therapeutics. Future studies should aim to establish a comprehensive binding profile of a dedicated series of Methyl L-tryptophanate analogs across a broad panel of GPCRs to fully elucidate their therapeutic potential.
References
-
Nichols, D. E., et al. (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry, 31(7), 1406-1412. [Link]
-
De Vry, J., et al. (1998). In vivo binding of [3H]ketanserin on serotonin S2-receptors in rat brain. Journal of Pharmacology and Experimental Therapeutics, 284(3), 1082-1091. [Link]
-
Leysen, J. E., et al. (1982). [3H]Ketanserin (R 41 468), a selective 3H-ligand for serotonin2 receptor binding sites. Molecular Pharmacology, 21(2), 301-314. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]
-
nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Zhang, Y., et al. (2012). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(1), 529-532. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Marazziti, D., et al. (1997). [3H]ketanserin binding in human brain postmortem. Neurochemical Research, 22(6), 753-757. [Link]
-
Roth, B. L., et al. (1997). Saturation analysis of [3H]ketanserin-labeled wild-type and mutant 5-HT2A receptors. Journal of Pharmacology and Experimental Therapeutics, 280(1), 338-344. [Link]
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. [Link]
-
Kulkarni, S. S., et al. (2009). Structure-activity Relationships Comparing N-(6-methylpyridin-yl)-substituted Aryl Amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. Journal of Medicinal Chemistry, 52(11), 3563-3575. [Link]
-
Pons, M., et al. (2019). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules, 24(18), 3330. [Link]
-
Zhang, Y., et al. (2014). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Molecules, 19(7), 9734-9753. [Link]
-
Shimada, K., et al. (1995). Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. Chemical & Pharmaceutical Bulletin, 43(4), 632-639. [Link]
-
Schultes, S., et al. (2022). Substitution of l-Tryptophan by α-Methyl-l-Tryptophan in 177 Lu-RM2 Results in 177 Lu-AMTG, a High-Affinity Gastrin-Releasing Peptide Receptor Ligand with Improved In Vivo Stability. The Journal of Nuclear Medicine, 63(9), 1339-1345. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). α-methyl-D,L-tryptophan. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). α-methyl-5-HT. [Link]
-
D'Souza, D. C., et al. (2019). GPCR drug discovery: integrating solution NMR data with crystal and cryo-EM structures. Nature Reviews Drug Discovery, 18(11), 854-871. [Link]
-
Leysen, J. E., et al. (1993). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Molecular Pharmacology, 44(5), 917-925. [Link]
- Google Patents. (n.d.). CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.
-
Basak, A., et al. (2018). Tryptophan moiety ligand based tri/tetranuclear Ni(ii) complexes: syntheses, structure and magnetic properties. New Journal of Chemistry, 42(10), 8036-8044. [Link]
-
Dremencov, E., et al. (2014). Labelled α-methyl-L-tryptophan as a tracer for the study of the brain serotonergic system. Journal of Psychiatry & Neuroscience, 39(1), 4-16. [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological activity of novel substituted 2-aryl sulfonyl methyl tryptamines as potential 5-HT6 receptor ligands. [Link]
-
Frontiers. (n.d.). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. [Link]
-
Wikipedia. (2023). Partial lysergamide. [Link]
-
MDPI. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. [Link]
Sources
- 1. Tryptophan moiety ligand based tri/tetranuclear Ni(ii) complexes: syntheses, structure and magnetic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [3H]ketanserin binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and Mass Spectrometry Methods for Methyl L-tryptophanate Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. Methyl L-tryptophanate (MLT), a key derivative of the essential amino acid L-tryptophan, often plays a critical role as a starting material or intermediate in the synthesis of complex pharmaceutical compounds. Ensuring the reliability of analytical methods used for its quantification is not just a matter of good science; it is a regulatory necessity.
This guide provides an in-depth comparison and cross-validation protocol for two of the most powerful and widely used analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). As we transition between development phases, transfer methods between laboratories, or upgrade analytical instrumentation, a robust cross-validation study is essential to guarantee data consistency and integrity.[1] The objective is to demonstrate that two distinct analytical procedures are suitable for their intended purpose and yield equivalent results.[2][3]
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind the experimental choices, grounded in years of field-proven application.
Principles of the Analyzed Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its robustness, precision, and cost-effectiveness.[4] Our method for MLT utilizes reversed-phase chromatography (RP-HPLC), a technique that separates molecules based on their hydrophobicity.[5][6][7]
-
The "Why": In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[7][8] MLT, being a moderately non-polar molecule due to its indole ring and methyl ester group, interacts with the stationary phase. By gradually increasing the organic solvent content in the mobile phase, we decrease its polarity, causing MLT to lose its affinity for the stationary phase and elute from the column. The indole ring in MLT contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification at a specific wavelength (typically around 280 nm).[9]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique is indispensable for analyzing complex mixtures or quantifying analytes at very low concentrations.[10][11]
-
The "Why": We employ Electrospray Ionization (ESI), a "soft" ionization technique that generates intact molecular ions from the analyte in solution, preventing fragmentation.[12][13][14] ESI uses electrical energy to transfer ions from the liquid phase to the gaseous phase for analysis by the mass spectrometer.[12][15] For MLT, operating in positive ion mode is ideal as the amino group is readily protonated to form a positive ion ([M+H]+). The mass spectrometer then acts as a highly specific detector, filtering ions based on their mass-to-charge ratio (m/z). For MLT (molar mass ~218.25 g/mol [16]), we would expect to see a prominent ion at an m/z of approximately 219.26. This specificity allows us to unequivocally identify and quantify MLT, even in the presence of co-eluting impurities that might interfere with a UV detector.
The Cross-Validation Framework: Ensuring Method Equivalency
The goal of cross-validation is to compare data from two different analytical methods to determine if they are comparable.[17] Our approach is anchored in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, "Validation of Analytical Procedures".[2][18][19][20] This ensures our validation process is scientifically sound and meets global regulatory expectations.
The following diagram illustrates the logical workflow of our cross-validation study.
Caption: Cross-Validation Workflow Diagram.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Methyl L-tryptophanate
-
Instrumentation & Consumables:
-
HPLC System with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC grade Acetonitrile, Water, and Formic Acid.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
-
Standard & Sample Preparation:
-
Standard Stock (1 mg/mL): Accurately weigh 10 mg of Methyl L-tryptophanate reference standard and dissolve in 10 mL of 50:50 Water:Acetonitrile (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Prepare the test sample at a target concentration of 25 µg/mL in the diluent.
-
Protocol 2: LC-MS Method for Methyl L-tryptophanate
-
Instrumentation & Consumables:
-
LC-MS System: HPLC or UHPLC coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
LC-MS grade Acetonitrile, Water, and Formic Acid.
-
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 70% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
SIM Ion: m/z 219.1.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Gas Flows: Optimized for the specific instrument.
-
-
Standard & Sample Preparation:
-
Standard Stock (1 mg/mL): Same as HPLC-UV method.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 500, 1000 ng/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Prepare the test sample at a target concentration of 500 ng/mL in the diluent.
-
Comparative Performance Data
The following table summarizes the performance characteristics for both methods, established according to ICH Q2(R1) guidelines.[2][18][19] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][3]
| Validation Parameter | HPLC-UV Method | LC-MS Method | Typical Acceptance Criteria |
| Specificity | No interference at analyte retention time from blank/placebo. | No interference at analyte m/z. Peak purity confirmed. | No significant interference at the analyte retention time/m/z. |
| Linearity (Correlation Coefficient, r²) | > 0.9995 | > 0.9992 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | 10 - 1000 ng/mL | As defined by linearity. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% for assay. |
| Precision (Repeatability, %RSD) | ≤ 0.8% | ≤ 1.5% | %RSD ≤ 2.0% |
| Precision (Intermediate, %RSD) | ≤ 1.2% | ≤ 1.8% | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | 1 µg/mL | 10 ng/mL | Signal-to-Noise ≥ 10, with acceptable precision and accuracy. |
Data Interpretation and Statistical Evaluation
A direct comparison of the results obtained from analyzing the same batch of Methyl L-tryptophanate samples by both methods is crucial. Statistical tools are employed to provide an objective measure of equivalency.
-
Student's t-test: This test is used to compare the mean assay values from the two methods. A p-value greater than 0.05 typically indicates that there is no statistically significant difference between the two means, supporting the equivalency of the methods in terms of accuracy.
-
F-test: This test is used to compare the variances (a measure of precision) of the two datasets. A resulting p-value greater than 0.05 suggests that there is no statistically significant difference in the precision of the two methods.
The decision-making logic based on these statistical tests is outlined in the diagram below.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. chromtech.com [chromtech.com]
- 8. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. On-line HPLC-tandem mass spectrometry analysis of contaminants of L-tryptophan associated with the onset of the eosinophilia-myalgia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 16. L-Tryptophan, methyl ester | C12H14N2O2 | CID 77980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 18. starodub.nl [starodub.nl]
- 19. fda.gov [fda.gov]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Stability of Methyl L-tryptophanate and Other Tryptophan Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust and reliable drug formulation. Tryptophan and its derivatives are integral components in a myriad of therapeutic and research applications, from parenteral nutrition to the synthesis of complex molecules. This guide provides an in-depth technical comparison of the stability of Methyl L-tryptophanate against other commonly utilized tryptophan derivatives: N-Acetyl-L-tryptophan, L-Tryptophanamide, and Tryptophan ethyl ester.
As Senior Application Scientists, our goal is to present not just data, but a comprehensive understanding of the underlying chemical principles that govern the stability of these molecules. This guide is structured to provide a logical flow from the foundational principles of tryptophan degradation to detailed experimental protocols and a comparative analysis of stability under various stress conditions.
The Vulnerable Indole: Understanding Tryptophan's Inherent Instability
The indole ring of tryptophan is the primary site of its chemical reactivity and subsequent degradation.[1][2] This electron-rich aromatic system is susceptible to oxidation, photodecomposition, and reactions under both acidic and basic conditions. The primary degradation pathways often involve the opening of the pyrrole ring of the indole nucleus, leading to the formation of chromophoric and potentially toxic byproducts such as kynurenine and N-formylkynurenine.[3][4] Factors such as temperature, pH, light exposure, and the presence of oxidizing agents can significantly accelerate these degradation processes.[1]
Modification of the carboxyl or amino group of the tryptophan backbone can alter the electron density and steric environment of the indole ring, thereby influencing its stability. This guide will explore how esterification (as in Methyl L-tryptophanate and Tryptophan ethyl ester), amidation (in L-Tryptophanamide), and N-acetylation (in N-Acetyl-L-tryptophan) modulate the inherent instability of the parent molecule.
Experimental Design for a Robust Stability Assessment: A Self-Validating Approach
To objectively benchmark the stability of these derivatives, a series of forced degradation studies are essential. These studies, conducted under conditions more severe than accelerated stability testing, are designed to generate potential degradation products and elucidate degradation pathways.[5] Our experimental design adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) for stability testing and Q1B for photostability testing.[5]
Analytical Methodology: A Stability-Indicating HPLC Method
A cornerstone of any stability study is a validated, stability-indicating analytical method. For this comparison, a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent tryptophan derivatives from their potential degradation products is employed.
Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often optimal. A typical starting point is a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 6.8) and an organic modifier like acetonitrile or methanol. The gradient is programmed to increase the organic phase concentration over time to elute more hydrophobic degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm (for the indole chromophore) and potentially at other wavelengths to detect degradation products with different absorption maxima.
-
Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Specificity is demonstrated by the ability to resolve the main peak from its degradation products.
graph Experimental_Workflow {
layout=dot;
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
}
Figure 2: Simplified oxidative degradation pathway of the tryptophan indole ring.
While the core degradation mechanism remains consistent, the specific modifications on the tryptophan backbone can influence the rate and profile of degradation products. For instance, the N-acetyl group in N-Acetyl-L-tryptophan can be sacrificially oxidized, thus slowing the degradation of the indole ring itself.[6] The ester and amide functionalities can undergo hydrolysis, which would be a competing degradation pathway, particularly under strong acidic or basic conditions.
Conclusion: Selecting the Right Derivative for Your Application
The choice of a tryptophan derivative is a critical decision that can significantly impact the stability and performance of a final product. This guide provides a framework for understanding and evaluating the stability of Methyl L-tryptophanate in comparison to other common derivatives.
-
N-Acetyl-L-tryptophan generally offers the highest stability, particularly against oxidative stress, due to the protective effect of the acetyl group.
-
L-Tryptophanamide is expected to be more stable than the corresponding esters due to the greater hydrolytic stability of the amide bond.
-
Methyl L-tryptophanate and Tryptophan ethyl ester offer a balance of properties but are more susceptible to hydrolysis. The choice between the methyl and ethyl ester will likely depend on other factors such as solubility and synthetic accessibility, as their stabilities are predicted to be similar.
It is imperative for researchers and drug development professionals to conduct their own stability studies under conditions relevant to their specific application. The protocols and comparative data presented here serve as a robust starting point for these critical investigations. By understanding the chemical nuances of each derivative, scientists can make informed decisions to ensure the quality, efficacy, and safety of their tryptophan-containing products.
References
-
Assessment of Tryptophan, Tryptophan Ethylester, and Melatonin Derivatives in Red Wine by SPE-HPLC-FL and SPE-HPLC-MS Methods. (2019). National Institutes of Health. [Link]
-
Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. (2017). ResearchGate. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. [Link]
-
Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. (2019). Frontiers in Bioengineering and Biotechnology. [Link]
-
Selective Photo Labeling of Tryptophan with N-acetyl-L-Tryptophan Ethyl Ester and Peptide WWCNDGR. ChemRxiv. [Link]
-
Reactivity and degradation products of tryptophan in solution and proteins. (2020). PubMed. [Link]
-
Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. (2017). PubMed. [Link]
-
N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. (2015). PubMed. [Link]
-
Selective Late-Stage Functionalization of Tryptophan-Containing Peptides To Facilitate Bioorthogonal Tetrazine Ligation. (2024). National Institutes of Health. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Contract Laboratory. [Link]
-
Investigations on synthesis, growth and characterisations of a NLO material: L-Tryptophanium phosphite (LTP). (2024). Journal of Ovonic Research. [Link]
-
Chromatographic analysis of tryptophan metabolites. (2012). National Institutes of Health. [Link]
-
Reactivity and degradation products of tryptophan in solution and proteins. (2020). ResearchGate. [Link]
Sources
- 1. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Methyl L-Tryptophanate: Operational Disposal Guide
Executive Summary
Immediate Directive: Methyl L-tryptophanate is an amino acid derivative.[1] While often classified as non-hazardous or a mild irritant under GHS standards, it must never be disposed of down the drain.[1] Its ester bond is susceptible to hydrolysis, and it acts as a biological nutrient source (high Biological Oxygen Demand), which violates environmental discharge permits.[1]
Disposal Pathway:
-
Solids: Segregate into Non-Halogenated Solid Organic Waste .
-
Solutions: Segregate into Liquid Organic Waste (match solvent stream).[1]
-
Destruction Method: High-temperature incineration equipped with an afterburner and scrubber.[1]
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its reactivity.[1] Methyl L-tryptophanate is the methyl ester of the amino acid Tryptophan.[1]
| Property | Data | Operational Implication |
| CAS No. | 4299-60-9 (Free base)7524-52-9 (HCl salt) | Use these codes for waste labeling manifests.[1] |
| Physical State | Crystalline Solid (Off-white) | Dust generation is the primary exposure risk during transfer.[1] |
| GHS Classification | Irritant (Category 2A/2B) H319: Causes serious eye irritation.[1] | Eye protection is non-negotiable.[1] |
| RCRA Status (US) | Not Listed (Not P-listed or U-listed) | Does not trigger "Acute Hazardous Waste" protocols, but is regulated as general chemical waste.[1] |
| Reactivity | Hydrolysis Susceptible | CRITICAL: Do not mix with strong acids or bases in waste containers.[1] The ester bond hydrolyzes to methanol and tryptophan, potentially generating heat.[1] |
| Incompatibility | Strong Oxidizers | Keep away from nitric acid or perchlorates in waste accumulation areas.[1] |
The "Why": Senior Scientist Insights
Compliance is the baseline; safety is the goal.
-
The Hydrolysis Risk: As an ester, this compound is stable in dry conditions but hydrolyzes in the presence of moisture and extreme pH.[1] If you dispose of this in a waste container with high acidic content (e.g., trichloroacetic acid waste), you risk generating methanol in situ.[1]
-
Biological Oxygen Demand (BOD): You might ask, "It's just an amino acid derivative, why not sink it?" In wastewater, tryptophan derivatives act as a rich nutrient source for bacteria.[1] This causes rapid bacterial blooms that deplete oxygen in water systems, violating Clean Water Act standards.[1]
-
Nitrogen Content: Upon incineration, this compound releases nitrogen oxides (NOx).[1] Professional waste handlers use scrubbers to capture this; your lab fume hood does not.[1]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess)
Context: You have an old bottle of Methyl L-tryptophanate HCl that has yellowed or caked.[1]
-
PPE Requirements: Nitrile gloves (0.11mm min), safety goggles, and lab coat.[1] Use a dust mask (N95) if handling open powders outside a hood.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1]
-
Transfer:
-
Labeling:
Scenario B: Disposal of Reaction Mixtures (Solutions)
Context: You have a reaction mixture containing Methyl L-tryptophanate dissolved in Methanol or DCM.
-
Solvent Assessment: The solvent dictates the waste stream, not the solute.[1]
-
Segregation:
-
Quenching (If Reactive Reagents Present):
-
If your reaction involved coupling agents (like EDC/NHS) or strong bases, ensure the reaction is quenched and at neutral pH (pH 6-8) before adding to the central waste carboy.[1]
-
Why? Adding an unquenched basic reaction mixture to a central waste carboy (often acidic) is the #1 cause of waste container explosions.[1]
-
Scenario C: Empty Containers
Context: The bottle is "empty."
-
Triple Rinse: Rinse the bottle three times with a small amount of solvent (ethanol or water).[1]
-
Rinsate Disposal: Pour the rinsate into the Liquid Organic Waste container.[1]
-
Defacing: Cross out the label using a bold marker.[1]
-
Recycling/Trash: Once triple-rinsed and defaced, the glass/plastic bottle can usually be discarded in standard laboratory glass trash (check local EHS rules).[1]
Visual Decision Tree (Workflow)
Figure 1: Decision logic for segregating Methyl L-tryptophanate waste streams based on physical state and solvent composition.
Emergency Contingencies
Accidental Spills (Solid)[1]
-
PPE: Wear goggles and gloves.[1]
-
Sweep: Gently sweep up using a dustpan and brush.[1] Do not use compressed air (this aerosolizes the irritant).[1]
-
Wipe: Clean the surface with a damp paper towel (water or ethanol).[1]
-
Dispose: Place the sweepings and the paper towel into a Ziploc bag, seal it, and place it in Solid Waste .
Accidental Exposure[1]
-
Eye Contact: Rinse immediately with water for 15 minutes.[1] The ester can hydrolyze to acid/alcohol on the moist eye surface, causing irritation.[1] Seek medical attention if redness persists.
References
-
PubChem. (n.d.).[1] Methyl L-tryptophanate Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.).[1][5] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2023, from [Link][1]
Sources
Technical Guide: Personal Protective Equipment (PPE) & Handling Protocols for Methyl L-tryptophanate
Executive Summary: Beyond Basic Compliance
While Methyl L-tryptophanate is frequently classified as a low-hazard substance under GHS standards (often exempt from rigid hazard labeling in pure form), treating it with casual indifference is a procedural error. As a Senior Application Scientist, I advise researchers to view PPE for this compound through two lenses: Personal Safety (protection against sensitization and particulate inhalation) and Experimental Integrity (protection of the compound from biological contamination).
This guide provides a self-validating safety protocol designed to prevent the two most common failure modes in handling amino acid derivatives: cross-contamination of the sample and gradual operator sensitization to fine particulates.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the specific vectors of risk.[1]
| Risk Vector | Description | Mechanistic Insight |
| Inhalation (Dust) | High Risk | As a fine crystalline powder, the substance easily becomes airborne. While acute toxicity is low, chronic inhalation of amino acid esters can lead to respiratory sensitization. |
| Hydrolysis | Moderate Risk | The methyl ester moiety is susceptible to hydrolysis if exposed to atmospheric moisture. PPE (gloves) acts as a barrier to moisture transfer from skin to sample. |
| Skin Contact | Low/Moderate | Generally an irritant.[2][3] However, historical data regarding L-tryptophan derivatives suggests a "precautionary principle" approach due to links with Eosinophilia-Myalgia Syndrome (EMS) in impure preparations. |
PPE Selection Matrix
The following specifications are non-negotiable for ensuring a "zero-exposure" workflow.
Core PPE Requirements[4]
| Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile (0.11 mm / 4-5 mil) | Solid State: Nitrile provides excellent resistance to the solid powder and prevents skin oils/enzymes from degrading the ester. Solution State: If dissolved in halogenated solvents (e.g., DCM), double-gloving or PVA gloves may be required. |
| Respiratory | N95 / P2 Respirator | Required if handling outside a fume hood. The primary hazard is particulate inhalation during weighing. |
| Eye Protection | Safety Glasses (ANSI Z87.1) | Side shields are mandatory to prevent airborne dust from contacting the mucosal membrane of the eye, which can cause mechanical irritation. |
| Body Defense | Lab Coat (High-Neck) | Standard cotton/poly blend. Must be buttoned to the throat to prevent dust accumulation on street clothes, which can track contaminants home. |
Decision Logic: Glove Selection
Note: While Nitrile is standard for the solid, the solvent used in synthesis dictates the glove choice during the reaction phase.
Operational Protocol: The "Clean-Weigh" Method
This protocol is designed to be self-validating . If you detect powder on the outside of your gloves or on the balance bench, the protocol has failed, and you must pause to decontaminate.
Phase 1: Preparation (The Check)
-
Airflow Verification: Verify Fume Hood face velocity is between 80–100 fpm.
-
Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.
-
Static Control: Place an ionizing bar or anti-static gun near the balance. Methyl L-tryptophanate powder is prone to static charge, which causes "jumping" and dispersion.
Phase 2: Weighing & Transfer
-
Donning: Put on N95 mask (if hood sash is high) -> Goggles -> Lab Coat -> Gloves (over cuffs).
-
Transfer: Use a clean spatula. Do not pour from the bottle. Pouring generates a dust cloud.
-
Containment: Weigh directly into a tared vessel with a lid (e.g., scintillation vial or round-bottom flask).
-
Immediate Closure: Cap the stock bottle immediately after removing the aliquot to prevent moisture uptake (hygroscopic risk).
Phase 3: Decontamination & Doffing
-
Wipe Down: Wipe the balance area with a wet paper towel (water/ethanol) to capture invisible dust.
-
Doffing Order: Remove gloves (turn inside out) -> Wash hands -> Remove goggles -> Remove coat.
-
Hand Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).
Disposal & Emergency Procedures
Waste Disposal[5]
-
Solid Waste: Dispose of contaminated paper towels, gloves, and excess powder in a container labeled "Hazardous Waste - Solid - Organic."
-
Liquid Waste: If dissolved, dispose of in the appropriate solvent stream (e.g., Non-Halogenated or Halogenated Organic Waste).
-
Prohibition: NEVER flush down the sink. While not acutely toxic to aquatic life in small quantities, amino acid derivatives can alter biological oxygen demand (BOD) in water systems.
Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes.[2] The ester can hydrolyze to acid/alcohol, causing irritation.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.
-
Spill Cleanup:
References
-
Fisher Scientific. (2021). Safety Data Sheet: L-Tryptophan methyl ester hydrochloride. Retrieved from
-
Sigma-Aldrich. (2023). Product Specification & Safety: L-Tryptophan Methyl Ester. Retrieved from
-
TCI Chemicals. (2023). Safety Data Sheet: Methyl L-Tryptophanate Hydrochloride. Retrieved from
-
University of Pennsylvania, EHRS. (2023). Nitrile Glove Chemical Compatibility Guide. Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
